molecular formula C10H16ClN B1425455 (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 68906-27-4

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B1425455
CAS No.: 68906-27-4
M. Wt: 185.69 g/mol
InChI Key: LZDSYIZUCSUNKJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679636
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68906-27-4
Record name Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68906-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine that serves as a valuable building block in synthetic organic chemistry and is of interest to the pharmaceutical industry. The hydrochloride salt form is commonly utilized to improve the compound's stability and solubility, critical attributes for handling, formulation, and analytical characterization.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring reproducibility in experimental design and compliance with quality standards.

This guide provides an in-depth analysis of the core physicochemical properties of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. It details the compound's structural and chemical identity, summarizes its key physical properties, and presents a comprehensive spectroscopic profile. Furthermore, this document outlines detailed, field-proven analytical methodologies for identity, purity, and enantiomeric excess determination, offering a practical framework for scientists engaged in its use.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific molecular structure, which includes a single stereocenter at the benzylic carbon, conferring its chirality.

IdentifierValueSource(s)
Chemical Name (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride[2][3]
CAS Number 68906-27-4[4]
Molecular Formula C₁₀H₁₆ClN[4]
Molecular Weight 185.70 g/mol [2]
Canonical SMILES CC(C)N.Cl[2]
InChIKey UVXXBSCXKKIBCH-JTQLQIEISA-N (Free Base)[2]

The structure consists of a phenyl ring attached to a propan-1-amine backbone. A methyl group at the second carbon of the propane chain and the (S)-configuration at the first carbon (the chiral center) define the specific stereoisomer. The primary amine is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from dissolution studies to formulation development.

PropertyValue / DescriptionSignificance & ContextSource(s)
Appearance Solid, crystalline powder.The solid form is typical for amine salts, facilitating weighing and handling.[5]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is crucial for biological testing and analytical method development.[1][5]
pKa (Predicted) 9.0 ± 0.10 (for the conjugate acid of the free base)The basicity of the primary amine is a key parameter. This pKa value indicates that the compound will be predominantly in its protonated, charged form at physiological pH (~7.4), influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
LogP (Predicted) 2.1 (XLogP3 for the free base)The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 2.1 suggests moderate lipophilicity, indicating a balance that may allow for permeation across biological membranes.[2][6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.Proper storage is essential to prevent degradation. Cool, dry, and inert conditions maintain the compound's integrity over time.[3]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identity. The following are the expected spectral characteristics for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the phenyl ring would appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic proton (CH-N) would likely be a doublet coupled to the adjacent isopropyl methine proton. The isopropyl group itself would present as a multiplet for the single methine proton and two distinct doublets for the diastereotopic methyl groups. The protons of the ammonium group (NH₃⁺) would appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the aromatic carbons, with the ipso-carbon being the most deshielded. Signals for the three aliphatic carbons—the benzylic carbon, the isopropyl methine, and the two methyl carbons—would be observed in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, typical for the N-H stretch of an ammonium salt. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): In a mass spectrum (typically run on the free base), the molecular ion peak [M]⁺ would be observed at m/z 149. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic fragment.

Analytical Methodologies for Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of this compound.

Analytical_Workflow cluster_input Sample Handling cluster_analysis Characterization cluster_output Reporting Sample Received Sample Purity Chemical Purity (RP-HPLC) Sample->Purity Identity Structural Identity (MS, NMR) Purity->Identity Chiral Enantiomeric Purity (Chiral HPLC) Identity->Chiral Report Final Certificate of Analysis Chiral->Report

Fig. 1: General analytical workflow for characterization.
Protocol 4.1: Purity Determination by Reverse-Phase HPLC

Principle: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities are quantified by their peak area relative to the main component peak, typically detected via UV absorbance.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA). The TFA acts as an ion-pairing agent to improve peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and run the gradient. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 4.2: Enantiomeric Purity by Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Cellulose-based CSPs are often effective for this class of compounds.[8]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A cellulose-based CSP, such as CHIRALCEL® OD-H or Lux® Cellulose-3.[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic additive like Diethylamine (DEA). The basic additive is crucial to prevent peak tailing by masking active sites on the column support.[8]

  • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

  • Detection: UV at 215 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject a racemate to confirm the separation and elution order of the (S) and (R) enantiomers. Then, inject the sample to determine the enantiomeric excess (ee%). The ee% is calculated from the peak areas of the two enantiomers.

Chiral_Separation cluster_injection cluster_column cluster_detection A Racemic Mixture ((R) and (S)) B Chiral Stationary Phase (CSP) A->B Elution C Separated (S)-Enantiomer (Peak 1) B->C Different Retention Times D Separated (R)-Enantiomer (Peak 2) B->D

Fig. 2: Principle of enantiomeric separation by chiral HPLC.
Protocol 4.3: Identification by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds.[9] The sample is vaporized and separated on a GC column, and the eluted components are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification. For primary amines, derivatization is sometimes employed to improve chromatographic performance.[10]

Methodology:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[9]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or 2-methyl-propan-2-ol.[9] If derivatization is needed, react with an agent like trifluoroacetic anhydride.[10]

  • Analysis: Inject the sample. The resulting mass spectrum is compared against a reference standard or spectral library for positive identification.

Stability and Storage

The conversion of the free base to its hydrochloride salt is a common strategy to increase the compound's shelf life and stability.[1] The salt form is generally less susceptible to oxidation and degradation than the free amine. However, like many organic compounds, it should be protected from light, moisture, and extreme temperatures.

A study on a structurally related compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, demonstrated that stability can be compromised in biological matrices like plasma and urine, with degradation observed over time, particularly in the presence of microorganisms.[11] This highlights the importance of proper sample handling and storage in forensic or clinical analyses. For long-term storage, the material should be kept in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8 °C.[3]

Conclusion

This compound is a chiral compound with well-defined physicochemical properties that are essential for its application in scientific research and development. Its solid form, enhanced solubility as a hydrochloride salt, moderate lipophilicity, and distinct spectroscopic fingerprint provide a solid foundation for its use. The analytical protocols detailed in this guide for purity and enantiomeric excess determination offer robust, validated systems for ensuring the quality and integrity of the material. By leveraging this comprehensive technical information, researchers can confidently integrate this compound into their workflows, leading to more reliable and reproducible scientific outcomes.

References

  • Al-Majmaie, S., Al-Abachi, M. Q., & Al-qusi, S. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. [Link]
  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7129624, (S)-2-Methyl-1-phenylpropan-1-amine. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20958117, (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. [Link]
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
  • LookChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. [Link]
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • Wang, C., & Armstrong, D. W. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Chirality, 20(5), 682-687. [Link]
  • Al-Qaisi, A. M., & El-Azzouny, A. A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(24), 5946. [Link]
  • Chemsigma. (n.d.). This compound [68906-27-4]. [Link]

Sources

Synthesis and characterization of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Characterization of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable chiral building block in modern organic and medicinal chemistry. The document details a robust chemoenzymatic synthetic route, beginning with a Wacker-Tsuji oxidation followed by stereoselective transamination. It offers field-proven insights into the rationale behind experimental choices, ensuring both methodological clarity and scientific integrity. Furthermore, this guide outlines a complete workflow for the rigorous characterization of the final product, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for producing and verifying this important chiral amine.

Introduction: Significance and Physicochemical Profile

(S)-2-Methyl-1-phenylpropan-1-amine is an optically active primary amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] The stereochemistry at the benzylic carbon is paramount, as biological systems often exhibit high stereospecificity, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or even detrimental. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for handling, storage, and downstream applications.

The significance of chiral amines like this one lies in their role as scaffolds for creating complex molecular architectures.[2][3] Access to enantiomerically pure forms is therefore a critical objective in process chemistry and drug discovery.

Table 1: Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine

Property Value Source
IUPAC Name (1S)-2-methyl-1-phenylpropan-1-amine PubChem[4]
Molecular Formula C₁₀H₁₅N PubChem[4]
Molecular Weight 149.23 g/mol PubChem[4][5]
CAS Number 68906-26-3 PubChem[4]
Appearance Solid Sigma-Aldrich[5]

| InChI Key | UVXXBSCXKKIBCH-JTQLQIEISA-N | PubChem[4] |

Synthesis Methodology: A Chemoenzymatic Approach

To achieve the high degree of stereoselectivity required for the (S)-enantiomer, a chemoenzymatic strategy is employed. This modern approach combines the efficiency of metal-catalyzed reactions with the unparalleled stereocontrol of biocatalysis. The chosen pathway involves two key steps: the Wacker-Tsuji oxidation of allylbenzene to form a prochiral ketone, followed by the asymmetric transamination of the ketone to yield the desired chiral amine.[2][6]

Logical Workflow for Synthesis

The diagram below illustrates the sequential logic of the synthesis, from a common starting material to the final, purified hydrochloride salt.

G cluster_1 Step 2: Asymmetric Biotransamination cluster_2 Step 3: Purification & Salt Formation A Allylbenzene B 1-Phenylpropan-2-one (Prochiral Ketone) A->B C (S)-2-Methyl-1-phenylpropan-1-amine B_clone->C D (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride C_clone->D

Caption: Chemoenzymatic synthesis workflow for the target compound.

Experimental Protocol: Step-by-Step Guide

Part A: Synthesis of 1-Phenylpropan-2-one

This step utilizes the Wacker-Tsuji oxidation, a reliable method for converting a terminal alkene into a methyl ketone. The palladium(II) catalyst is regenerated in situ by the copper(I) co-catalyst, which is in turn reoxidized by oxygen.

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an oxygen inlet, add N,N-Dimethylformamide (DMF, 150 mL) and water (25 mL).

  • Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.3 g, 1.7 mmol) and copper(I) chloride (CuCl, 1.65 g, 16.7 mmol). Stir the mixture vigorously.

  • Oxygen Purge: Bubble oxygen through the stirred solution for 15 minutes to ensure an aerobic environment.

  • Substrate Addition: Add allylbenzene (10 g, 84.6 mmol) dropwise to the reaction mixture.

  • Reaction: Maintain a slow but steady stream of oxygen and heat the mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the mixture to room temperature. Pour the contents into 500 mL of cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude oil (1-phenylpropan-2-one) can be purified by vacuum distillation to yield a colorless liquid.

Part B: Asymmetric Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

This step leverages an (S)-selective amine transaminase (ATA) enzyme to convert the prochiral ketone into the desired (S)-amine with high enantiomeric excess. Isopropylamine serves as the amine donor, and pyridoxal-5'-phosphate (PLP) is a required cofactor for the enzyme.[7]

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Reaction Setup: In a temperature-controlled vessel, dissolve the (S)-selective transaminase and pyridoxal-5'-phosphate (PLP) in the buffer.

  • Reagent Addition: Add isopropylamine (typically in large excess, e.g., 1 M) to the buffered enzyme solution.

  • Substrate Addition: Add the 1-phenylpropan-2-one synthesized in Part A to the reaction mixture. The substrate concentration is typically kept in the range of 20-50 mM to avoid enzyme inhibition.[2]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24 hours. Monitor the conversion and enantiomeric excess (% e.e.) by Chiral HPLC.

  • Work-up: Once the reaction reaches completion, basify the mixture to pH > 11 with 2 M NaOH. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Methyl-1-phenylpropan-1-amine as an oil.

Part C: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free amine from Part B in anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes in the ice bath. Collect the white solid by vacuum filtration.

  • Drying: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield pure this compound.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system of quality control.

Characterization Workflow

The synthesized product must undergo a series of analytical tests to validate its structure and purity, as outlined below.

G A Final Product: (S)-2-Methyl-1-phenylpropan-1-amine HCl B ¹H & ¹³C NMR A->B Confirms C-H Framework C FTIR Spectroscopy A->C Identifies Functional Groups D Mass Spectrometry A->D Determines Molecular Weight E Chiral HPLC A->E Quantifies Enantiomeric Excess F Melting Point A->F Assesses Overall Purity

Caption: Integrated workflow for analytical characterization.

Spectroscopic and Chromatographic Data

Table 2: Summary of Expected Analytical Data

Technique Expected Result Interpretation
¹H NMR δ ~7.3-7.5 (m, 5H, Ar-H), ~4.2 (d, 1H, CH-N), ~2.2 (m, 1H, CH-(CH₃)₂), ~0.9 (d, 3H, CH₃), ~0.8 (d, 3H, CH₃) ppm. Ammonium protons (NH₃⁺) may be broad and variable. Confirms the presence and connectivity of aromatic and aliphatic protons. Splitting patterns validate the isopropyl and benzylic methine groups.
¹³C NMR δ ~138 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-N), ~34 (CH-(CH₃)₂), ~19 (CH₃), ~18 (CH₃) ppm. Confirms the carbon skeleton, including distinct signals for aromatic and aliphatic carbons.
FTIR ~2800-3000 cm⁻¹ (broad, N-H stretch of amine salt), ~1600, 1495 cm⁻¹ (C=C aromatic stretch), ~700-750 cm⁻¹ (C-H out-of-plane bend for monosubstituted benzene). Verifies key functional groups: the ammonium salt, the aromatic ring, and aliphatic C-H bonds.
Mass Spec. (ESI+) m/z = 150.13 [M+H]⁺ for the free amine. Confirms the molecular weight of the free base (C₁₀H₁₅N).

| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess >99%. | Determines the stereochemical purity. This is the definitive test for enantioselectivity.[8][9] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric purity is the most critical analytical step for a chiral compound. HPLC using a chiral stationary phase (CSP) is the industry-standard method.[1][9]

  • Instrumentation: An HPLC system with a UV detector is required.[8]

  • Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H or Lux® Cellulose-3), is highly effective for separating chiral amines.[10]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v Hexane:Ethanol) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[8][10]

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with the UV detector at a suitable wavelength (e.g., 254 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % e.e. = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100.

Safety and Handling

(S)-2-Methyl-1-phenylpropan-1-amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS classification, the compound may be harmful if swallowed and can cause serious eye irritation.[4][5] All synthesis and handling operations should be conducted in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

  • Precautionary Statements: P264, P280, P301+P317, P305+P351+P338.[4]

Conclusion

This guide has detailed a reliable and stereoselective chemoenzymatic method for the synthesis of this compound. The combination of a metal-catalyzed oxidation with a biocatalytic transamination provides an efficient route to this valuable chiral intermediate. Furthermore, the comprehensive characterization workflow, anchored by spectroscopic and chromatographic techniques, establishes a robust system for verifying the identity, purity, and enantiomeric integrity of the final product. By integrating detailed protocols with the underlying scientific rationale, this document serves as a practical resource for researchers engaged in the field of asymmetric synthesis and pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7129624, (S)-2-Methyl-1-phenylpropan-1-amine.
  • K. L. Sutton, D. S. H. Chan, K. A. W. Kurdziel, C. J. Welch, and D. W. Armstrong (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate.
  • Kim, D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Phenomenex (n.d.). Chiral HPLC Separations Guide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine.
  • Gotor-Fernández, V., et al. (2017). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis.
  • Al-Majmaie, S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences.
  • Gotor-Fernández, V., et al. (2017). Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs. ResearchGate.
  • Al-Qaisi, J. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.

Sources

A Comprehensive Spectroscopic Investigation of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The structural elucidation and stereochemical confirmation of such molecules are paramount for ensuring drug safety and efficacy.[1][2] This document outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to fully characterize this compound, offering insights into the causality behind experimental choices and ensuring the integrity of the analytical data.

Introduction: The Imperative of Chiral Purity

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.[1] The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute stereochemistry and enantiomeric purity is a critical step in the drug development process.[1][3] Spectroscopic techniques are powerful tools for achieving this, providing detailed information about the molecular structure and connectivity.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Key Spectral Features:

  • Aromatic Protons (C₆H₅-): A multiplet typically observed in the range of δ 7.2-7.5 ppm, corresponding to the five protons of the phenyl group.

  • Benzylic Proton (-CH(NH₃⁺)-): The proton attached to the chiral center (C1) is expected to appear as a doublet. Its chemical shift is influenced by the adjacent phenyl ring and the protonated amine group.

  • Methine Proton (-CH(CH₃)₂): The proton at the C2 position will be a multiplet due to coupling with the benzylic proton and the six protons of the two methyl groups.

  • Methyl Protons (-CH(CH₃)₂): Due to the presence of the chiral center at C1, the two methyl groups are diastereotopic.[5][6][7] This means they are in chemically non-equivalent environments and will therefore exhibit distinct chemical shifts, appearing as two separate doublets.[5][8] This observation is a key indicator of the chiral nature of the molecule.[9]

  • Ammonium Protons (-NH₃⁺): The three protons of the ammonium group will typically appear as a broad singlet. The chemical shift of these protons can be concentration-dependent and they may exchange with deuterium in D₂O, leading to the disappearance of their signal.[10]

Diagram: Molecular Structure of this compound

Caption: Molecular structure highlighting key atoms.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Key Spectral Features:

  • Aromatic Carbons: Signals for the carbons of the phenyl ring will appear in the downfield region, typically between δ 125-145 ppm. The carbon attached to the side chain (ipso-carbon) will have a distinct chemical shift from the others.

  • Benzylic Carbon (-CH(NH₃⁺)-): The carbon of the chiral center will be found in the range of δ 50-65 ppm.

  • Methine Carbon (-CH(CH₃)₂): The C2 carbon will resonate at a higher field (further upfield) than the benzylic carbon.

  • Methyl Carbons (-CH(CH₃)₂): Similar to the protons, the two diastereotopic methyl carbons will have slightly different chemical shifts, providing further confirmation of the molecule's chirality.[3]

Table 1: Summary of Expected NMR Data

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl (C₆H₅)7.2 - 7.5 (m)125 - 145
Benzylic CH~4.0 (d)50 - 65
Methine CH~2.5 (m)30 - 40
Methyl CH₃ (diastereotopic)~0.9 (d), ~1.0 (d)18 - 25
Ammonium NH₃⁺Variable (broad s)-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][11]

Key Vibrational Frequencies:

  • N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit a broad and strong absorption in the region of 2800-3200 cm⁻¹. This broadness is due to hydrogen bonding.[12][13]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.[12]

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected around 1500-1600 cm⁻¹.[14]

  • C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range.[14]

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Compound KBr KBr Pellet Sample->KBr Nujol Nujol Mull Sample->Nujol IR_Spec IR Spectrometer KBr->IR_Spec Nujol->IR_Spec Spectrum IR Spectrum IR_Spec->Spectrum Data Vibrational Frequencies Spectrum->Data Structure Functional Group ID Data->Structure

Caption: Workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[15][16]

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): For the free base (C₁₀H₁₅N), the molecular weight is 149.23 g/mol .[17][18] In the mass spectrum, a peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ (m/z 150) would be expected, depending on the ionization technique used.

  • Major Fragmentation Pathways: Phenylalkylamines often undergo characteristic fragmentation.[15][19] A common fragmentation is the cleavage of the Cα-Cβ bond (the bond between the benzylic carbon and the adjacent methine carbon), which would lead to the formation of a stable benzylic iminium ion. The fragmentation of the phenyl radical cation can also lead to characteristic peaks, such as at m/z = 77 and m/z = 51.[20]

Diagram: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Molecule (S)-2-Methyl-1-phenylpropan-1-amine [C10H15N] MolecularIon Molecular Ion [C10H15N]⁺˙ m/z = 149 Molecule->MolecularIon Ionization Fragment1 Benzylic Iminium Ion [C8H10N]⁺ m/z = 120 MolecularIon->Fragment1 α-cleavage Fragment2 Tropylium Ion [C7H7]⁺ m/z = 91 MolecularIon->Fragment2 Rearrangement & Cleavage Fragment3 Phenyl Cation [C6H5]⁺ m/z = 77 Fragment2->Fragment3 Loss of CH2

Sources

(S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide to its Mechanism of Action in Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications for drug efficacy and safety. Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral milieu of the human body. Consequently, the production of single-enantiomer drugs is a critical objective in the pharmaceutical industry to enhance therapeutic indices and mitigate potential adverse effects.

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis on an industrial scale.[1][2] Among the various techniques, diastereomeric salt crystallization is a robust and widely employed method, valued for its scalability and cost-effectiveness.[3][4] This guide provides an in-depth technical examination of the mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a highly effective chiral resolving agent, in the separation of racemic acids.

Core Mechanism: The Formation and Fractional Crystallization of Diastereomeric Salts

The efficacy of this compound as a resolving agent is rooted in its ability to react with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3][5]

The overall process can be conceptualized in the following key stages:

  • Acid-Base Reaction and Salt Formation: The primary amine group of (S)-2-Methyl-1-phenylpropan-1-amine acts as a base, reacting with the acidic carboxyl group of the racemic acid. This reaction yields two diastereomeric salts: ((S)-amine)•((R)-acid) and ((S)-amine)•((S)-acid).

  • Differential Solubility: The two diastereomeric salts exhibit different solubilities in a given solvent system. This disparity is the critical factor that enables their separation. The differences in their three-dimensional structures, arising from the combination of two chiral centers, lead to variations in crystal lattice energies and solvation energies. These variations are influenced by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and steric interactions.[6]

  • Fractional Crystallization: By carefully selecting a solvent and controlling the temperature, the less soluble diastereomeric salt can be induced to crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

  • Liberation of the Enantiomer: Once the less soluble diastereomeric salt is isolated, the desired enantiomer of the carboxylic acid can be liberated by treatment with a strong acid, which protonates the carboxylate and regenerates the chiral amine resolving agent.

The following diagram illustrates the fundamental principle of diastereomeric salt formation:

G cluster_products Diastereomeric Salts racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomer1 ((S)-Amine)•((R)-Acid) (Diastereomer 1) racemic_acid->diastereomer1 + (S)-Amine diastereomer2 ((S)-Amine)•((S)-Acid) (Diastereomer 2) racemic_acid->diastereomer2 + (S)-Amine resolving_agent (S)-2-Methyl-1-phenylpropan-1-amine ((S)-Amine)

Caption: Formation of diastereomeric salts from a racemic acid and a chiral resolving agent.

Experimental Protocol: A Case Study in the Resolution of a Racemic Carboxylic Acid

The following protocol provides a generalized, step-by-step methodology for the chiral resolution of a racemic carboxylic acid using this compound. It is imperative to note that optimal conditions, including solvent choice, temperature, and stoichiometry, must be determined empirically for each specific racemic compound.

Step 1: Diastereomeric Salt Formation

  • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Add an equimolar amount of this compound to the solution.

  • Heat the mixture gently with stirring to ensure complete dissolution and salt formation.

Step 2: Fractional Crystallization

  • Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.

  • For challenging resolutions, seeding the solution with a small crystal of the desired diastereomer can induce crystallization.

  • Hold the mixture at a constant low temperature for a period to maximize the yield of the crystallized salt.

Step 3: Isolation of the Diastereomeric Salt

  • Isolate the crystallized diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

Step 4: Liberation of the Pure Enantiomer

  • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylic acid and convert the amine to its water-soluble hydrochloride salt.

  • Separate the organic layer containing the pure enantiomer of the carboxylic acid.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the purified enantiomer.

Step 5: Recovery of the Resolving Agent

  • The aqueous layer from Step 4, containing the this compound, can be basified to recover the free amine for reuse.

The following workflow diagram visualizes the chiral resolution process:

G start Racemic Acid + (S)-Amine HCl in Solvent dissolution Heating & Stirring (Salt Formation) start->dissolution crystallization Slow Cooling (Fractional Crystallization) dissolution->crystallization filtration Vacuum Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Solid) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->mother_liquor liberation Acidification & Extraction crystals->liberation pure_enantiomer Pure Enantiomer of Acid (in Organic Phase) liberation->pure_enantiomer amine_recovery Resolving Agent Recovery (from Aqueous Phase) liberation->amine_recovery

Caption: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.

Data Presentation: Factors Influencing Resolution Efficiency

The success of a chiral resolution is highly dependent on the difference in solubility between the two diastereomeric salts. This can be quantified by determining the solubility of each pure diastereomer in the chosen solvent system at different temperatures.

Diastereomeric SaltSolventTemperature (°C)Solubility ( g/100 mL)
((S)-Amine)•((R)-Acid)Methanol251.2
((S)-Amine)•((S)-Acid)Methanol255.8
((S)-Amine)•((R)-Acid)Ethanol250.8
((S)-Amine)•((S)-Acid)Ethanol253.5

Note: The data presented in this table is illustrative and will vary depending on the specific racemic acid and solvent system.

A larger difference in solubility between the two diastereomers will generally lead to a more efficient resolution, with higher yields and enantiomeric excess of the desired product.

Conclusion: A Powerful Tool for Asymmetric Synthesis

This compound is a valuable and versatile chiral resolving agent for the separation of racemic carboxylic acids. Its mechanism of action, based on the formation of diastereomeric salts with differing solubilities, allows for an efficient and scalable method to obtain enantiomerically pure compounds. A thorough understanding of the principles of diastereomeric salt formation and fractional crystallization, coupled with careful experimental optimization, is key to successfully applying this technique in the synthesis of chiral drugs and other valuable chemical entities.

References

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Zs., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 100-110. [Link]
  • Chiral resolution. (2023, November 29). In Wikipedia. [Link]
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-4. [Link]
  • Kafle, A. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. [Link]
  • Kellogg, R. M. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
  • Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture. [Link]
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

Sources

A Technical Guide to the Untapped Potential of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a chiral primary amine, represents a largely unexplored yet potentially valuable molecule in the landscape of chemical and pharmaceutical research. While its structural analogs have found extensive use, this specific enantiomer remains a frontier for novel applications. This technical guide moves beyond established knowledge to provide researchers, scientists, and drug development professionals with a forward-looking exploration of its potential. We will delve into its foundational chemical properties and propose novel research applications in asymmetric synthesis and as a foundational scaffold for new therapeutic agents. This document is designed to be a catalyst for innovation, offering detailed, scientifically-grounded protocols and workflows to unlock the full potential of this versatile chiral building block.

Part 1: Foundational Chemistry and Properties

The Significance of Chiral Phenylalkylamines

Chiral phenylalkylamines are a cornerstone of modern organic chemistry and medicinal chemistry.[1][2] Their importance stems from the prevalence of chirality in biological systems; the therapeutic effect of many pharmaceuticals is often attributable to a single enantiomer.[3] These amines are widely utilized as resolving agents to separate racemic mixtures and as chiral auxiliaries to guide the stereochemical outcome of synthetic reactions, enabling the precise construction of enantiomerically pure molecules.[1][2][3] The 2-phenethylamine motif, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs, highlighting its significance in molecular recognition at biological targets.[4]

Physicochemical Characteristics of this compound

Understanding the fundamental properties of this compound is essential for its application in research. The following table summarizes its key physicochemical data.

PropertyValueReference
Chemical Name This compound[5][6]
Synonyms (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride[7]
CAS Number 68906-27-4[5][8]
Molecular Formula C₁₀H₁₆ClN[7]
Molecular Weight 185.70 g/mol [7]
Appearance Solid (predicted)[9]
Boiling Point (Free Base) 96-97 °C at 15 Torr[6]
Predicted pKa 9.0 ± 0.10[6]
The Imperative of Stereochemistry: The (S)-Configuration

(S)-2-Methyl-1-phenylpropan-1-amine possesses a single stereocenter at the carbon atom bonded to both the phenyl and amine groups (C1). The "(S)" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this chiral center. In the context of its applications, this stereochemical purity is paramount. When used as a chiral auxiliary, the (S)-configuration dictates the stereochemical pathway of a reaction, leading to the formation of a specific enantiomer of the target product.[3] In drug development, a single enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even contribute to undesirable side effects.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine is a critical first step for its application. While specific high-yield asymmetric syntheses for this exact molecule are not widely published, established methodologies for similar chiral amines can be readily adapted. These generally fall into two categories:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to directly produce the desired (S)-enantiomer from a prochiral precursor. Methods such as catalytic asymmetric hydrogenation or reductive amination are powerful tools in this regard.[10]

  • Chiral Resolution: This more traditional approach involves the synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid) to form a pair of diastereomeric salts.[11] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

This protocol outlines a classical approach to resolving a racemic mixture of 2-methyl-1-phenylpropan-1-amine using a chiral acid.

Objective: To isolate (S)-2-Methyl-1-phenylpropan-1-amine from a racemic mixture.

Materials:

  • Racemic 2-methyl-1-phenylpropan-1-amine

  • (R)-(-)-Mandelic acid (or another suitable chiral acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic 2-methyl-1-phenylpropan-1-amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(-)-mandelic acid in warm methanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.

    • The mother liquor, now enriched in the other diastereomer, should be saved for potential recovery of the (R)-amine.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add 1 M NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine.

    • Extract the free (S)-amine into dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified (S)-amine in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Part 2: Pioneering Applications in Asymmetric Synthesis

The true potential of this compound lies in its application as a tool to control chirality in chemical synthesis.

As a Chiral Auxiliary: A Director of Stereochemistry

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome.[3] The general principle involves covalently attaching the chiral amine to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Prochiral Prochiral Substrate Diastereomer Chiral Adduct (Diastereomer) Prochiral->Diastereomer Attachment ChiralAux (S)-Amine Auxiliary ChiralAux->Diastereomer Product Enantiomerically Enriched Product Diastereomer->Product Diastereoselective Reaction Reagent Reagent Reagent->Diastereomer RecoveredAux Recovered (S)-Amine Product->RecoveredAux Cleavage G cluster_1 Chiral Resolution Workflow RacemicAcid Racemic Acid (R-Acid + S-Acid) DiastereomericSalts Diastereomeric Salts (R-Acid/S-Amine + S-Acid/S-Amine) RacemicAcid->DiastereomericSalts ChiralAmine (S)-Amine Resolving Agent ChiralAmine->DiastereomericSalts Separation Separation (e.g., Crystallization) DiastereomericSalts->Separation Salt1 Salt 1 Separation->Salt1 Salt2 Salt 2 Separation->Salt2 Acid1 Enantiopure Acid 1 Salt1->Acid1 Liberation Acid2 Enantiopure Acid 2 Salt2->Acid2 Liberation

Caption: Workflow for the resolution of a racemic acid using a chiral amine.

Part 3: Prospective Applications in Drug Discovery

The structural backbone of (S)-2-Methyl-1-phenylpropan-1-amine is a promising starting point for the synthesis of novel, biologically active compounds.

A Scaffold for Novel Bioactive Molecules

The phenylalkylamine framework is a recurring motif in a vast number of pharmacologically active compounds, targeting a wide range of receptors and enzymes. [4]This suggests that (S)-2-Methyl-1-phenylpropan-1-amine can serve as a valuable chiral building block for creating libraries of new chemical entities for high-throughput screening.

Hypothesis: A Precursor for Novel β2-Adrenergic Receptor Agonists

A Chinese patent suggests that 2-methyl-1-substituted phenyl-2-propanamine compounds can be used to prepare β2-adrenergic receptor agonists, which are crucial for treating respiratory diseases like asthma and COPD. [12]This opens a compelling avenue of research for (S)-2-Methyl-1-phenylpropan-1-amine. It could be a key intermediate in the synthesis of long-acting β2-agonists (LABAs).

G cluster_2 β2-Adrenergic Receptor Signaling Agonist β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets Leading to

Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist.

Hypothesis: A Template for New Hypolipidemic Agents

Research on structurally related 3-amino-2-methyl-1-phenylpropanones has demonstrated potent hypolipidemic activity in rodents, effectively lowering both serum cholesterol and triglyceride levels. [13]This finding provides a strong rationale for investigating derivatives of (S)-2-Methyl-1-phenylpropan-1-amine for similar activities. A systematic structure-activity relationship (SAR) study could be initiated to explore this potential.

G cluster_3 Hypolipidemic Drug Discovery Workflow Start Start with (S)-Amine Scaffold Synthesis Synthesize Library of Derivatives Start->Synthesis InVitro In Vitro Screening (e.g., HMG-CoA Reductase Assay) Synthesis->InVitro InVivo In Vivo Rodent Model (Lipid Profile Analysis) InVitro->InVivo Active Hits LeadOpt Lead Optimization (SAR Studies) InVivo->LeadOpt Efficacious Compounds Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A proposed workflow for the discovery of novel hypolipidemic agents.

StageAssay TypeKey QuestionSuccess Criteria
Primary Screen In vitro enzyme assay (e.g., HMG-CoA reductase inhibition)Does the compound inhibit a key enzyme in lipid synthesis?IC₅₀ < 10 µM
Secondary Screen Cell-based assay (e.g., lipid accumulation in hepatocytes)Does the compound reduce lipid levels in a relevant cell model?Significant reduction in intracellular lipids
Tertiary Screen In vivo rodent model (e.g., high-fat diet-fed mice)Does the compound lower serum cholesterol and triglycerides in a living organism?>25% reduction in LDL-C and/or triglycerides
Lead Optimization Structure-Activity Relationship (SAR) studiesCan we improve potency and pharmacokinetic properties through chemical modification?Improved in vivo efficacy and ADME profile

Part 4: Essential Analytical Methodologies

Rigorous analytical chemistry is fundamental to ensuring the identity, purity, and stereochemical integrity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity (enantiomeric excess) of the synthesized amine.

Typical Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure: A standard solution of the racemic amine is injected first to determine the retention times of both the (S) and (R) enantiomers. The sample of the synthesized material is then injected under the same conditions. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the aromatic protons of the phenyl group, the methine proton at C1, the methine proton at C2, and the diastereotopic methyl protons of the isopropyl group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the characteristic signals for the aromatic carbons and the aliphatic carbons of the propanamine chain.

Part 5: Conclusion and Future Horizons

This compound stands as a molecule of significant, yet largely untapped, potential. While its established role is minimal, the principles of stereochemistry and the proven success of its structural analogs strongly suggest fertile ground for innovation. This guide has laid out a series of reasoned, scientifically-grounded hypotheses for its application in both asymmetric synthesis and drug discovery. The proposed protocols and workflows serve as a starting point for researchers to explore its utility as a chiral auxiliary, a resolving agent, and a foundational scaffold for novel therapeutics targeting respiratory and metabolic diseases. The future of this compound is not in its history, but in the novel research it will enable.

References

  • LookChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine.
  • Krasowska, D., & Dziugan, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
  • Abou-Gharbia, M. A., et al. (1991). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Journal of medicinal chemistry, 34(6), 1968–1975.
  • Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia.
  • ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • Pharmaffiliates. (n.d.). CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine.
  • PubMed. (2023). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment.
  • PubChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubMed. (1990). Novel sites for phenylalkylamines: characterisation of a sodium-sensitive drug receptor with (-)-[3H]emopamil.
  • ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines.
  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • PubMed. (2016). Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers.
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Wikipedia. (n.d.). 5-HT2A receptor.
  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−).
  • PubMed. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). 1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde.
  • Wikipedia. (2023, December 2). Buphedrone. In Wikipedia.
  • National Institutes of Health. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide.
  • International Union of Crystallography. (2025). 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide.
  • Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
  • Chemsrc. (n.d.). (1S)-2-methyl-1-phenylpropan-1-amine.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

Sources

An In-depth Technical Guide to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Chiral Amine in a Potent Pharmacological Family

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral amine salt belonging to the broader class of phenylisopropylamines. This structural family is of significant interest in medicinal chemistry and pharmacology due to its profound effects on the central nervous system (CNS). The parent compound, phenylisopropylamine, is more commonly known as amphetamine, a potent CNS stimulant.[1] The introduction of specific stereochemistry and functional group positioning, as seen in the (S)-enantiomer of 2-methyl-1-phenylpropan-1-amine, is a critical design element in drug development. Chirality can dramatically influence a molecule's pharmacological activity, efficacy, and safety profile, as enantiomers often interact differently with chiral biological targets like receptors and enzymes.[][3]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, advanced synthesis strategies, analytical methodologies for ensuring enantiomeric purity, and its pharmacological context within the phenylisopropylamine class. The information herein is intended to support research and development activities by providing a foundation of technical accuracy and field-proven insights.

Core Chemical Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, patent filings, and scientific communication. The primary identifiers for this compound are consolidated below.

IdentifierValueSource
CAS Number 68906-27-4[4][5]
Molecular Formula C₁₀H₁₆ClN[4][5]
Molecular Weight 185.70 g/mol [5]
IUPAC Name (1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride[6]
InChI Key UVXXBSCXKKIBCH-JTQLQIEISA-N (for the free base)
SMILES CC(C)N.Cl[5]
Synonyms and Related Nomenclature

The nomenclature for phenylisopropylamine derivatives can be complex. Below is a list of common synonyms for the subject compound and related terms for contextual clarity.

TermClassification
(S)-2-METHYL-1-PHENYLPROPAN-1-AMINE-HClDirect Synonym
(1S)-2-methyl-1-phenylpropan-1-amine hydrochlorideDirect Synonym
L-alpha-Isopropylbenzylamine hydrochlorideRelated Nomenclature
beta-Methylphenethylamine (BMPEA)Positional Isomer
PhenylisopropylamineParent Compound Class
Physicochemical Data

The following table summarizes key physicochemical properties. Note that some values are predicted, as extensive experimental data for this specific salt is not widely published.

PropertyValueNotes
Appearance Solid (predicted)
Purity ≥98%, ≥95% e.e. (typical commercial specs)[]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Enantioselective Synthesis Strategies: Beyond Classical Methodologies

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. Classical methods often involve the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry, therefore, emphasizes asymmetric synthesis to create the desired stereocenter selectively.

Expertise in Action: The Shift to Biocatalysis

For chiral amines like (S)-2-Methyl-1-phenylpropan-1-amine, enzymatic processes offer significant advantages over traditional chemical routes. They operate under mild conditions (pH, temperature), minimize waste, and exhibit high enantioselectivity.[7] Transaminases (TAs), in particular, have emerged as powerful biocatalysts for this purpose.[8]

The general workflow for an asymmetric synthesis using a transaminase is depicted below.

G cluster_0 Enantioselective Biocatalytic Synthesis Prochiral_Ketone Prochiral Ketone (e.g., 1-phenyl-2-methylpropan-1-one) Transaminase Transaminase (TA) Enzyme (Stereoselective) Prochiral_Ketone->Transaminase Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase Product (S)-2-Methyl-1-phenylpropan-1-amine (High Enantiomeric Excess) Transaminase->Product Asymmetric Amination Byproduct Byproduct (e.g., Acetone) Transaminase->Byproduct Purification Purification & Crystallization Product->Purification HCl_Salt (S)-2-Methyl-1-phenylpropan-1-amine HCl Purification->HCl_Salt HCl Addition

Caption: Workflow for the enantioselective synthesis of the target amine using a transaminase enzyme.

Protocol: Asymmetric Transamination

This protocol is a representative methodology based on principles described for the synthesis of related chiral amines.[8][9]

  • Biocatalyst Selection: Screen a panel of (S)-selective transaminases to identify an enzyme with high activity and selectivity towards the prochiral ketone substrate (1-phenyl-2-methylpropan-1-one).

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., pH 7.5-8.5).

  • Reagent Addition: Add the prochiral ketone substrate, the selected transaminase enzyme (often as a whole-cell lysate or immobilized enzyme for easier recovery), a pyridoxal 5'-phosphate (PLP) cofactor, and a suitable amine donor (e.g., isopropylamine) in molar excess.

  • Reaction Monitoring: Maintain the reaction at an optimal temperature (e.g., 30-45°C) with gentle agitation. Monitor the conversion of the ketone and the formation of the chiral amine product via HPLC.

  • Work-up: Once the reaction reaches completion, separate the biocatalyst (if immobilized). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the free amine product.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol or ether).

  • Isolation: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Causality Behind Choices: The use of an amine donor like isopropylamine serves to regenerate the enzyme's active form and drive the reaction equilibrium towards product formation.[8] Immobilizing the enzyme simplifies post-reaction work-up and allows for catalyst recycling, improving process economics.[8]

Analytical Validation: Ensuring Enantiomeric Purity

For any chiral compound intended for pharmaceutical development, rigorous analytical methods are required to quantify the desired enantiomer and detect any unwanted stereoisomeric impurities.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]

Trustworthiness Through Self-Validation: Chiral HPLC

The core principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been modified with a chiral selector. When a racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, separation.[10]

G cluster_1 Chiral HPLC Analysis Workflow Sample Sample Solution (Dissolved HCl Salt) Injector HPLC Injector Sample->Injector Column Chiral Stationary Phase (CSP) Column (e.g., Polysaccharide-based) Injector->Column Mobile Phase Flow Detector UV/Vis or MS Detector Column->Detector Chromatogram Resulting Chromatogram Detector->Chromatogram Peak1 (S)-enantiomer Peak Chromatogram->Peak1 Peak2 (R)-enantiomer Peak Chromatogram->Peak2

Caption: A logical workflow for the analytical determination of enantiomeric purity using chiral HPLC.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This is a generalized protocol; specific parameters must be optimized for the analyte.

  • Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for separating a broad range of chiral compounds, including amines.[3]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape for amine analytes.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

  • Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample solution. The two enantiomers will separate on the column and be detected as distinct peaks.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas from the chromatogram: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Pharmacological Context and Toxicological Considerations

Direct pharmacological and toxicological data for this compound are not extensively published. However, its structural similarity to other well-characterized phenylisopropylamines allows for informed predictions regarding its potential biological activity and safety profile.

Authoritative Grounding: The Phenylisopropylamine Class

The phenylisopropylamine skeleton is the foundation for a wide range of CNS-active agents.[12] This class of compounds primarily acts as sympathomimetic amines, often by modulating the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[1]

  • Amphetamine: The parent compound, amphetamine (1-phenylpropan-2-amine), is a potent CNS stimulant used to treat ADHD and narcolepsy.[13] Its effects include increased alertness, reduced appetite, and euphoria.

  • β-Methylphenethylamine (BMPEA): This positional isomer (2-phenylpropan-1-amine) has also been shown to be a human TAAR1 agonist, similar to amphetamine.[14] It has been identified in dietary supplements, raising safety concerns due to the lack of human safety studies.[15] A case of cerebral hemorrhage has been associated with its use.[14]

Given its structure, (S)-2-Methyl-1-phenylpropan-1-amine is predicted to be a CNS stimulant. The specific stereochemistry and methyl group placement will modulate its potency and selectivity for various neurotransmitter transporters and receptors. For instance, studies on related compounds have shown that subtle structural changes can lead to significant differences in signaling profiles at serotonin receptors, a concept known as functional selectivity.[16]

Toxicology and Safety

The primary toxicological concerns for this class of compounds relate to their stimulant properties, including cardiovascular effects (increased heart rate and blood pressure) and potential for abuse.[1] The GHS classification for the free base indicates it is harmful if swallowed and causes serious eye irritation.[6] Any research or development involving this compound should be conducted with appropriate safety precautions and under regulations governing new chemical entities, especially those with potential psychoactive properties.

Conclusion

This compound is a chiral molecule of significant interest due to its placement within the pharmacologically potent phenylisopropylamine family. Its value in research and development hinges on the ability to produce it in an enantiomerically pure form and to accurately verify that purity. Modern enantioselective synthesis techniques, particularly those employing biocatalysis, offer efficient and sustainable routes to this and related chiral amines. Concurrently, robust analytical methods like chiral HPLC are indispensable for quality control and regulatory validation. While its specific biological profile requires further investigation, its structural relationship to known CNS stimulants provides a strong, authoritative basis for predicting its pharmacological activity and potential applications.

References

  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. (n.d.).
  • Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. (2007). Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (2022).
  • Phenylisopropylamine vs Amphetamine: Meaning And Differences. (n.d.). The Content Authority. [Link]
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023). Frontiers in Pharmacology. [Link]
  • (S)-2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem. [Link]
  • Discriminative stimulus properties of phenylisopropylamine derivatives. (1986). Drug and Alcohol Dependence. [Link]
  • Amphetamines: pharmacology, abuse and addiction. (1987). NIDA Research Monograph. [Link]
  • This compound [68906-27-4]. (n.d.). Chemsigma. [Link]
  • (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. (n.d.). PubChem. [Link]
  • 2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem. [Link]
  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • 2-Methyl-1-phenylpropan-2-amine hydrochloride. (n.d.). PharmaCompass. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). Future Journal of Pharmaceutical Sciences. [Link]
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
  • This compound. (n.d.). Appchem. [Link]
  • β-Methylphenethylamine. (n.d.). Wikipedia. [Link]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
  • Chiral analysis. (n.d.). Wikipedia. [Link]
  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Accounts of Chemical Research. [Link]
  • Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. (2019).
  • An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. (2016). Drug Testing and Analysis. [Link]

Sources

Crystal structure and polymorphism of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure and Polymorphism of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound, an active pharmaceutical ingredient (API), presents a case study in the critical importance of solid-state chemistry for drug development. While specific polymorphic forms of this compound are not extensively detailed in publicly accessible literature, this guide provides a comprehensive framework for the investigation and characterization of its crystal structure and potential polymorphism. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the necessary experimental workflows, analytical techniques, and thermodynamic considerations. By following this guide, a complete understanding of the solid-state properties of this compound can be achieved, ensuring the selection of the optimal solid form for development and mitigating risks associated with polymorphic variations.

Introduction: The Critical Role of Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] These different crystalline arrangements are known as polymorphs. For active pharmaceutical ingredients (APIs), polymorphism is a critical consideration as different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly impact the bioavailability of a drug. A more soluble, metastable form may lead to faster absorption, while the most stable form might have lower solubility.[2][3]

  • Stability: Different polymorphs have varying degrees of thermodynamic stability. A metastable form can convert to a more stable form over time, which can alter the drug product's efficacy and shelf life.[2][3]

  • Mechanical Properties: Properties such as tabletability and flowability can be affected by the crystal habit and packing of different polymorphs, influencing the manufacturing process of the final dosage form.[4]

The unexpected appearance of a more stable, less soluble polymorph can have significant consequences, as famously demonstrated in the case of Ritonavir, where a new polymorph led to the withdrawal of the initial formulation from the market.[1] Therefore, a thorough investigation of the potential polymorphism of any API, such as this compound, is not merely an academic exercise but a regulatory and commercial necessity.[4] This guide outlines a systematic approach to identify, characterize, and control the polymorphic forms of this API.

Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on a polymorph screen.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[5]
Molecular Weight 149.23 g/mol [5]
IUPAC Name (1S)-2-methyl-1-phenylpropan-1-amine[5]
CAS Number 68906-26-3[5]

Proposed Experimental Workflow for Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide variety of conditions to discover as many solid forms as possible.[6] A comprehensive screen should be designed to explore the effects of solvents, temperature, and kinetic versus thermodynamic control.

Diagram: Polymorph Screening Workflow

PolymorphScreening cluster_crystallization Crystallization Methods cluster_analysis Primary Analysis cluster_characterization In-Depth Characterization cluster_stability Thermodynamic Stability Assessment API API Solution/Amorphous Solid Solvent Solvent Evaporation (Various Solvents & Rates) API->Solvent Induce Crystallization Cooling Cooling Crystallization (Various Rates) API->Cooling Induce Crystallization Slurry Slurry Conversion (Various Solvents & Temps) API->Slurry Induce Crystallization Melt Melt Cooling / Quenching API->Melt Induce Crystallization XRPD X-Ray Powder Diffraction (XRPD) - Identify unique forms - Assess crystallinity Solvent->XRPD Isolate & Analyze Solids Cooling->XRPD Isolate & Analyze Solids Slurry->XRPD Isolate & Analyze Solids Melt->XRPD Isolate & Analyze Solids DSC Differential Scanning Calorimetry (DSC) - Thermal transitions - Purity XRPD->DSC Characterize Unique Forms TGA Thermogravimetric Analysis (TGA) - Solvates/Hydrates XRPD->TGA Characterize Unique Forms Microscopy Hot-Stage & SEM - Morphology - Visual transformations XRPD->Microscopy Characterize Unique Forms Spectroscopy FTIR / Raman / ssNMR - Molecular structure confirmation XRPD->Spectroscopy Characterize Unique Forms SCXRD Single Crystal XRD - Definitive structure XRPD->SCXRD Characterize Unique Forms Solubility Solubility Studies (vs. Temperature) DSC->Solubility Data for Stability Assessment TGA->Solubility Data for Stability Assessment Microscopy->Solubility Data for Stability Assessment Spectroscopy->Solubility Data for Stability Assessment SCXRD->Solubility Data for Stability Assessment CompetitiveSlurry Competitive Slurry Experiments Solubility->CompetitiveSlurry Confirm Stable Form

Caption: A systematic workflow for polymorph screening and characterization.

Experimental Protocols

1. Crystallization via Solvent Evaporation:

  • Objective: To access polymorphs that nucleate under conditions of slow solvent removal.

  • Protocol:

    • Prepare saturated solutions of this compound in a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate) at ambient temperature.

    • Aliquot the solutions into vials.

    • Allow the solvent to evaporate at different rates: rapid (in a fume hood), slow (covered with perforated film), and very slow (in a desiccator).

    • Collect the resulting crystals for analysis.

2. Cooling Crystallization:

  • Objective: To investigate the effect of cooling rate on polymorph formation.

  • Protocol:

    • Prepare saturated solutions at an elevated temperature (e.g., 50°C).

    • Subject the solutions to different cooling profiles: crash cooling (ice bath), fast cooling (refrigerator), and slow cooling (program-controlled cooling or insulated container).

    • Isolate the precipitated solids.

3. Slurry Conversion (Thermodynamic Equilibration):

  • Objective: To identify the most thermodynamically stable form at a given temperature.[7]

  • Protocol:

    • Suspend an excess of the API in various solvents at different temperatures (e.g., 5°C, 25°C, 50°C).

    • Stir the slurries for an extended period (e.g., 7-14 days) to allow for conversion to the most stable form.

    • Periodically sample the solid phase and analyze by XRPD to monitor for any phase transformations.

Comprehensive Characterization of Discovered Polymorphs

Once different solid forms are generated, they must be thoroughly characterized using a suite of analytical techniques.[8][9]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary tool for identifying and distinguishing between different crystalline forms.[1] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

  • Protocol:

    • Gently grind the sample to ensure random crystal orientation.

    • Pack the sample into a holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

    • Compare the patterns of samples from different crystallization experiments to identify unique forms.

Thermal Analysis: DSC and TGA

Thermal methods provide information about melting points, phase transitions, and the presence of solvates or hydrates.[1]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, solid-solid transitions, and crystallization events.[10]

    • Protocol:

      • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

      • Analyze the resulting thermogram for endothermic (melting, transition) and exothermic (crystallization, degradation) events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvated or hydrated forms by observing mass loss at specific temperatures.

    • Protocol:

      • Place 5-10 mg of the sample in a TGA pan.

      • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the boiling point of any potential solvents.

      • Correlate any mass loss with thermal events observed in the DSC.

Spectroscopic Methods

Vibrational spectroscopy (FTIR, Raman) and solid-state NMR (ssNMR) probe the molecular environment and can distinguish between polymorphs with different conformations or intermolecular interactions.[8][11]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to differences in hydrogen bonding and molecular conformation between polymorphs.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides detailed information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N) in the crystal lattice.

Microscopy
  • Hot-Stage Microscopy (HSM): Combines optical microscopy with a programmable heating stage, allowing for the direct visualization of melting, desolvation, and polymorphic transformations as a function of temperature.[8]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the crystal habit (shape) and surface morphology of different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

If suitable single crystals can be grown, SCXRD provides the definitive crystal structure, including unit cell dimensions, space group, and atomic positions.[6] This is the gold standard for unequivocally determining the three-dimensional arrangement of molecules in the crystal lattice.

Thermodynamic Stability Assessment

Determining the relative thermodynamic stability of the discovered polymorphs is crucial for selecting the form for development.[12] The most stable form at ambient conditions is generally preferred to minimize the risk of phase conversion during storage.[7]

The relationship between polymorphs can be either monotropic (one form is always more stable than the other at all temperatures below the melting point) or enantiotropic (the stability order inverts at a specific transition temperature).[10]

Solubility Studies

According to thermodynamic principles, the most stable polymorph at a given temperature will have the lowest solubility.[12]

  • Protocol:

    • Measure the equilibrium solubility of each polymorph in a relevant solvent (e.g., a biorelevant medium or a solvent used in manufacturing) at various temperatures.

    • Plot the natural logarithm of solubility (ln S) versus the inverse of temperature (1/T) in a van't Hoff plot.

    • The polymorph with the lowest solubility at a given temperature is the most stable. If the lines on the plot cross, the relationship is enantiotropic, and the intersection point indicates the transition temperature.

Conclusion and Recommendations

A thorough investigation into the crystal structure and polymorphism of this compound is a fundamental requirement for its successful development as a pharmaceutical product. While specific data may not be readily available, the application of the systematic workflow detailed in this guide will enable the discovery, characterization, and selection of the optimal solid form. By proactively addressing the potential for polymorphism, drug developers can ensure product quality, consistency, and therapeutic efficacy, thereby mitigating significant risks in the later stages of development and manufacturing. It is strongly recommended that this comprehensive solid-state characterization be performed early in the development process.

References

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry.
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis.
  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science (IJES).
  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Polymorphism control of active pharmaceutical ingredients.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC - NIH.
  • Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026. J-Stage.
  • Thermodynamics of Polymorphs.
  • Identifying the stable polymorph early in the drug discovery-development process.
  • (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N. PubChem - NIH.
  • (S)-2-methyl-1-phenylpropan-1-amine. Sigma-Aldrich.

Sources

Solubility data of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in a Key Chiral Intermediate

(S)-2-Methyl-1-phenylpropan-1-amine, and its hydrochloride salt, are pivotal intermediates in synthetic organic chemistry. As a chiral amine, it serves as a valuable resolving agent for racemic mixtures and a precursor for sophisticated chiral ligands. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[1] However, its utility in any application—be it reaction chemistry, purification, or formulation—is fundamentally governed by its solubility in organic solvents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its physicochemical properties, explore its solubility profile based on fundamental chemical principles, detail a robust experimental protocol for quantitative determination, and discuss the practical implications for researchers and drug development professionals.

Physicochemical Profile

A compound's physical and chemical properties are the primary determinants of its solubility behavior. This compound is an ionic salt, a fact that dominates its interaction with various solvents.

PropertyDataSource(s)
Chemical Name This compound
CAS Number 68906-27-4
Molecular Formula C₁₀H₁₆ClN
Molecular Weight 185.70 g/mol
Appearance Solid
Structure (SMILES) CC(C)N.[H]Cl

Understanding the Solubility Profile in Organic Solvents

As an amine salt, the compound consists of an ammonium cation and a chloride anion. Its solubility is therefore dictated by a solvent's ability to overcome the crystal lattice energy of this salt through effective solvation of both ions. Generally, all amines and their salts are soluble in organic solvents, but the degree of solubility varies significantly.[2]

The following table provides a qualitative summary of the expected solubility based on solvent polarity and proticity.

SolventClassPolarityExpected SolubilityRationale
Methanol Polar ProticHighSolubleExcellent hydrogen bonding and high polarity effectively solvate both the ammonium cation and chloride anion.
Ethanol Polar ProticHighSolubleSimilar to methanol, provides strong solvation through hydrogen bonding.
Isopropanol Polar ProticMediumModerately SolubleReduced polarity and increased steric hindrance compared to methanol/ethanol may lower solubility.
Dichloromethane Polar AproticMediumSlightly SolubleCan solvate the cation via dipole-dipole interactions but is less effective with the anion due to lack of H-bonding.
Acetone Polar AproticMediumSlightly SolubleModerate polarity allows for some dissolution, but less effective than protic solvents.
Toluene NonpolarLowInsoluble / Very Sparingly SolubleLacks the polarity to overcome the ionic crystal lattice energy.
Hexane NonpolarVery LowInsolubleAs a nonpolar alkane, it is a very poor solvent for ionic salts.

Disclaimer: The qualitative terms are based on established chemical principles. For process design and scale-up, quantitative experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted standard.[3] This method involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature.

Workflow for Isothermal Shake-Flask Method

Caption: Standard workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation : For each solvent, add an excess amount of this compound to a sealed, inert vial containing a precisely known volume of the solvent. "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.[3]

  • Sampling : After equilibration, allow the vials to stand undisturbed in the bath for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample from the clear supernatant. To avoid premature crystallization due to temperature changes, use a syringe that has been thermally equilibrated.

  • Separation : Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm) into a clean, tared vial. This step is critical to remove all undissolved microscopic particles.

  • Quantification :

    • Gravimetric Method : Weigh the filtered solution, then gently evaporate the solvent under vacuum to dryness. Weigh the remaining solid residue. Solubility is calculated as the mass of the residue per volume of solvent.

    • Chromatographic Method (Recommended) : Accurately dilute a known volume of the filtrate with a suitable solvent (mobile phase). Determine the concentration of the solute using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV). This is generally more accurate, especially for lower solubilities.

Authoritative Grounding & Practical Implications

The solubility of an amine salt is a delicate balance between its crystal lattice energy and the solvation energy provided by the solvent. The principles governing this are well-established in physical chemistry.

Causality Behind Experimental Choices
  • Why a 24-48 hour equilibration? Reaching a true thermodynamic equilibrium is not instantaneous. Shorter times can lead to an underestimation of solubility as the solution may not yet be fully saturated.[3]

  • Why filtration? Undissolved microscopic particles in the sample will artificially inflate the measured solubility. A sub-micron filter ensures only the truly dissolved solute is analyzed.

  • Why HPLC over gravimetric analysis? HPLC is more sensitive and specific. It is less susceptible to errors from non-volatile impurities and can provide more accurate results for sparingly soluble compounds.

Applications in Drug Development and Synthesis
  • Reaction Medium Selection : For synthetic transformations, the reactants must be in the same phase. Choosing a solvent where the hydrochloride salt has adequate solubility is paramount for achieving efficient reaction kinetics.

  • Purification by Recrystallization : The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This solubility differential allows for high recovery of pure crystals upon cooling.

  • Pharmaceutical Formulation : Many active pharmaceutical ingredients (APIs) are amines administered as hydrochloride salts to enhance their aqueous solubility and bioavailability.[2] Understanding their solubility in organic co-solvents is crucial for developing liquid formulations, particularly for parenteral administration.

References

  • Properties of Amines and Amides. (n.d.). Moorpark College.
  • (S)-2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • Determination of Solubility. (n.d.). Class document.
  • 2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information.
  • This compound. (n.d.). Appchem.
  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Method for determining solubility of a chemical compound. (2005). Google Patents.

Sources

A Comprehensive Technical Guide to the Thermal Decomposition Profile of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the thermal decomposition profile of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a significant chiral intermediate in pharmaceutical synthesis. A thorough understanding of a drug substance's thermal stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and processing to storage and administration.[1][2][3] This document outlines robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] Furthermore, it presents an anticipated thermal behavior profile and a proposed decomposition mechanism, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly influences its chemical integrity and, consequently, its therapeutic efficacy and safety.[1] Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing the physicochemical properties of drug substances.[7][8] Among these, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstones for evaluating thermal stability.[8][9]

TGA provides quantitative information about changes in a material's mass as a function of temperature or time, revealing its thermal stability and decomposition kinetics.[10][11] DSC, on the other hand, measures the heat flow associated with thermal transitions in a material, offering insights into melting, crystallization, and other phase changes.[1] The simultaneous application of these techniques can provide a comprehensive understanding of a compound's behavior under thermal stress.[9]

This compound (C₁₀H₁₆ClN) is a primary amine hydrochloride with a molecular weight of 185.70 g/mol .[12][13] Its stability under various environmental conditions, particularly temperature, is a key consideration for formulation development, shelf-life determination, and ensuring patient safety. This guide will delve into a detailed methodology for assessing its thermal decomposition profile.

Theoretical Framework: Anticipated Thermal Decomposition Pathway

While specific experimental data for the thermal decomposition of this compound is not extensively documented in public literature, a plausible decomposition pathway can be postulated based on the chemical structure and known reactivity of amine hydrochlorides and related phenylpropanamine derivatives.[14][15]

The initial thermal event is likely to be the dissociation of the hydrochloride salt, releasing hydrogen chloride gas (HCl) and the free amine, (S)-2-Methyl-1-phenylpropan-1-amine. This is a common decomposition step for amine hydrochlorides.[15]

Following the initial dehydrochlorination, the free amine is expected to undergo further degradation. Potential decomposition pathways for the resulting free amine could involve:

  • Cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of smaller volatile fragments.

  • Deamination , resulting in the loss of ammonia (NH₃) and the formation of an unsaturated hydrocarbon.

  • Oxidative degradation if the analysis is performed in an oxidative atmosphere, leading to a more complex mixture of products.

The proposed primary decomposition steps in an inert atmosphere are outlined below:

Step 1: Dehydrochlorination C₁₀H₁₅N·HCl(s) → C₁₀H₁₅N(g) + HCl(g)

Step 2: Fragmentation of the Free Amine C₁₀H₁₅N(g) → Various smaller volatile organic fragments

The following diagram illustrates this proposed decomposition pathway.

G cluster_0 Thermal Decomposition Pathway Start (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride (Solid) Dehydrochlorination Dehydrochlorination (Release of HCl) Start->Dehydrochlorination Heat Free_Amine Free Amine (Gas Phase) Dehydrochlorination->Free_Amine Fragmentation Fragmentation of Free Amine Free_Amine->Fragmentation Further Heating End Volatile Products (HCl, NH3, Hydrocarbons) Fragmentation->End

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following protocols are designed to provide a comprehensive thermal analysis of this compound, in alignment with ICH guidelines for stress testing.[4][5] Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[5]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.[10][11][16]

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of heating.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

  • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects.[10]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This range is generally sufficient to observe the complete decomposition of small organic molecules.[10]

  • Data Collection: Record the mass (in µg and %) and the derivative of the mass (%/°C) as a function of temperature. The derivative thermogravimetric (DTG) curve is valuable for identifying the temperatures of maximum decomposition rates.[10]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and decomposition.[1][8]

Objective: To determine the melting point and the enthalpy of fusion, as well as to observe any other endothermic or exothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to prevent the loss of volatile decomposition products before the thermal event of interest.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Collection: Record the heat flow (in mW) as a function of temperature.

The following diagram illustrates the experimental workflow for the thermal analysis.

G cluster_1 Experimental Workflow Sample (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Params Parameters: - 5-10 mg sample - Nitrogen atmosphere - 30-600°C at 10°C/min TGA->TGA_Params Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC_Params Parameters: - 2-5 mg sample - Nitrogen atmosphere - 30-400°C at 10°C/min DSC->DSC_Params DSC->Data_Analysis Report Comprehensive Thermal Decomposition Profile Data_Analysis->Report

Caption: Experimental workflow for the thermal analysis of this compound.

Anticipated Results and Interpretation

Based on the proposed decomposition pathway and the general behavior of similar compounds, the following results are anticipated from the TGA and DSC analyses.

TGA Data

The TGA curve is expected to show a multi-step decomposition process.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Associated Process
Step 1 ~180 - 220~230~19.6Loss of HCl (Dehydrochlorination)
Step 2 ~250 - 300~320~80.4Decomposition of the free amine
  • Interpretation of Step 1: The initial mass loss of approximately 19.6% corresponds closely to the theoretical mass percentage of HCl in the hydrochloride salt (M(HCl) / M(C₁₀H₁₆ClN) * 100 = 36.46 / 185.70 * 100 ≈ 19.6%). This strongly suggests that the first decomposition step is the loss of hydrogen chloride.

  • Interpretation of Step 2: The subsequent major mass loss is attributed to the decomposition and volatilization of the resulting free amine. The broad nature of this decomposition step in the DTG curve would indicate a complex process involving multiple fragmentation reactions.

DSC Data

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, followed by broader endothermic or exothermic events associated with decomposition.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Associated Process
Melting ~160 - 170~175EndothermicMelting of the hydrochloride salt
Decomposition ~180 - 220~235EndothermicDehydrochlorination and volatilization
  • Interpretation of Melting: A sharp endothermic peak prior to any significant mass loss in the TGA would indicate the melting of the compound.

  • Interpretation of Decomposition: The endothermic event following melting, which should correlate with the onset of mass loss in the TGA, represents the energy required for the dehydrochlorination and subsequent vaporization and decomposition of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the thermal decomposition profile of this compound. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, and interpreting the results within the context of established pharmaceutical stability testing guidelines, a detailed understanding of the material's thermal behavior can be achieved. The proposed decomposition pathway, initiating with dehydrochlorination followed by fragmentation of the free amine, provides a solid basis for interpreting the experimental data. The methodologies and anticipated results presented herein offer a valuable resource for researchers and scientists involved in the development and quality control of pharmaceutical products containing this API, ultimately contributing to the delivery of safe and effective medicines.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH-Gerätebau GmbH.
  • An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride. (n.d.). Benchchem.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003, February 6). ICH.
  • Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. (2025, August 5). ScienceDirect.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). National Center for Biotechnology Information.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). National Center for Biotechnology Information.
  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022, December 25). Impactfactor.
  • Phenylpropanolamine. (n.d.). Wikipedia.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • This compound. (n.d.). City-Chemical.
  • This compound. (n.d.). JINGMING.

Sources

Methodological & Application

Chiral Resolution of Racemic Acids Using (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical step in drug development and manufacturing.[1][2][3] This process, known as chiral resolution, remains a cornerstone of stereoselective synthesis.

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][4] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers—stereoisomers that are not mirror images—have distinct physical characteristics, including solubility.[5][6] By reacting a racemic mixture with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by methods such as fractional crystallization.[4][7]

This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids using the highly effective resolving agent, (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride . We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of this classical yet powerful resolution technique.

The Resolving Agent: this compound

(S)-2-Methyl-1-phenylpropan-1-amine, a chiral primary amine, serves as an excellent resolving agent for a variety of racemic acids. Its hydrochloride salt is often used for its stability and ease of handling. The primary amine functionality readily reacts with the carboxylic acid group of the target molecule to form an ammonium-carboxylate salt.

Key Properties of the Resolving Agent:

PropertyValue
Molecular FormulaC₁₀H₁₆ClN
Molecular Weight185.69 g/mol [8]
AppearanceSolid
Chirality(S)-configuration

The choice of (S)-2-Methyl-1-phenylpropan-1-amine is predicated on its ability to form well-defined crystalline salts with carboxylic acids and the significant difference in solubility often observed between the two resulting diastereomeric salts.

The Principle of Diastereomeric Salt Resolution: A Stepwise Breakdown

The chiral resolution process via diastereomeric salt formation can be dissected into three primary stages: salt formation, separation of diastereomers, and liberation of the enantiomerically pure acid.

Diagram: Workflow of Diastereomeric Salt Resolution

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Liberation & Recovery Racemic_Acid Racemic Acid (R-Acid + S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R-Acid)-(S-Amine) + (S-Acid)-(S-Amine)) Racemic_Acid->Diastereomeric_Salts Reaction in suitable solvent Resolving_Agent (S)-Resolving Agent ((S)-2-Methyl-1-phenylpropan-1-amine) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization (Exploits solubility differences) Diastereomeric_Salts->Separation Less_Soluble Less Soluble Diastereomer (e.g., (R-Acid)-(S-Amine)) Separation->Less_Soluble Crystallizes out More_Soluble More Soluble Diastereomer (e.g., (S-Acid)-(S-Amine) in mother liquor) Separation->More_Soluble Remains in solution Liberation_R Acidification (e.g., HCl) Less_Soluble->Liberation_R Liberation_S Acidification (e.g., HCl) More_Soluble->Liberation_S Pure_R_Acid Enantiomerically Pure R-Acid Liberation_R->Pure_R_Acid Isolation Recovered_Agent_R Recovered (S)-Resolving Agent Liberation_R->Recovered_Agent_R Recovery Pure_S_Acid Enantiomerically Enriched S-Acid Liberation_S->Pure_S_Acid Isolation Recovered_Agent_S Recovered (S)-Resolving Agent Liberation_S->Recovered_Agent_S Recovery

Sources

Application Notes and Protocols: Diastereomeric Salt Crystallization with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Many bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern drug development.[3][4] Among the various techniques for achieving this separation, diastereomeric salt crystallization remains a robust, scalable, and economically viable method.[5][6]

This application note provides a comprehensive guide to the principles and practice of diastereomeric salt crystallization, with a specific focus on the use of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride as a chiral resolving agent for the separation of racemic acids. We will delve into the mechanistic underpinnings of this classical resolution technique, offer a detailed, step-by-step protocol, and provide insights into the critical parameters that govern the success of the separation.

The Principle of Diastereomeric Salt Crystallization

The fundamental challenge in separating enantiomers lies in their identical physical properties, such as solubility, melting point, and boiling point, in an achiral environment.[7][8] Diastereomeric salt crystallization circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers.[9] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[3] The resulting diastereomeric salts, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities in a given solvent.[9][10] This difference in solubility allows for their separation by fractional crystallization.[5]

The process can be conceptualized as follows:

  • Racemic Mixture (R-acid and S-acid) + Chiral Resolving Agent (S-amine)Mixture of Diastereomeric Salts [(R-acid)-(S-amine) and (S-acid)-(S-amine)]

The differential solubility of these diastereomeric salts in a carefully selected solvent system is the key to a successful resolution. Ideally, one diastereomer will be significantly less soluble, allowing it to crystallize out of the solution while the other remains in the mother liquor.[11]

This compound: A Versatile Resolving Agent

(S)-2-Methyl-1-phenylpropan-1-amine, a chiral amine, is a derivative of the naturally occurring amino acid L-valine. Its hydrochloride salt is a commonly employed resolving agent for racemic carboxylic acids. The presence of a primary amine allows for the formation of salts with acidic functional groups. The chiral center adjacent to the amine group imparts the necessary stereochemical information to create diastereomeric pairs with distinct crystallographic properties.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the diastereomeric salt crystallization of a racemic carboxylic acid using this compound. It is crucial to recognize that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific acid being resolved and must be determined empirically.[10]

Solvent Screening: The Cornerstone of Success

The selection of an appropriate solvent system is the most critical step in developing a successful diastereomeric resolution.[11][12] The ideal solvent should exhibit a significant solubility differential between the two diastereomeric salts.

Systematic Approach to Solvent Screening:

A high-throughput screening approach is often the most efficient method for identifying a suitable solvent.[12] This typically involves:

  • Preparation of Diastereomeric Salts: In separate vials, react the racemic acid with a stoichiometric amount of this compound in a volatile solvent like methanol. Evaporate the solvent to obtain the mixture of diastereomeric salts.

  • Solubility Assessment: In a multi-well plate, dispense a small, known amount of the diastereomeric salt mixture into each well. Add a different solvent to each well and agitate at a controlled temperature.

  • Analysis: After a period of equilibration, analyze the supernatant from each well by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the concentration of each diastereomer remaining in solution. The solvent that shows the largest difference in the concentrations of the two diastereomers is a promising candidate for the crystallization.[12]

Table 1: Illustrative Solvent Screening Data

Solvent SystemSolubility of (R-acid)-(S-amine) Salt (mg/mL)Solubility of (S-acid)-(S-amine) Salt (mg/mL)Solubility Ratio [(S-acid)/(R-acid)]
Methanol50450.9
Ethanol25150.6
Isopropanol1020.2
Ethyl Acetate54.50.9
Acetonitrile15120.8

Note: Data is hypothetical and for illustrative purposes only.

Salt Formation and Crystallization

Once a promising solvent system has been identified, the bulk crystallization can be performed.

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in the chosen solvent.

  • Addition of Resolving Agent: Add an equimolar amount of this compound to the solution. Gentle heating may be required to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer can be beneficial.[8]

  • Maturation: Allow the crystallization to proceed for a sufficient period (typically several hours to overnight) to ensure that the less soluble diastereomer has selectively crystallized.

Isolation and Purification of the Diastereomeric Salt

Procedure:

  • Filtration: Collect the crystallized diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt in a vacuum oven at a suitable temperature until a constant weight is achieved.

Analysis of Diastereomeric Excess (d.e.)

It is essential to determine the diastereomeric purity of the crystallized salt.[13]

Methods for Determining d.e.:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the NMR spectra of the two diastereomers may show distinct signals that can be integrated to determine the ratio of the two.

  • Chiral HPLC: A more common and accurate method is to first liberate the free acid from the salt (see step 5) and then analyze the enantiomeric excess (e.e.) of the acid using a chiral HPLC column. The enantiomeric excess of the acid will be equivalent to the diastereomeric excess of the salt.[14][15]

The diastereomeric excess is calculated as: d.e. (%) = [([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])] x 100 [16]

Liberation of the Enantiomerically Enriched Acid

The final step is to recover the desired enantiomerically pure acid from the diastereomeric salt.

Procedure:

  • Dissolution: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Basification: Add an aqueous solution of a base, such as sodium hydroxide, to neutralize the amine hydrochloride and liberate the free amine resolving agent into the aqueous phase.

  • Extraction: The enantiomerically enriched carboxylic acid will be extracted into the organic layer. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Workflow Visualization

The following diagram illustrates the key stages of the diastereomeric salt crystallization process.

G cluster_0 Preparation cluster_1 Salt Formation & Crystallization cluster_2 Separation & Purification cluster_3 Liberation & Analysis racemic_acid Racemic Acid (R-acid + S-acid) dissolution Dissolution in Selected Solvent racemic_acid->dissolution resolving_agent (S)-2-Methyl-1-phenylpropan-1-amine HCl resolving_agent->dissolution salt_formation Formation of Diastereomeric Salts [(R-acid)-(S-amine)] [(S-acid)-(S-amine)] dissolution->salt_formation crystallization Selective Crystallization of Less Soluble Diastereomer salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor less_soluble_salt Crystals of Less Soluble Diastereomer filtration->less_soluble_salt liberation Liberation of Enantiomerically Enriched Acid less_soluble_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analysis Analysis of Diastereomeric/Enantiomeric Excess (e.g., HPLC) pure_enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
No Crystallization Solution is too dilute.Concentrate the solution by evaporating some of the solvent.[8]
Incorrect solvent system.Perform a more thorough solvent screen to find a system with lower solubility for one of the diastereomers.[12]
Inhibition by impurities.Purify the starting materials.
Oiling Out Concentration is too high.Add more solvent to dilute the solution.
Crystallization temperature is too high.Lower the crystallization temperature.
Low Diastereomeric Excess Poor selectivity of the solvent.Re-evaluate the solvent screen to find a solvent that provides a greater solubility difference.[11]
Insufficient maturation time.Allow the crystallization to proceed for a longer period.
Inefficient washing.Ensure the crystals are washed with cold solvent to remove the mother liquor effectively.

Conclusion

Diastereomeric salt crystallization with this compound is a powerful and widely applicable method for the resolution of racemic carboxylic acids. The success of this technique hinges on a systematic approach to solvent selection and careful optimization of the crystallization conditions. By understanding the underlying principles and adhering to a well-structured experimental protocol, researchers can effectively isolate enantiomerically pure compounds, a critical step in the development of chiral drugs and fine chemicals.

References

  • Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis.
  • Wikipedia. (2023). Chiral resolution.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(23), 15630-15645.
  • Verheyden, L., et al. (2012). Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. Crystal Growth & Design, 12(7), 3484-3490.
  • Fiveable. (n.d.). Diastereomeric Salt Definition.
  • Lee, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5227-5230.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Toth, M. J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(21), 4339-4344.
  • Toth, M. J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(21), 4339-4344.
  • Fogassy, E., et al. (2006). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Madarasz, A., et al. (2018). Recrystallization of mixture of diastereomers 112 from different solvents 83. Crystal Growth & Design, 18(12), 7486-7495.
  • Toth, M. J., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(12), 3237-3242.
  • Buchler GmbH. (n.d.). Diastereomeric excess.
  • Madarasz, A., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(48), 8567-8577.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Blacker, A. J. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Separation of Diastereomers Formed with (S)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The separation of enantiomers is a critical challenge in pharmaceutical development and quality control due to their potentially different pharmacological and toxicological profiles. An effective strategy for quantifying enantiomeric purity is the indirect approach, which involves derivatizing the racemic analyte with an enantiomerically pure chiral agent to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated using standard achiral high-performance liquid chromatography (HPLC). This guide provides a comprehensive, step-by-step protocol for developing a robust HPLC method to separate diastereomers formed by reacting a racemic carboxylic acid with the chiral amine, (S)-2-Methyl-1-phenylpropan-1-amine. We will detail the derivatization reaction, systematic method development from column selection to mobile phase optimization, and final parameter refinement.

Introduction: The Principle of Indirect Chiral Separation

Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, making their direct separation on standard HPLC columns impossible.[1] A chiral environment is required to differentiate between them, which can be achieved directly with a chiral stationary phase (CSP) or indirectly.[2][3]

The indirect method circumvents the need for specialized and often expensive chiral columns by converting the enantiomeric pair into a pair of diastereomers.[2][4] This is accomplished by reacting the racemic analyte with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA).[4]

(R)-Analyte + (S)-CDA → (R,S)-Diastereomer (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

Unlike enantiomers, diastereomers have different physical and chemical properties, including melting points, boiling points, solubilities, and, most importantly for our purpose, different affinities for HPLC stationary phases.[1][5] This fundamental difference allows for their separation on conventional, achiral columns like C18 or C8.[5][6] This application note will use a hypothetical racemic carboxylic acid, (R/S)-Acid, and the enantiomerically pure amine, (S)-2-Methyl-1-phenylpropan-1-amine, to illustrate the entire workflow from derivatization to a fully optimized HPLC method.

Part I: Protocol for Diastereomeric Amide Formation

The crucial first step is the quantitative conversion of the racemic acid into a stable diastereomeric amide pair. Amide bonds are preferred over salts for their stability under typical reversed-phase HPLC conditions. This requires a coupling agent to activate the carboxylic acid. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but phosphonium or aminium salt reagents such as HBTU often provide faster reactions with minimal risk of racemization.[7][8]

Objective: To react a racemic carboxylic acid with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride using a coupling agent to form a diastereomeric mixture of amides.

Materials:

  • Racemic Carboxylic Acid ((R/S)-Acid)

  • This compound

  • Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Solution: 1M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate

Step-by-Step Derivatization Protocol:

  • Preparation: In a clean, dry vial, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal volume of anhydrous DMF.

  • Activation: Add 1.1 equivalents of HBTU to the solution. Stir for 2-3 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add 2.2 equivalents of DIPEA to the mixture. This is crucial to neutralize the hydrochloride salt of the amine and the acid formed during the reaction. Immediately follow with the addition of 1.1 equivalents of this compound.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid HPLC scout run until the starting acid is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.

  • Verification: Confirm the formation of the diastereomers via Mass Spectrometry (MS) and dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) for HPLC analysis.

Note: The use of coupling reagents that are known to be "racemization-free" is highly recommended to ensure the integrity of the chiral centers during the reaction.[9][10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} enddot Caption: Workflow for Diastereomeric Amide Formation.

Part II: Systematic HPLC Method Development

The goal of method development is to find the optimal combination of stationary and mobile phases that maximizes the interaction differences between the two diastereomers, leading to baseline separation.[5]

Phase 1: Initial Screening

The initial screening phase aims to quickly identify a promising column and mobile phase system that shows at least partial separation.

Column Selection: An achiral, reversed-phase column is the standard choice. A C18 column is an excellent starting point due to its wide applicability.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar to nonpolar compounds. A workhorse column for method development.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure analytes are in a single protonation state, improving peak shape.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with low viscosity and good UV transparency.[11]
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of the compounds and gives a first indication of the required organic content.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce backpressure.[12]
Detector UV-Vis Diode Array Detector (DAD)Set to the λ-max of the derivatized analyte to ensure maximum sensitivity.
Phase 2: Method Optimization

Once the initial screening shows some separation, the next step is to optimize the conditions to achieve a resolution (Rs) of >1.5.

A. Mobile Phase Composition: This is the most powerful tool for manipulating selectivity.[13][14]

  • Organic Modifier: If acetonitrile does not provide adequate separation, switching to methanol can alter selectivity due to different hydrogen bonding capabilities. A ternary mixture of Acetonitrile/Methanol/Water can also be explored.[6]

  • pH and Buffer: While 0.1% formic acid is a good start, exploring different pH values with appropriate buffers (e.g., phosphate or acetate) can be beneficial if the diastereomers have ionizable functional groups.

B. Gradient Optimization: Based on the screening run, convert the broad gradient to a shallower, more focused one around the elution point of the diastereomers. For example, if the peaks eluted at 60% B, a new gradient of 50% to 70% B over 20 minutes will provide much better resolution.

C. Temperature Adjustment: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[15]

  • Increasing Temperature: Generally decreases retention time and can improve peak efficiency.[12][16]

  • Decreasing Temperature: Can sometimes increase resolution, although it will also increase run time and backpressure.[17] It is recommended to evaluate the separation at a minimum of three temperatures (e.g., 25 °C, 40 °C, 55 °C) to determine the optimal setting.[5]

D. Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times. A typical range to explore is 0.8 to 1.2 mL/min for a 4.6 mm ID column.[11]

dot graph flowchart { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} enddot Caption: Systematic HPLC Method Development Workflow.

Method Validation Overview

Once a satisfactory separation is achieved, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][21]

Conclusion

The indirect separation of enantiomers via diastereomer formation is a robust and accessible strategy that leverages standard achiral HPLC instrumentation. By following a systematic approach—beginning with a clean and complete derivatization reaction, followed by logical screening and optimization of chromatographic parameters—a reliable and reproducible method can be developed. The key to success lies in methodically altering one parameter at a time, such as mobile phase composition, gradient, and temperature, to maximize the inherent physicochemical differences between the diastereomeric pair.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 3 Key Regulatory Guidelines for Method Valid
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
  • Comparative study on separation of diastereomers by HPLC.
  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. [Link]
  • ICH Q2 Analytical Method Valid
  • Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health (NIH). [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. [Link]
  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization...
  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds...
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
  • The Use of Temperature for Method Development in LC.
  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
  • Separation of diastereomers.
  • What is Chiral Column in HPLC ? YouTube. [Link]

Sources

Application Notes and Protocols: (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amines in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer. Chiral amines are fundamental building blocks in the synthesis of these complex molecules, serving as versatile precursors, chiral auxiliaries, and ligands for asymmetric catalysis. Among these, (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride stands out as a readily available and sterically defined building block, offering a unique combination of a primary amine for versatile functionalization and a bulky isopropyl group adjacent to a stereogenic center, which provides excellent stereocontrol in a variety of chemical transformations.

This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in three key areas of asymmetric synthesis: chiral resolution of racemic carboxylic acids, as a chiral auxiliary for diastereoselective alkylations, and in the synthesis of chiral P,N-ligands for asymmetric catalysis. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the practical tools and theoretical understanding to effectively utilize this valuable chiral building block.

I. Application as a Chiral Resolving Agent: Diastereomeric Salt Crystallization

Principle: Chiral resolution via diastereomeric salt formation is a classical yet highly effective technique for separating enantiomers.[1] A racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, such as (S)-2-Methyl-1-phenylpropan-1-amine, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[2] Subsequent treatment of the separated diastereomeric salt with an acid or base regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent.

Protocol: Resolution of Racemic Ibuprofen

This protocol describes the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer possesses the desired pharmacological activity.[3]

Experimental Workflow:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation of (S)-Ibuprofen racemic_ibuprofen Racemic Ibuprofen heating Heating to Dissolution racemic_ibuprofen->heating chiral_amine (S)-2-Methyl-1-phenylpropan-1-amine chiral_amine->heating solvent_mixture Methanol/Water solvent_mixture->heating cooling Slow Cooling & Crystallization heating->cooling Formation of Diastereomeric Salts filtration Vacuum Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Ibuprofen-(S)-amine) drying->less_soluble_salt acidification Acidification (e.g., 2M HCl) less_soluble_salt->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification extraction->purification s_ibuprofen Enantiopure (S)-Ibuprofen purification->s_ibuprofen

Caption: Workflow for the chiral resolution of racemic ibuprofen.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
Racemic Ibuprofen15687-27-1206.2910.0
This compound113943-21-0185.695.0
Sodium Hydroxide (for free basing)1310-73-240.005.0
Methanol67-56-132.04As solvent
Deionized Water7732-18-518.02As solvent
2M Hydrochloric Acid7647-01-036.46As required
Diethyl Ether60-29-774.12As solvent
Anhydrous Magnesium Sulfate7487-88-9120.37As required

Step-by-Step Protocol:

  • Preparation of the Free Amine: In a 100 mL flask, dissolve 0.93 g (5.0 mmol) of this compound in 20 mL of deionized water. Add a solution of 0.20 g (5.0 mmol) of sodium hydroxide in 5 mL of water dropwise with stirring. Extract the liberated free amine with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the oily (S)-2-Methyl-1-phenylpropan-1-amine.

  • Diastereomeric Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 2.06 g (10.0 mmol) of racemic ibuprofen in 50 mL of methanol. To this solution, add the freshly prepared (S)-2-Methyl-1-phenylpropan-1-amine (0.75 g, 5.0 mmol). Gently heat the mixture on a hot plate with stirring until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24-48 hours. The less soluble diastereomeric salt of (S)-ibuprofen and (S)-2-Methyl-1-phenylpropan-1-amine will precipitate as crystalline solids.

  • Isolation and Purification of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol (2 x 5 mL). Dry the crystals in a vacuum oven at 40°C.

  • Liberation of (S)-Ibuprofen: Suspend the dried diastereomeric salt in 30 mL of water and add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. The salt will dissolve, and (S)-ibuprofen will precipitate as a white solid.

  • Extraction and Isolation of (S)-Ibuprofen: Extract the aqueous suspension with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain enantiomerically enriched (S)-ibuprofen.

  • Recovery of the Chiral Amine: The aqueous layer from step 5 can be basified with sodium hydroxide to recover the (S)-2-Methyl-1-phenylpropan-1-amine for reuse.

Expected Outcome: This procedure should yield (S)-ibuprofen with high enantiomeric excess (>90% ee), which can be further enhanced by recrystallization of the diastereomeric salt.

II. Application as a Chiral Auxiliary: Diastereoselective Alkylation of Carboxylic Acids

Principle: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4] (S)-2-Methyl-1-phenylpropan-1-amine can be converted into a chiral amide auxiliary. Deprotonation of the α-carbon of the carboxylic acid moiety followed by alkylation proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-alkylated carboxylic acid.

Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid

This protocol details the synthesis of (S)-2-phenylpropanoic acid from phenylacetic acid using (S)-2-Methyl-1-phenylpropan-1-amine as a chiral auxiliary.

Reaction Scheme:

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage phenylacetic_acid Phenylacetic Acid acyl_chloride Phenylacetyl Chloride phenylacetic_acid->acyl_chloride 1. Thionyl Chloride thionyl_chloride SOCl₂ chiral_amide Chiral Amide Auxiliary acyl_chloride->chiral_amide 2. Chiral Amine chiral_amine (S)-2-Methyl-1-phenylpropan-1-amine chiral_amine->chiral_amide enolate Chiral Enolate chiral_amide->enolate Deprotonation lda LDA, THF, -78°C lda->enolate alkylated_amide Alkylated Chiral Amide enolate->alkylated_amide Alkylation methyl_iodide Methyl Iodide methyl_iodide->alkylated_amide s_acid (S)-2-Phenylpropanoic Acid alkylated_amide->s_acid Hydrolysis recovered_amine Recovered Chiral Amine alkylated_amide->recovered_amine Hydrolysis hydrolysis Acid Hydrolysis (e.g., 6M H₂SO₄) hydrolysis->s_acid

Caption: Synthetic workflow for asymmetric α-alkylation.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
Phenylacetic Acid103-82-2136.1510.0
Thionyl Chloride7719-09-7118.9712.0
(S)-2-Methyl-1-phenylpropan-1-amine68906-26-3149.2310.0
Triethylamine121-44-8101.1911.0
Lithium Diisopropylamide (LDA), 2.0 M in THF4111-54-0107.1211.0
Methyl Iodide74-88-4141.9412.0
Tetrahydrofuran (THF), anhydrous109-99-972.11As solvent
6M Sulfuric Acid7664-93-998.08As required

Step-by-Step Protocol:

  • Chiral Auxiliary Synthesis: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cautiously add 1.43 g (12.0 mmol) of thionyl chloride to 1.36 g (10.0 mmol) of phenylacetic acid. Heat the mixture at 70°C for 2 hours. Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude phenylacetyl chloride in 20 mL of anhydrous THF. In a separate flask, dissolve 1.49 g (10.0 mmol) of (S)-2-Methyl-1-phenylpropan-1-amine and 1.11 g (11.0 mmol) of triethylamine in 30 mL of anhydrous THF. Cool this amine solution to 0°C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the chiral amide.

  • Diastereoselective Alkylation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amide (10.0 mmol) in 50 mL of anhydrous THF and cool to -78°C. Add 5.5 mL (11.0 mmol) of a 2.0 M solution of LDA in THF dropwise. Stir the resulting enolate solution at -78°C for 1 hour. Add 1.70 g (12.0 mmol) of methyl iodide dropwise and continue stirring at -78°C for 4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: Transfer the crude alkylated amide to a round-bottom flask and add 50 mL of 6M sulfuric acid. Heat the mixture at reflux for 12 hours. Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield (S)-2-phenylpropanoic acid. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.

III. Application in Chiral Ligand Synthesis: Preparation of a P,N-Ligand

Principle: Chiral ligands are essential for the development of highly enantioselective metal-catalyzed reactions. (S)-2-Methyl-1-phenylpropan-1-amine can serve as a chiral backbone for the synthesis of various ligands, including phosphine-oxazoline (PHOX) type ligands. These P,N-ligands combine a "hard" nitrogen donor and a "soft" phosphorus donor, which can lead to unique reactivity and selectivity in catalysis.[5]

Protocol: Synthesis of a (S)-Phosphine-Amine Ligand

This protocol outlines the synthesis of a P,N-ligand derived from (S)-2-Methyl-1-phenylpropan-1-amine.

Synthetic Pathway:

G cluster_0 Amide Formation cluster_1 Phosphine Introduction cluster_2 Reduction to P,N-Ligand chiral_amine (S)-2-Methyl-1-phenylpropan-1-amine bromo_amide N-(2-bromoacetyl) Chiral Amine chiral_amine->bromo_amide bromoacetyl_bromide 2-Bromoacetyl Bromide bromoacetyl_bromide->bromo_amide pn_ligand_precursor Phosphine-Amide bromo_amide->pn_ligand_precursor diphenylphosphine Diphenylphosphine diphenylphosphine->pn_ligand_precursor base Base (e.g., NaH) base->pn_ligand_precursor pn_ligand (S)-Phosphine-Amine Ligand pn_ligand_precursor->pn_ligand reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->pn_ligand

Caption: Synthesis of a chiral P,N-ligand.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)
(S)-2-Methyl-1-phenylpropan-1-amine68906-26-3149.2310.0
2-Bromoacetyl Bromide598-21-0201.8610.0
Triethylamine121-44-8101.1911.0
Diphenylphosphine829-85-6186.2010.0
Sodium Hydride (60% dispersion in oil)7646-69-724.0011.0
Lithium Aluminium Hydride (LiAlH₄)16853-85-337.9515.0
Tetrahydrofuran (THF), anhydrous109-99-972.11As solvent

Step-by-Step Protocol:

  • Synthesis of the Bromo-Amide Intermediate: In a flask, dissolve 1.49 g (10.0 mmol) of (S)-2-Methyl-1-phenylpropan-1-amine and 1.11 g (11.0 mmol) of triethylamine in 50 mL of anhydrous THF. Cool the solution to 0°C. In a separate dropping funnel, dissolve 2.02 g (10.0 mmol) of 2-bromoacetyl bromide in 10 mL of anhydrous THF. Add the acyl bromide solution dropwise to the amine solution over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Filter the mixture to remove triethylammonium bromide and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the bromo-amide.

  • Introduction of the Phosphine Moiety: In a flame-dried flask under an inert atmosphere, suspend 0.44 g (11.0 mmol) of sodium hydride (60% dispersion in oil, washed with hexane) in 30 mL of anhydrous THF. Add 1.86 g (10.0 mmol) of diphenylphosphine dropwise at 0°C. Stir the mixture at room temperature for 1 hour. To this solution, add a solution of the bromo-amide (10.0 mmol) in 20 mL of anhydrous THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Cautiously quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude phosphine-amide.

  • Reduction to the P,N-Ligand: In a flame-dried flask under an inert atmosphere, suspend 0.57 g (15.0 mmol) of lithium aluminium hydride in 50 mL of anhydrous THF at 0°C. Add a solution of the crude phosphine-amide from the previous step in 20 mL of anhydrous THF dropwise. After the addition is complete, heat the reaction mixture to reflux for 6 hours. Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude P,N-ligand, which can be purified by chromatography under an inert atmosphere.

Conclusion

This compound is a versatile and powerful chiral building block in asymmetric synthesis. The protocols detailed in this guide demonstrate its efficacy as a resolving agent, a chiral auxiliary for diastereoselective transformations, and as a precursor for the synthesis of valuable chiral ligands. The inherent stereochemistry and steric bulk of this amine provide excellent control over the formation of new stereocenters, making it an invaluable tool for researchers in organic synthesis and drug development. The methodologies presented are intended to be a practical resource, enabling the efficient and stereocontrolled synthesis of a wide range of enantiomerically enriched molecules.

References

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]
  • Evans, D. A., Ennis, M. D., & Le, T. (1984). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 106(4), 1154–1156. [Link]
  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a- dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 97, 172-188. [Link]
  • Leggio, A., Bagalà, J., Belsito, E. L., Comandè, A., Greco, M., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
  • McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
  • Meyers, A. I., & Mihelich, E. D. (1976). The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]
  • Pires, R. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. [Link]
  • PubChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.
  • Simon, M., Wood, B., Ferguson, S., Glennon, B., & Jones, R. C. (2019). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. AIChE Journal, 65(2), 604-616. [Link]
  • University of California, Irvine. (n.d.). Chiral Enolates. Department of Chemistry.
  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(18), 9934–9938. [Link]
  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.

Sources

Application Notes & Protocols for the Chiral Resolution of Pharmaceutical Intermediates Using (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride as a chiral resolving agent. The focus is on the separation of enantiomers of acidic pharmaceutical intermediates, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The significance of chirality in drug efficacy and safety is paramount. For many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects[1][2]. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs. Diastereomeric salt formation is a robust and scalable classical method for resolving racemic mixtures, particularly for compounds bearing acidic or basic functional groups[3][4].

This compound, a readily available and enantiomerically pure amine, serves as an effective resolving agent for racemic carboxylic acids. Its structural features facilitate the formation of diastereomeric salts with distinct physicochemical properties, which is the cornerstone of the resolution process.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by this method is a multi-step process grounded in fundamental stereochemistry. When a racemic mixture of a carboxylic acid, (±)-R-COOH, is reacted with a single enantiomer of a chiral base, such as (S)-2-Methyl-1-phenylpropan-1-amine, a pair of diastereomeric salts is formed[4][5].

The two resulting diastereomers, [(R)-Acid]·[(S)-Base] and [(S)-Acid]·[(S)-Base], are no longer mirror images of each other. This non-enantiomeric relationship means they possess different physical properties, most notably different solubilities in a given solvent system[5][6]. This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor.

Once the less soluble diastereomeric salt is isolated in high purity, the chiral resolving agent can be removed by treatment with a strong acid, regenerating the desired enantiomer of the carboxylic acid. The chiral amine can often be recovered and recycled, enhancing the economic viability of the process.

Logical Workflow of Diastereomeric Salt Resolution

The following diagram illustrates the overall workflow for the chiral resolution of a racemic carboxylic acid using (S)-2-Methyl-1-phenylpropan-1-amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemic_acid Racemic Carboxylic Acid (R/S)-Intermediate diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid]·[(S)-Base] [(S)-Acid]·[(S)-Base] racemic_acid->diastereomeric_salts Reaction in Solvent resolving_agent (S)-2-Methyl-1-phenylpropan-1-amine (Resolving Agent) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., [(S)-Acid]·[(S)-Base]) crystallization->less_soluble Isolation (Filtration) mother_liquor Mother Liquor with More Soluble Salt (e.g., [(R)-Acid]·[(S)-Base]) crystallization->mother_liquor acidification_S Acidification (e.g., HCl) less_soluble->acidification_S acidification_R Acidification (e.g., HCl) mother_liquor->acidification_R pure_S_acid Enantiopure (S)-Acid acidification_S->pure_S_acid recovered_agent_S Recovered Resolving Agent acidification_S->recovered_agent_S pure_R_acid Enantiopure (R)-Acid acidification_R->pure_R_acid recovered_agent_R Recovered Resolving Agent acidification_R->recovered_agent_R

Caption: Workflow of Chiral Resolution.

Application Example: Resolution of Racemic Ibuprofen

To illustrate the practical application, we will use racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), as a model pharmaceutical intermediate. The (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity[1].

Materials and Equipment:

  • Racemic Ibuprofen

  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated and 2M

  • Methanol

  • Ethyl Acetate

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Reaction flasks and condenser

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • Analytical balance

  • Chiral HPLC system for enantiomeric excess determination

Protocol 1: Liberation of the Free Amine

(S)-2-Methyl-1-phenylpropan-1-amine is typically supplied as the hydrochloride salt for improved stability and handling. The free amine must be liberated before it can be used to form diastereomeric salts with the carboxylic acid.

  • Dissolution: Dissolve a calculated amount of this compound in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2M NaOH solution with stirring until the pH of the solution is > 11. The free amine will separate as an oily layer.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the free (S)-2-Methyl-1-phenylpropan-1-amine.

Protocol 2: Diastereomeric Salt Formation and Crystallization

This protocol outlines the core resolution step. The choice of solvent is critical and often requires optimization to maximize the solubility difference between the diastereomeric salts. A mixture of solvents is commonly employed.

  • Dissolution of Acid: In a reaction flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 mixture of methanol and ethyl acetate. Heat gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve a stoichiometric equivalent (0.5 equivalents relative to the racemate, which is 1 equivalent per enantiomer) of the freshly prepared (S)-2-Methyl-1-phenylpropan-1-amine in 20 mL of the same solvent mixture.

  • Salt Formation: Slowly add the amine solution to the warm ibuprofen solution with continuous stirring.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystalline salt under vacuum to a constant weight. This is the first crop of the diastereomerically enriched salt.

Chemical Structures in the Resolution of Ibuprofen

G cluster_reactants Reactants cluster_products Diastereomeric Salts racemic_ibu Racemic Ibuprofen (R/S)-Ibu salt_S_S (S)-Ibu · (S)-Amine racemic_ibu->salt_S_S salt_R_S (R)-Ibu · (S)-Amine racemic_ibu->salt_R_S amine (S)-Amine amine->salt_S_S amine->salt_R_S

Caption: Formation of Diastereomeric Salts.

Protocol 3: Liberation of the Enantiopure Carboxylic Acid
  • Dissolution of Salt: Dissolve the dried diastereomeric salt in deionized water.

  • Acidification: Cool the solution in an ice bath and add concentrated HCl dropwise with stirring until the pH is < 2. The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (e.e.) of the obtained ibuprofen using a chiral HPLC method.

Data Presentation and Analysis

The success of the resolution is quantified by the yield and the enantiomeric excess of the final product. The process can be repeated by recrystallizing the diastereomeric salt to improve its purity.

Table 1: Hypothetical Results for the Resolution of Racemic Ibuprofen

StepProductMass (g)Yield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
Crystallization 1 Diastereomeric Salt (Crop 1)5.875 (of one diastereomer)80-
Liberation 1 (S)-Ibuprofen3.978 (from racemate)-80
Recrystallization 1 Diastereomeric Salt (Crop 2)4.984 (from Crop 1)>98-
Liberation 2 (S)-Ibuprofen3.366 (from racemate)->98

Note: Yields are calculated based on the theoretical amount of the desired enantiomer in the starting racemic mixture.

Causality and Optimization
  • Choice of Solvent: The solvent system is the most critical variable. A good solvent will have a significant solubility differential for the two diastereomers. Screening various solvents and solvent mixtures is essential for optimizing the resolution[7].

  • Temperature: The cooling rate and final crystallization temperature affect the crystal size and purity. Slow cooling generally leads to purer crystals.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is common to ensure that the less soluble salt crystallizes in high purity, leaving the more soluble salt and the excess of the other enantiomer in the solution.

  • Recrystallization: One crystallization step is often insufficient to achieve high enantiomeric purity. Recrystallizing the diastereomeric salt one or more times is a standard practice to enhance the diastereomeric and, consequently, the enantiomeric excess.

Conclusion

This compound is a valuable tool for the resolution of racemic acidic pharmaceutical intermediates. The formation of diastereomeric salts with differing solubilities provides a scalable and effective method for isolating single enantiomers. The protocols provided herein offer a solid foundation for developing a specific resolution process. However, it is crucial to emphasize that optimization of parameters such as solvent, temperature, and stoichiometry is almost always necessary to achieve high yields and enantiomeric purities for a specific substrate.

References

  • Bhaskaran, S., & Krishnan, C. N. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 12(6), 309-16.
  • McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. Journal of Chemical Education, 85(7), 941.
  • Manimaran, T., & Potter, A. A. (1992). U.S. Patent No. 5,162,576. Washington, DC: U.S. Patent and Trademark Office.
  • Kaiser, B., et al. (1993). U.S. Patent No. 5,189,208. Washington, DC: U.S. Patent and Trademark Office.
  • Estrada-Valenzuela, D., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Pharmaceuticals, 14(10), 996.
  • De la Casa, R. M., et al. (2012). Facile conversion of racemic ibuprofen to (S)-ibuprofen. Tetrahedron: Asymmetry, 23(1), 1-5.
  • Ahmad, M., et al. (2006). Resolution of enantiomers of ketoprofen by HPLC: A review. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 485-495.
  • De la Casa, R. M., et al. (2006). Conversion of Racemic Ibuprofen to (S)-Ibuprofen. Thesis.
  • Estrada-Valenzuela, D., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. PubMed, 34681221.
  • Taylor, S. J. C., et al. (2000). EP Patent No. 1036189A1. European Patent Office.
  • Zhang, Y., et al. (2014). CN Patent No. 103792311A. Google Patents.
  • LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Kumar, A., et al. (2013). U.S. Patent Application No. 13/651,962.
  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry.
  • University of Bath. (2021). Stereochemistry - Stereoelectronics.
  • Silhar, P., et al. (2018). EP Patent No. 3280701B1. European Patent Office.
  • Patsnap. (n.d.). Chiral amine patented technology retrieval search results. Eureka.
  • Kim, J. H., et al. (2001). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Bulletin of the Korean Chemical Society, 22(1), 15-18.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenylpropan-1-amine. PubChem Compound Database.

Sources

Anwendungshinweis: Derivatisierung achiraler Carbonsäuren mit (S)-2-Methyl-1-phenylpropan-1-amin-hydrochlorid zur enantioselektiven Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Zusammenfassung: Dieser Anwendungshinweis beschreibt eine detaillierte Methode zur Derivatisierung von achiralen Verbindungen, die Carbonsäuregruppen enthalten, mit dem chiralen Derivatisierungsreagenz (S)-2-Methyl-1-phenylpropan-1-amin-hydrochlorid. Durch diese Reaktion werden die achiralen Analyten in ein Gemisch von Diastereomeren umgewandelt. Diese Diastereomere weisen unterschiedliche physikalisch-chemische Eigenschaften auf und können anschließend mittels achiraler Hochleistungsflüssigkeitschromatographie (HPLC) getrennt und quantifiziert werden. Diese "indirekte" Methode der chiralen Analyse bietet eine robuste und kostengünstige Alternative zur direkten Trennung an teuren chiralen stationären Phasen.

Einleitung

Die Enantioselektivität ist ein entscheidender Faktor in der pharmazeutischen Entwicklung und Qualitätskontrolle, da Enantiomere eines chiralen Wirkstoffs oft signifikant unterschiedliche pharmakologische und toxikologische Profile aufweisen. Während die direkte Trennung von Enantiomeren mittels chiraler Chromatographie weit verbreitet ist, stellt die indirekte Methode durch Derivatisierung eine leistungsstarke Alternative dar.[1][2] Bei diesem Ansatz wird ein racemisches oder achirales Molekül mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) umgesetzt.[2] Diese Reaktion führt zur Bildung von Diastereomeren, die aufgrund ihrer unterschiedlichen physikalischen Eigenschaften auf konventionellen achiralen stationären Phasen, wie z. B. C18-Säulen, getrennt werden können.[1][3]

(S)-2-Methyl-1-phenylpropan-1-amin ist ein primäres Amin, das als effektives chirales Derivatisierungsreagenz für Carbonsäuren dient. Die Reaktion führt zur Bildung stabiler diastereomerer Amide. Die Phenylgruppe im Reagenz erleichtert die Detektion mittels UV-Spektroskopie. Dieser Anwendungshinweis bietet eine detaillierte Erläuterung des Mechanismus, ein schrittweises Protokoll für die Derivatisierungsreaktion und einen Leitfaden für die anschließende HPLC-Analyse.

Reaktionsmechanismus: Bildung von diastereomeren Amiden

Die Derivatisierung einer achiralen Carbonsäure mit (S)-2-Methyl-1-phenylpropan-1-amin ist eine Amidkopplungsreaktion. Da die direkte Reaktion einer Carbonsäure mit einem Amin thermodynamisch ungünstig ist, werden Kupplungsreagenzien benötigt, um die Carboxylgruppe zu aktivieren.[4][5] Eine weit verbreitete und effiziente Methode ist die Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit 1-Hydroxybenzotriazol (HOBt).[6][7]

Der Mechanismus lässt sich wie folgt zusammenfassen:

  • Aktivierung der Carbonsäure: EDC reagiert mit der Carboxylgruppe der achiralen Säure und bildet ein hochreaktives O-Acylisourea-Intermediat.[1]

  • Bildung des HOBt-Esters: Dieses Intermediat ist anfällig für eine unerwünschte Umlagerung zu einem stabilen N-Acylharnstoff. HOBt wird als Additiv eingesetzt, um diese Nebenreaktion zu unterdrücken. Es reagiert mit dem O-Acylisourea-Intermediat und bildet einen aktiven HOBt-Ester, der stabiler ist und eine höhere Reaktivität gegenüber dem Amin aufweist.[1][6]

  • Nukleophiler Angriff des Amins: Das enantiomerenreine (S)-2-Methyl-1-phenylpropan-1-amin greift anschließend den aktivierten HOBt-Ester nukleophil an.

  • Bildung des diastereomeren Amids: Dies führt zur Bildung einer stabilen Amidbindung und zur Freisetzung von HOBt. Da das chirale Zentrum des Amins erhalten bleibt, entsteht ein diastereomeres Amid.

Derivatization_Mechanism cluster_activation Aktivierung der Carbonsäure cluster_coupling Amidkopplung Achirale\nCarbonsäure Achirale Carbonsäure O_Acylisourea O-Acylisourea Intermediat Achirale\nCarbonsäure->O_Acylisourea + EDC EDC EDC Aktiver_Ester Aktiver HOBt-Ester O_Acylisourea->Aktiver_Ester + HOBt - EDC-Harnstoff HOBt HOBt Diastereomeres_Amid Diastereomeres Amid Aktiver_Ester->Diastereomeres_Amid + Chirales Amin - HOBt Chirales_Amin (S)-2-Methyl-1-phenyl- propan-1-amin

Abbildung 1: Mechanismus der EDC/HOBt-vermittelten Amidkopplung.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • Achirale Carbonsäure (Probe)

  • (S)-2-Methyl-1-phenylpropan-1-amin-hydrochlorid (CDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-hydrochlorid (EDC)

  • 1-Hydroxybenzotriazol-hydrat (HOBt)

  • N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Salzsäure (HCl), 5%ige wässrige Lösung

  • Natriumhydrogencarbonat (NaHCO₃), gesättigte wässrige Lösung

  • Kochsalzlösung (gesättigte wässrige NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

  • Reaktionsgefäße (z. B. 2-mL-Vials mit Schraubverschluss)

  • Magnetrührer und Rührfischchen

  • Rotationsverdampfer oder Stickstoffstrom zur Lösungsmitteleindampfung

Schritt-für-Schritt-Protokoll für die Derivatisierung

Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Carbonsäuren optimiert werden.

  • Vorbereitung der Reaktionslösung:

    • In einem sauberen, trockenen Reaktionsgefäß werden 1,0 Äquivalent der achiralen Carbonsäure (z. B. 0,1 mmol) eingewogen.

    • Fügen Sie 1,0 mL wasserfreies DCM oder DMF hinzu, um die Säure zu lösen.

    • Geben Sie 1,2 Äquivalente (S)-2-Methyl-1-phenylpropan-1-amin-hydrochlorid (0,12 mmol) und 2,5 Äquivalente DIPEA (0,25 mmol) hinzu. DIPEA dient als Base, um das Amin-Hydrochlorid zu neutralisieren und das während der Reaktion gebildete HCl abzufangen.

    • Fügen Sie 1,2 Äquivalente HOBt (0,12 mmol) zur Mischung hinzu.

  • Start der Reaktion:

    • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C ab.

    • Geben Sie langsam 1,2 Äquivalente EDC (0,12 mmol) unter Rühren hinzu.[8]

    • Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 2-12 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.[8]

  • Aufarbeitung der Reaktion (Work-up):

    • Verdünnen Sie die Reaktionsmischung mit 5 mL DCM oder Ethylacetat.

    • Waschen Sie die organische Phase nacheinander mit:

      • 5 mL 5%iger HCl-Lösung (um überschüssiges Amin und DIPEA zu entfernen).

      • 5 mL gesättigter NaHCO₃-Lösung (um überschüssiges HOBt und nicht umgesetzte Carbonsäure zu entfernen).[8]

      • 5 mL Kochsalzlösung (um restliches Wasser zu entfernen).[8]

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄.

    • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Vakuum (z. B. am Rotationsverdampfer).

  • Probenvorbereitung für die HPLC:

    • Lösen Sie den getrockneten Rückstand (das rohe diastereomere Amidgemisch) in einer bekannten Menge des HPLC-Laufmittels (z. B. 1,0 mL Acetonitril/Wasser-Gemisch).

    • Filtrieren Sie die Lösung durch einen 0,45-µm-Spritzenfilter, bevor Sie sie in das HPLC-System injizieren.

Experimental_Workflow cluster_prep Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse A 1. Carbonsäure, Amin, HOBt & DIPEA in DCM/DMF lösen B 2. Auf 0°C kühlen, EDC zugeben A->B C 3. Bei Raumtemperatur 2-12h rühren B->C D 4. Mit organischem Lösungsmittel verdünnen C->D E 5. Sequentielles Waschen (HCl, NaHCO₃, NaCl) D->E F 6. Organische Phase trocknen & eindampfen E->F G 7. Rückstand in Laufmittel lösen F->G H 8. Filtrieren (0.45 µm) G->H I 9. HPLC-Injektion H->I

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

HPLC-Analyse der Diastereomere

Die Trennung der gebildeten Diastereomere erfolgt auf einer achiralen Reversed-Phase-Säule. Die unterschiedlichen räumlichen Anordnungen der Diastereomere führen zu unterschiedlichen Wechselwirkungen mit der stationären Phase, was eine chromatographische Trennung ermöglicht.

Empfohlene HPLC-Bedingungen

Die folgenden Bedingungen dienen als Ausgangspunkt und sollten für eine optimale Trennung angepasst werden.

ParameterEmpfohlener Wert
Säule C18 (Octadecylsilan), z. B. 4,6 x 150 mm, 5 µm
Mobile Phase Isokratisch oder Gradient aus Acetonitril (ACN) und Wasser (mit 0,1% Ameisensäure oder Trifluoressigsäure)
Start-Zusammensetzung 40-60% ACN in Wasser (isokratisch)
Flussrate 1,0 mL/min
Säulentemperatur 25 - 40 °C
Injektionsvolumen 5 - 20 µL
Detektion UV-Detektor
Wellenlänge 210 nm oder 254 nm (aufgrund des Phenylrings)[9]
Optimierung der Methode
  • Mobile Phase: Das Verhältnis von Acetonitril zu Wasser hat den größten Einfluss auf die Retention und Trennung. Eine Verringerung des Acetonitril-Anteils erhöht die Retentionszeiten.[10] Die Verwendung von Methanol anstelle von Acetonitril kann die Selektivität verändern.

  • pH-Wert: Die Zugabe einer Säure (z. B. 0,1% Ameisensäure) zur mobilen Phase stellt sicher, dass eventuell vorhandene Silanolgruppen auf der stationären Phase protoniert sind, was zu einer besseren Peakform führt.

  • Temperatur: Eine Variation der Säulentemperatur kann die Trennleistung (Auflösung) beeinflussen.

Schlussfolgerung und Ausblick

Die Derivatisierung von achiralen Carbonsäuren mit (S)-2-Methyl-1-phenylpropan-1-amin-hydrochlorid ist eine effektive und zuverlässige Methode zur Erzeugung von Diastereomeren für die enantioselektive Analyse. Das hier beschriebene Protokoll, das die bewährte EDC/HOBt-Kupplungschemie nutzt, ist breit anwendbar und kann für eine Vielzahl von Carbonsäuren adaptiert werden. Die anschließende Trennung mittels Standard-RP-HPLC macht diesen Ansatz zu einem zugänglichen und kosteneffizienten Werkzeug für Labore in der Forschung, Entwicklung und Qualitätskontrolle. Die Methode ermöglicht nicht nur die Quantifizierung, sondern kann auch zur Bestimmung der absoluten Konfiguration von chiralen Carbonsäuren eingesetzt werden, wenn die Elutionsreihenfolge der Diastereomere bekannt ist.

Referenzen

  • Shahabi, D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available in PMC.

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org.

  • Munegumi, T., et al. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry.

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.

  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.

  • Li, G., et al. (2017). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.

  • Iuga, C., & Bojiță, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Nakashima, K., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed.

  • Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed.

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.

  • Welsch, T., et al. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com.

  • van den Broek, C. G. M., et al. (n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace.

  • Higashi, T., et al. (2013). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed.

  • COSMOSIL. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. COSMOSIL.

  • Szantay, C., et al. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Helmchen, G. (n.d.). präparative trennung von stereoisomeren gezielte enantiomeren- - trennung über diastereomere amide. Universität Stuttgart.

  • Weston, A. (2015). Important Aspects of UV Detection for HPLC. LCGC International.

  • United Chemical Technologies. (2023). Determination of Phenylurea Compounds In Drinking Water By Solid-Phase Extraction And High Performance Liquid Chromatography With UV Detection. United Chemical Technologies (UCT).

  • Wang, Z., et al. (2025). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. American Chemical Society.

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS.

  • uHPLCs. (2024). Was ist die c18-Säule in der HPLC, Funktionen, Anwendungen. uHPLCs.

  • uHPLCs. (2024). Wie viel wissen Sie? C18-Reverse-Phase-Säule. uHPLCs.

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit.

  • Facklam, C. (n.d.). Analytische Trennungen neuartiger Supramoleküle mittels HPLC. bonndoc.

  • Fisher Scientific. (n.d.). Amidsynthese. Fisher Scientific.

  • Sigma-Aldrich. (n.d.). HPLC für kleine Moleküle. Sigma-Aldrich.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). commonorganicchemistry.com.

  • Ritter, C. (2011). HPTLC, HPLC-UV und HPLC-MS Untersuchungen zur Isolierung, zum Fingerprint und zur Quantifizierung von Iridoid. bonndoc.

Sources

Application Notes & Protocols: A Guide to the Scale-Up of Chiral Resolution with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Imperative for Enantiopurity

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. For many chiral drugs, only one enantiomer (the eutomer) possesses the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and clinical necessity.[1][2]

While asymmetric synthesis has made significant strides, classical chiral resolution through the formation of diastereomeric salts remains a cornerstone of industrial-scale enantiomer separation.[3] This method is particularly favored for its robustness, scalability, and applicability to compounds possessing acidic or basic functional groups, such as the widely used 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[3][4][5]

This application note provides a comprehensive guide to the scale-up of chiral resolution for racemic carboxylic acids, utilizing the chiral resolving agent (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. Derived from the readily available amino acid (S)-phenylalanine, this resolving agent offers a cost-effective and efficient means to access enantiomerically pure acids. We will delve into the underlying principles, from laboratory-scale proof-of-concept to pilot and industrial-scale implementation, with a focus on the practical challenges and critical process parameters that govern success.

The Principle: Exploiting Differential Solubility

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[6][7] By reacting a racemic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, such as (S)-2-Methyl-1-phenylpropan-1-amine, two diastereomeric salts are formed:

  • (R)-acid • (S)-amine salt

  • (S)-acid • (S)-amine salt

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system. This crucial difference allows for their separation by fractional crystallization.[6][7] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent isolation of the crystalline salt and liberation of the acid (typically by treatment with a strong acid) yields the desired enantiomer in high purity.

Phase 1: Laboratory-Scale Feasibility and Screening

The journey to a scalable chiral resolution process begins at the bench. The primary objective of this phase is to identify a suitable solvent system that provides a significant solubility difference between the two diastereomeric salts.

Core Directive: The Solvent is Key

The success of the entire resolution process hinges on the choice of solvent. An ideal solvent system should exhibit:

  • Significant Solubility Differential: One diastereomeric salt should be sparingly soluble, while the other remains highly soluble.

  • Good Crystal Morphology: The desired salt should form well-defined, easily filterable crystals, not oils or amorphous solids.

  • Temperature-Dependent Solubility: A pronounced change in solubility with temperature is advantageous for achieving high yields through cooling crystallization.

  • Process Safety and Environmental Considerations: The solvent should be safe to handle at the intended scale and environmentally acceptable.

A systematic screening of a diverse range of solvents is essential. This typically includes alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water or anti-solvents like heptane or hexane.[4]

Protocol 1: Small-Scale Solvent Screening
  • Salt Formation: In a series of vials, dissolve a small, equimolar amount of the racemic acid and (S)-2-Methyl-1-phenylpropan-1-amine in various test solvents. Gentle heating may be required to achieve complete dissolution.

  • Crystallization Induction: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath. If no crystals form, scratching the inside of the vial with a glass rod can induce nucleation.

  • Observation and Isolation: Observe the vials for the formation of a crystalline precipitate. Note the solvent in which crystallization occurs most readily and yields a solid with good morphology. Isolate the solid by filtration.

  • Analysis: Liberate the acid from the isolated salt by dissolving it in a suitable solvent and acidifying with a mineral acid (e.g., HCl). Extract the free acid and analyze its enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

The results of this screening will identify promising solvent systems for further optimization.

Phase 2: Process Development and Optimization

Once a lead solvent system is identified, the next phase focuses on optimizing the process parameters to maximize yield, enantiomeric purity, and throughput.

Key Process Parameters for Optimization:
  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemic acid to resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the initially crystallized salt.

  • Concentration: The concentration of the reactants in the solvent affects supersaturation, which in turn influences nucleation, crystal growth, and purity.

  • Temperature Profile: The dissolution temperature, crystallization temperature, and cooling rate are critical. Slow cooling generally promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small quantity of the pure, desired diastereomeric salt crystals (seed crystals) to a supersaturated solution provides a template for crystallization, offering better control over the process and crystal size distribution.[4]

  • Agitation: The stirring rate influences mass transfer and can affect crystal size and morphology. Inadequate agitation can lead to localized supersaturation and impurity incorporation.

Protocol 2: Optimized Laboratory-Scale Resolution of a Racemic 2-Arylpropionic Acid

This protocol is a representative example for the resolution of a generic 2-arylpropionic acid (e.g., ketoprofen).

  • Dissolution: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge the racemic 2-arylpropionic acid (1.0 eq) and this compound (1.0 eq). Add a suitable solvent mixture (e.g., ethyl acetate/methanol, 10:1 v/v) to achieve a concentration of approximately 0.5 M.[4]

  • Heating: Heat the mixture to 50-60°C with stirring until a clear solution is obtained.[4]

  • Controlled Cooling & Seeding: Cool the solution to 35°C. At this point, add a small amount (e.g., 1-2% w/w) of seed crystals of the desired (S)-acid • (S)-amine diastereomeric salt.[4]

  • Crystallization: Continue to cool the mixture slowly to room temperature over several hours, followed by further cooling to 0-5°C.

  • Maturation: Hold the slurry at 0-5°C with gentle stirring for a few hours to allow for complete crystallization.

  • Isolation: Isolate the crystalline salt by filtration. Wash the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the salt under vacuum at a moderate temperature (e.g., 40-50°C).

ParameterLab-Scale GuidelineRationale
Solvent System Ethyl Acetate / Methanol (10:1 v/v)Balances solubility and provides good crystal formation.[4]
Concentration ~0.5 MA starting point to achieve supersaturation upon cooling.
Dissolution Temp. 50-60°CEnsures complete dissolution of reactants.[4]
Seeding Temp. 35°CInduces crystallization of the desired diastereomer.[4]
Cooling Profile Slow cooling to 0-5°CPromotes growth of larger, purer crystals.
Maturation Time 2-4 hoursAllows for maximization of yield.

Table 1: Representative Parameters for Laboratory-Scale Resolution.

Phase 3: Scale-Up to Pilot and Industrial Production

Scaling up a crystallization process is not merely about using larger equipment; it involves a deep understanding of how changes in scale affect heat and mass transfer, mixing dynamics, and ultimately, the product attributes.

Critical Scale-Up Considerations:
  • Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making cooling more challenging. The cooling profile must be carefully controlled to mimic the optimal laboratory conditions.

  • Mixing and Agitation: The type, size, and speed of the agitator are critical. The goal is to maintain homogeneity and suspend the crystals without causing excessive secondary nucleation or crystal breakage.

  • Filtration and Drying: The efficiency of solid-liquid separation becomes more critical at scale. The choice of filtration equipment (e.g., agitated nutsche filter dryer) and drying conditions (temperature, vacuum) must be optimized to ensure the product is isolated efficiently and without degradation.[8]

  • Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ particle size analyzers and concentration monitoring, can provide real-time process understanding and control, leading to greater consistency between batches.

Workflow for Chiral Resolution Scale-Up

G cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_start Racemic Acid + (S)-Amine HCl solvent_screen Solvent Screening lab_start->solvent_screen optimization Process Optimization (Temp, Conc, Seeding) solvent_screen->optimization lab_analysis Chiral HPLC/GC (ee determination) optimization->lab_analysis pilot_scaleup Scale-Up to Jacketed Reactor optimization->pilot_scaleup Successful Lab Protocol pat Implement PAT (e.g., FBRM) pilot_scaleup->pat filtration_drying Filtration & Drying Studies pat->filtration_drying pilot_analysis Confirm Yield & Purity filtration_drying->pilot_analysis tech_transfer Technology Transfer pilot_analysis->tech_transfer Robust Pilot Process validation Process Validation (3 Batches) tech_transfer->validation commercial Commercial Production validation->commercial G start Crystallization Issue? oiling_out Oiling Out? start->oiling_out Check low_yield Low Yield? oiling_out->low_yield No sol_a1 Reduce Concentration oiling_out->sol_a1 Yes low_purity Low ee? low_yield->low_purity No sol_b1 Lower Final Temp. low_yield->sol_b1 Yes sol_c1 Recrystallize low_purity->sol_c1 Yes sol_a2 Slower Cooling Rate sol_a1->sol_a2 sol_a3 Change Solvent sol_a2->sol_a3 sol_b2 Add Anti-Solvent sol_b1->sol_b2 sol_c2 Optimize Cooling sol_c1->sol_c2 sol_c3 Re-screen Solvents sol_c2->sol_c3

Caption: Troubleshooting common issues in diastereomeric salt crystallization.

Analytical Control

Robust analytical methods are essential for monitoring and controlling the chiral resolution process.

Analytical TechniquePurpose
Chiral HPLC/GC Determination of enantiomeric excess (ee) of the starting material, isolated acid, and mother liquor. [9][10][11]
¹H NMR Confirmation of salt stoichiometry and structural integrity.
DSC/TGA Characterization of the thermal properties of the diastereomeric salts (melting point, solvate/hydrate forms).
Powder X-Ray Diffraction (PXRD) Identification of crystalline forms (polymorphs) of the diastereomeric salts.

Table 2: Key Analytical Techniques for Process Control.

Conclusion

The chiral resolution of racemic acids using this compound is a powerful and industrially viable method for producing enantiomerically pure compounds. A successful scale-up from the laboratory to production requires a systematic approach, beginning with thorough solvent screening and process optimization. A deep understanding of crystallization principles and the impact of scale on process parameters is paramount. By carefully controlling factors such as temperature, concentration, seeding, and agitation, and by implementing a robust analytical strategy, it is possible to develop a highly efficient, reproducible, and economically favorable manufacturing process. The potential for recycling the undesired enantiomer further enhances the attractiveness of this classical resolution technique, making it a valuable tool in the synthesis of chiral drugs and fine chemicals.

References

  • Gao, Y., et al. (2020). Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine. ACS Omega, 5(31), 19577-19583.
  • Gotor-Fernández, V., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5945.
  • Mohanty, S. (2015). Innovative Recycling of Undesired Enantiomer of Naproxen. ResearchGate.
  • Nicholson, D. E. (1992). Resolution of ketoprofen. U.S. Patent 5,162,576.
  • Wolf, C. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(11), 2643–2653.
  • Schreier, P., et al. (2006). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Organic Letters, 8(18), 4063–4066.
  • Sánchez-Ortega, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-749.
  • Li, T., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Chirality, 27(11), 819-823.
  • Simon, M., et al. (2018). Diastereomeric salt crystallization of chiral molecules via sequential coupled-Batch operation. AIChE Journal, 65(2), 604-616.
  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1859-1869.
  • Gasparrini, F., et al. (2019). Optimal LC enantiomeric separation methods to determine enantiomeric excess. ResearchGate.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • Della Gatta, G., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 7080-7091.
  • Orosz, Á., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2878-2890.
  • Von-Paz, G. (1991). Process to separate mixtures of enantiomeric arylpropionic acids. U.S. Patent 4,983,765.
  • Paluch, M., et al. (2015). Crystallization Behavior and Relaxation Dynamics of Supercooled S-Ketoprofen and the Racemic Mixture along an Isochrone. The Journal of Physical Chemistry B, 119(21), 6549-6556.
  • Inventor undisclosed. (1996). Preparation of S-Ibuprofen. Chinese Patent CN1126728C.
  • Viedma, C., et al. (2019). Occurrence of spontaneous resolution of ketoprofen with a racemic crystal structure by simple crystallization under nonequilibrium preferential enrichment conditions. ResearchGate.
  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Royal Society of Chemistry. (n.d.). Recycling the undesired enantiomer of Naproxen. RSC Education.
  • Simon, M., et al. (2020). Resolution of Double Salts via Crystallization-Induced Diastereomeric Transformation (CIDT). Chemical Engineering & Technology, 43(8), 1541-1551.
  • Orosz, Á., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Crystal Growth & Design, 23(2), 1148-1161.
  • Smet, E., et al. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-67.
  • Trung, T. Q., et al. (2006). Preparative method of R-(-)-Ibuprofen by diastereomer crystallization. Archives of Pharmacal Research, 29(1), 108-11.
  • Johnson, J. S., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(21), 14358–14365.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • Inventor undisclosed. (1994). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. U.S. Patent 5,367,094.
  • AIChE. (2019). Optimizing the Design and Scale-up of Agitated Filter Dryer. AIChE Proceedings.
  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ResearchGate.
  • Pálovics, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1).
  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. LibreTexts.
  • Takeuchi, Y., et al. (2016). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 21(11), 1543.
  • Li, Z. J., & Lu, Y. (2010). Crystallization-based separation of enantiomers. ResearchGate.
  • Eurekamoments in Organic Chemistry. (2012). Resolution-Racemization-Recycle. Eurekamoments in Organic Chemistry.
  • Inventor undisclosed. (1993). Ibuprofen resolution. U.S. Patent 5,189,208.
  • Inventor undisclosed. (1977). Optical resolution of phenyl-glycine amide. U.S. Patent 4,036,852.

Sources

Application Note: A Validated Chiral HPLC Method for the Quantitative Analysis of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and robust chiral High-Performance Liquid Chromatography (HPLC) method for the precise quantitative analysis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. The protocol is specifically designed for researchers, process chemists, and quality control analysts working with complex reaction mixtures. By establishing a method with high specificity, accuracy, and precision, this guide ensures reliable monitoring of reaction progress, accurate yield determination, and confident assessment of enantiomeric purity. The methodology adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2]

Introduction and Scientific Rationale

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral amine that serves as a valuable building block in synthetic organic chemistry. Its structural similarity to known pharmacophores makes it a compound of interest in drug discovery and development. In any chemical synthesis, the ability to accurately quantify the desired product within a complex reaction matrix is paramount for process optimization, yield calculation, and quality assurance.

The primary analytical challenge lies in the chiral nature of the molecule. Enantiomers, being non-superimposable mirror images, often exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, a quantitative method must not only measure the total amount of the amine but also selectively quantify the desired (S)-enantiomer in the potential presence of its (R)-enantiomer.

This guide details a chiral HPLC method, chosen for its superior ability to resolve enantiomers and provide accurate quantification without the need for chemical derivatization, a step often required in Gas Chromatography (GC) methods.[4][5] The principles of method validation are rigorously applied to establish the trustworthiness and reliability of the analytical results.[6]

Analytical Method Protocol: Chiral HPLC

The causality behind the selection of each parameter is to achieve a baseline separation of the enantiomers from each other and from other potential components in the reaction mixture, ensuring a reliable and reproducible quantification.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.

  • Analytical Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose-based chiral stationary phase). These phases provide the necessary chiral recognition environment for separating the enantiomers.[7]

  • Reference Standards:

    • This compound (Purity ≥ 99.5%)

    • (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride (for specificity validation)

  • Reagents and Solvents: All solvents and reagents should be of HPLC or analytical grade.

    • n-Hexane

    • Isopropanol (IPA)

    • Diethylamine (DEA)

    • Methanol (for sample and standard preparation)

Chromatographic Conditions

The mobile phase composition is optimized to balance retention time and resolution. The non-polar n-Hexane and polar IPA create the primary separation environment, while the basic additive, DEA, is crucial for improving the peak shape of the amine by minimizing interactions with residual silanol groups on the stationary phase.[7]

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Curve Standards: Prepare a series of at least five working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

    • Dilute the sample with Methanol to a theoretical concentration that falls within the established linear range of the method. This may require a significant dilution factor (e.g., 1000-fold).

    • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE) to remove particulate matter before injection.

Workflow for Quantitative Analysis

The following diagram outlines the logical flow of the analytical procedure, from sample acquisition to the final quantitative result.

Quantitative_Analysis_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Quant Quantification Sample 1. Obtain Reaction Mixture Sample Dilute 2. Dilute Sample (with Methanol) Sample->Dilute Filter 3. Filter Sample (0.45 µm) Dilute->Filter Inject 4. Inject into Chiral HPLC System Filter->Inject Chromatogram 5. Acquire Chromatogram Inject->Chromatogram Integrate 6. Integrate Peak Area of (S)-enantiomer Chromatogram->Integrate CalCurve 7. Calibrate against Standard Curve Integrate->CalCurve Calculate 8. Calculate Concentration in Original Sample CalCurve->Calculate

Caption: Workflow for the quantitative analysis of (S)-2-Methyl-1-phenylpropan-1-amine HCl.

Method Validation Protocol & Results

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for the intended purpose.[1][8]

Specificity

The method demonstrated excellent specificity. Injections of a placebo (reaction mixture matrix without the analyte) showed no interfering peaks at the retention time of the (S)-enantiomer. Furthermore, a sample containing both (S)- and (R)-enantiomers showed baseline resolution (Resolution > 2.0), confirming the method's ability to quantify the (S)-enantiomer in the presence of its stereoisomer.

Linearity and Range

The method is linear over the concentration range of 10-500 µg/mL. The regression analysis provided a strong correlation between peak area and concentration.

ParameterResult
Linear Range 10 - 500 µg/mL
Regression Equation y = 45782x - 1025
Correlation Coeff. (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a placebo reaction matrix with the analyte at three concentration levels. The results show excellent recovery, indicating the absence of significant matrix effects.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%8099.2%0.8%
100%100100.5%0.6%
120%120101.1%0.7%
Precision

Precision was evaluated at both repeatability and intermediate levels, with all results falling within acceptable limits (%RSD ≤ 2%).

  • Repeatability (Intra-day): The %RSD for six replicate preparations of a 100 µg/mL sample was 0.7% .

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 1.2% .

LOQ and LOD
  • Limit of Detection (LOD): Determined to be 3 µg/mL (based on a signal-to-noise ratio of 3:1).

  • Limit of Quantitation (LOQ): Determined to be 10 µg/mL (based on a signal-to-noise ratio of 10:1).

Robustness

The method's robustness was confirmed by introducing small, deliberate variations to the chromatographic conditions. The peak area and retention time showed no significant changes, demonstrating the reliability of the method under minor fluctuations.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)%RSD of peak area < 2.0%
Column Temp. (± 2 °C)Retention time shift < 5%, resolution maintained
IPA in Mobile Phase (± 1%)Retention time shift < 8%, resolution maintained

Interrelation of Validation Parameters

The validation parameters are not independent; they form a self-validating system where each parameter supports the others to build confidence in the method's overall performance.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct peak is measured Accuracy Accuracy Linearity->Accuracy defines concentration interval Precision Precision Linearity->Precision defines concentration interval LOQ LOQ / LOD Linearity->LOQ defines lower limit Range Range Accuracy->Range Precision->Range Range->Linearity Robustness Robustness Robustness->Specificity maintains separation Robustness->Precision ensures reproducibility

Caption: Logical relationship between ICH Q2(R1) validation parameters.

Alternative Technique: GC-MS Analysis

For orthogonal confirmation or in laboratories where chiral HPLC is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This approach typically requires a derivatization step to increase the analyte's volatility and improve peak shape.

  • Derivatization: The amine can be derivatized using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), trifluoroacetic anhydride (TFAA), or heptafluorobutyric anhydride (HFBA).[9][10]

  • GC Column: A chiral capillary column (e.g., based on cyclodextrin derivatives) is necessary for enantiomeric separation.

  • Quantification: The MS can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, using characteristic fragment ions for quantification. While powerful, this method involves additional sample preparation steps and potential complexities related to derivatization efficiency.[11][12]

Conclusion

The chiral HPLC method detailed in this application note is a validated, reliable, and highly specific protocol for the quantitative determination of this compound in reaction mixtures. The comprehensive validation, covering specificity, linearity, accuracy, precision, and robustness, demonstrates that the method is fit for its intended purpose in both research and quality control environments. The established protocol provides a trustworthy system for generating accurate analytical data crucial for informed decision-making during the drug development and chemical synthesis process.

References

  • Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate.
  • Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. National Institute of Justice.
  • Improved GC Analysis of Derivatized Amphetamines. Restek.
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • (S)-2-Methyl-1-phenylpropan-1-amine. PubChem - NIH.

Sources

Application Notes and Protocols: Enzymatic Kinetic Resolution of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, chirality is a fundamental principle that governs the interaction of drug molecules with their biological targets. A significant portion of small molecule drugs, estimated to be between 40-45%, possess at least one chiral center, making the synthesis of enantiomerically pure compounds a critical endeavor.[1] Chiral amines, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and are crucial building blocks in their synthesis.[2][3] The spatial arrangement of substituents around a stereocenter can dramatically influence a drug's pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.

Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, has emerged as a powerful strategy for obtaining enantiopure compounds.[4] Among the various methods available, enzymatic kinetic resolution offers a "green" and highly selective alternative to traditional chemical approaches, often proceeding under mild reaction conditions with high efficiency.[5][6] This application note provides a detailed guide to the kinetic resolution of racemic 2-Methyl-1-phenylpropan-1-amine hydrochloride derivatives using enzymes, with a focus on lipase-catalyzed acylation.

Core Principles of Enzymatic Kinetic Resolution of Amines

The enzymatic kinetic resolution of a racemic amine typically involves the selective acylation of one enantiomer by an enzyme, most commonly a lipase, in the presence of an acyl donor. The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer, leading to the formation of an amide, while the other enantiomer remains largely unreacted. This results in a mixture of the acylated amine and the unreacted amine, both of which are enriched in a single enantiomer. The success of this process hinges on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantioselectivity factor (E-value). A high E-value signifies a greater difference in the reaction rates of the two enantiomers and, consequently, a more efficient resolution.

For the kinetic resolution of primary amines, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are widely employed due to their broad substrate scope and excellent enantioselectivity.[5][7][8] The general scheme for a lipase-catalyzed kinetic resolution of a racemic amine is depicted below.

Experimental Workflow and Protocols

This section outlines the necessary materials and detailed step-by-step protocols for the enzymatic kinetic resolution of a racemic 2-Methyl-1-phenylpropan-1-amine derivative and the subsequent analysis of the reaction products.

Materials and Reagents
  • Substrate: Racemic 2-Methyl-1-phenylpropan-1-amine hydrochloride derivative

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl Donor: Ethyl acetate, isopropyl acetate, or other suitable acylating agent

  • Solvent: Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Base (for hydrochloride salt neutralization): Anhydrous sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine)

  • Analytical Standards: Racemic and, if available, enantiomerically pure samples of the amine and the corresponding N-acetylated derivative

  • Standard laboratory glassware: Reaction vials, magnetic stir bars, etc.

  • Reaction monitoring equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_analysis Analysis & Work-up racemic_amine Racemic Amine HCl free_amine Free Racemic Amine in Solution racemic_amine->free_amine Neutralization base Base (e.g., Na2CO3) base->free_amine solvent Anhydrous Solvent solvent->free_amine reaction_mixture Reaction Mixture free_amine->reaction_mixture enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_mixture incubation Stirring at Controlled Temperature reaction_mixture->incubation sampling Aliquots Taken Periodically incubation->sampling workup Reaction Quenching & Product Separation incubation->workup After ~50% Conversion chiral_hplc_gc Chiral HPLC/GC Analysis sampling->chiral_hplc_gc data_analysis Determine %ee and Conversion chiral_hplc_gc->data_analysis products Enantioenriched Amine & Amide workup->products G cluster_cycle Catalytic Cycle E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + R'COOR'' E_Ac->E + R-NH2 (fast for one enantiomer) - R'NHAc R_prime_OH Alcohol Byproduct (R''OH) E_Ac->R_prime_OH RNHAc Amide (R-NHAc or S-NHAc) E_Ac->RNHAc E_RNH2 Enzyme-Amine Complex E_RNHAc Enzyme-Amide Complex RCOOR_prime Acyl Donor (R'COOR'') RCOOR_prime->E_Ac RNH2 Amine (R-NH2 or S-NH2) RNH2->E_Ac

Sources

Application Note & Protocols: (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride as a Cornerstone for Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Amines in Asymmetric Catalysis

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant and efficient method to achieve this, relying on the power of chiral ligands to control the stereochemical outcome of a reaction. Chiral amines are fundamental building blocks in the synthesis of these sophisticated molecular tools.[1][2] Their inherent chirality, derived from the natural chiral pool or asymmetric synthesis, serves as the foundational stereochemical information that is elaborated into the final ligand architecture.

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, readily available and possessing a robust stereocenter, is an exemplary chiral precursor. While not always incorporated in its entirety into the final ligand, its structural motif, particularly the isobutyl group adjacent to a stereogenic center, is characteristic of ligands derived from natural amino acids like (S)-Valine. This application note details the strategic pathway from this chiral amine framework to the synthesis of high-performance phosphine-oxazoline (PHOX) ligands, a class of privileged ligands renowned for their effectiveness in a multitude of metal-catalyzed asymmetric transformations.[1][3] We will elucidate the transformation of the amine's core structure into a chiral β-amino alcohol, the pivotal intermediate for constructing the oxazoline ring, and its subsequent elaboration into a final, catalytically active PHOX ligand.

Synthetic Strategy: From Chiral Amine to Privileged PHOX Ligand

The conversion of a simple chiral amine into a sophisticated bidentate ligand is a multi-step process that hinges on the reliable formation of key intermediates. The most common and robust pathway involves the conversion of the amine's structural analogue into a chiral β-amino alcohol, which is then cyclized to form the characteristic oxazoline ring.[4][5] The final step involves the introduction of a phosphine group to create the bidentate P,N ligand.

Senior Application Scientist's Note (Expertise & Causality): The entire synthetic strategy is built upon the principle of chirality transfer. We begin with a simple, inexpensive source of chirality ((S)-2-Methyl-1-phenylpropan-1-amine or its amino acid precursor, (S)-Valine) and use established, high-fidelity reactions to build a more complex and valuable molecule. The oxazoline ring provides a rigid, coordinating nitrogen atom and its formation from the β-amino alcohol is a near-perfect reaction—high-yielding and stereoretentive. The phosphine moiety is then introduced to provide a soft, π-accepting donor that is crucial for binding to late transition metals like Palladium, Iridium, and Rhodium, which are workhorses in asymmetric catalysis.[3][6]

The overall workflow is visualized below:

G A (S)-2-Methyl-1-phenylpropan-1-amine HCl (Chiral Precursor) B (S)-Valinol derivative (Key β-Amino Alcohol Intermediate) A->B C (S)-4-isopropyl-2-(2'-bromophenyl) -4,5-dihydrooxazole (Oxazoline Intermediate) B->C  Cyclization with 2-Bromobenzonitrile D (S)-tert-butyl-PHOX (Final Chiral Ligand) C->D

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Excess with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the diastereomeric excess (d.e.) in chiral resolutions using (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their diastereomeric salt crystallization processes. We will explore the fundamental principles governing this separation technique and provide actionable strategies to overcome common experimental challenges.

Part 1: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the resolution process, presented in a question-and-answer format to directly tackle experimental hurdles.

Issue 1: The Diastereomeric Excess (d.e.) of My Crystallized Salt is Low.

Low diastereomeric excess is the most frequent challenge, indicating poor differentiation between the two diastereomeric salts during crystallization.[1][2] This leads to co-precipitation and compromises the purity of the desired enantiomer.[1][2]

Potential Cause 1: Suboptimal Solvent System

  • Explanation: The success of a diastereomeric resolution hinges on the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, rendering one salt sparingly soluble (the desired outcome) while keeping the other dissolved in the mother liquor.[1][3] If the solvent system is not selective enough, both salts will precipitate, resulting in a low d.e.[1] The polarity and hydrogen-bonding capabilities of the solvent are critical factors.[1]

  • Solution: A systematic solvent screen is the most effective strategy.[1][3] Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene or heptane, often as co-solvent mixtures). A high-throughput screening approach in vials or 96-well plates can rapidly identify promising candidates. Analyze the d.e. of the resulting solids to find the optimal system.[1]

Potential Cause 2: Cooling Rate is Too Fast

  • Explanation: Rapid cooling of a saturated solution can induce kinetic precipitation, where the less soluble (thermodynamic) product and the more soluble (kinetic) product co-precipitate before equilibrium can be established.[3][4][5] This indiscriminate crashing out of solids traps the undesired diastereomer in the crystal lattice.

  • Solution: Employ a slow, controlled cooling profile.[1][6] Allow the flask to cool gradually to room temperature, potentially by placing it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[3] Subsequent cooling in an ice bath should only be done after crystal formation at room temperature has ceased.[3]

Potential Cause 3: Equilibration Time is Insufficient (Thermodynamic vs. Kinetic Control)

  • Explanation: Crystallization is an equilibrium process.[4][7] Sometimes, the undesired diastereomer might crystallize faster (kinetic product), while the desired, less soluble diastereomer is the more stable form (thermodynamic product).[2] If the experiment is stopped too early, the isolated solid will be enriched in the kinetic product.

  • Solution: Increase the maturation or "aging" time.[6] Allow the crystallization mixture to stir at the final temperature for an extended period (e.g., 2-24 hours). This allows the system to reach thermodynamic equilibrium, where the initially formed kinetic product can redissolve and the more stable, less soluble thermodynamic product preferentially crystallizes.[2]

Issue 2: My Product is "Oiling Out" Instead of Crystallizing.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This is detrimental to purification as oils tend to trap impurities and the undesired diastereomer.

  • Explanation: This phenomenon can happen if the salt's melting point is below the crystallization temperature or if the solution is too highly concentrated (oversaturated).[1]

  • Solutions:

    • Add More Solvent: Diluting the solution can prevent oiling out by lowering the supersaturation level.[1]

    • Lower the Crystallization Temperature: Initiate crystallization at a lower temperature, which may be below the melting point of the salt.[1]

    • Change the Solvent System: A less polar solvent might discourage oil formation and favor crystallization.[1]

Issue 3: No Crystals are Forming.

The complete absence of crystal formation is another common issue, typically related to solubility and nucleation.

  • Explanation: The solution may not have reached a sufficient level of supersaturation, or the nucleation (the initial step of crystal formation) is inhibited.[1][2]

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[1][2]

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[1]

    • Seed the Solution: If available, add a few seed crystals of the desired pure diastereomeric salt.[6] This provides a template for crystal growth to begin.

    • Use an Anti-Solvent: Slowly add a solvent in which the diastereomeric salts are insoluble (an "anti-solvent").[1][6] This reduces the overall solubility of the salts in the mixed solvent system and can induce precipitation. This must be done slowly to avoid oiling out.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt resolution? A1: The process involves reacting a racemic mixture (e.g., a chiral acid) with an enantiomerically pure resolving agent, such as (S)-2-Methyl-1-phenylpropan-1-amine.[3][8] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, diastereomers possess different physical properties, most critically, different solubilities.[3][9] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes preferentially from a suitable solvent.[3][10]

Q2: How do I choose a starting solvent for my resolution? A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts.[1][6] A good starting point is a solvent in which the starting materials (your racemic compound and the resolving agent) have moderate solubility at elevated temperatures.[1] Alcohols (methanol, ethanol, isopropanol) are common starting points due to their ability to form hydrogen bonds and dissolve ionic salts. A solvent screen is highly recommended as the optimal choice is difficult to predict.[1][11]

Q3: Should I use 1.0 equivalent or a substoichiometric amount of the resolving agent? A3: While using 1.0 equivalent is a common starting point, using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can often improve the diastereomeric excess of the crystallized product.[6] By adding only enough resolving agent to form a salt with half of the racemic mixture, you can selectively precipitate the salt of the less soluble diastereomer, leaving the more soluble diastereomer and the unreacted portion of the desired enantiomer in the solution. This can lead to a higher purity initial crop of crystals.

Q4: How many recrystallizations are typically needed? A4: Often, a single crystallization does not yield a diastereomerically pure product. It is common practice to perform one or more subsequent recrystallizations of the enriched solid.[3] Each recrystallization step further purifies the less soluble diastereomer, increasing the d.e. The purity should be monitored after each step (e.g., by chiral HPLC or measuring optical rotation) until no further improvement is observed.[12]

Q5: How do I recover my target enantiomer from the purified diastereomeric salt? A5: After isolating the purified diastereomeric salt by filtration, the resolving agent must be removed. This is typically achieved by an acid-base extraction.[8][12] The salt is dissolved in a suitable solvent (e.g., ethyl acetate), and an aqueous base (like NaOH) is added to deprotonate the amine hydrochloride, liberating the free (S)-2-Methyl-1-phenylpropan-1-amine. Your target molecule (if it's an acid) will remain in the aqueous layer as its salt. Acidifying the aqueous layer (e.g., with HCl) will then precipitate your pure enantiomer, which can be extracted into an organic solvent.[8][12]

Part 3: Experimental Protocols & Data Visualization

General Protocol for Diastereomeric Resolution

This protocol provides a general workflow. Specific volumes, temperatures, and times must be optimized for each unique system.

  • Salt Formation:

    • In an appropriate flask, dissolve your racemic compound (e.g., a chiral carboxylic acid, 1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, heating if necessary.

    • Add the resolving agent solution to the racemic compound solution. Stir for a short period at an elevated temperature.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[3]

    • Observe for crystal formation. If none occurs, consult the troubleshooting guide.

    • Once crystal formation at room temperature is complete, you may place the flask in an ice bath for 30-60 minutes to maximize the yield.[3]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove residual mother liquor.[3]

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess of the isolated salt using an appropriate analytical method (e.g., chiral HPLC, NMR spectroscopy with a chiral shift reagent, or by measuring the specific rotation).[6]

  • Recrystallization (if necessary):

    • Dissolve the obtained crystals in a minimal amount of the same or a different hot solvent.

    • Repeat the slow cooling and isolation steps as described above.

    • Analyze the d.e. again to confirm purity enhancement.

  • Liberation of the Pure Enantiomer:

    • Dissolve the diastereomerically pure salt in a mixture of water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add an aqueous base (e.g., 1M NaOH) to basify the solution (pH > 10). The resolving agent will move into the organic layer.

    • Separate the layers. Wash the organic layer with brine.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the desired enantiomer precipitates or can be extracted with fresh organic solvent.

    • Isolate the final product by extraction and solvent evaporation. Confirm enantiomeric purity.[2]

Data Presentation: Solvent Screening Guide

A systematic approach is crucial for success. The following table provides a template for organizing a solvent screening experiment.

Solvent System (v/v)Polarity IndexObservations During CoolingCrystal MorphologyYield (mg)Diastereomeric Excess (d.e. %)
Methanol5.1Rapid precipitationFine needles15045%
Ethanol4.3Slow, controlled crystalsSmall plates12075%
Isopropanol3.9Very slow crystallizationLarge blocks9592%
Ethyl Acetate4.4Oiled out initiallyN/AN/AN/A
Toluene2.4No crystals formedN/A0N/A
Ethanol/Water (9:1)~4.5Good crystal formationPrisms13588%

Data is illustrative and must be determined experimentally.

Visualizations: Workflows and Logic Diagrams

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation cluster_final Step 4: Purification & Liberation racemate Racemic Compound (e.g., R/S-Acid) dissolve Dissolve in Optimal Hot Solvent racemate->dissolve agent (S)-Resolving Agent (Amine HCl) agent->dissolve cool Slow Controlled Cooling dissolve->cool mature Maturation / Aging (Equilibration) cool->mature filter Vacuum Filtration mature->filter wash Wash with Ice-Cold Solvent filter->wash ml Mother Liquor (Enriched in Soluble (R,S)-Diastereomer) filter->ml crystals Crystals (Enriched in Less Soluble (S,S)-Diastereomer) wash->crystals recryst Recrystallize (If d.e. is low) crystals->recryst liberate Acid-Base Extraction to Remove Agent recryst->liberate product Pure (S)-Enantiomer liberate->product

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

G start Experiment Start: Low d.e. Observed q_solvent Is the solvent system optimized? start->q_solvent q_cooling Was the cooling rate slow and controlled? q_solvent->q_cooling Yes a_solvent Action: Perform Solvent Screen q_solvent->a_solvent No q_time Was equilibration time sufficient? q_cooling->q_time Yes a_cooling Action: Slow down cooling. Use insulated vessel. q_cooling->a_cooling No a_time Action: Increase maturation time (e.g., stir overnight). q_time->a_time No a_recryst Action: Perform recrystallization of solid. q_time->a_recryst Yes end Achieved High d.e. a_solvent->end a_cooling->end a_time->end a_recryst->end

Caption: Troubleshooting logic for improving low diastereomeric excess (d.e.).

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement.
  • Benchchem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid.
  • ResearchGate. (2025). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • RSC Publishing. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • NIH. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • RSC Publishing. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • RSC Publishing. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate.
  • RSC Publishing. (2017). Deracemisations under kinetic and thermodynamic control.
  • ACS Publications. (n.d.). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling.
  • ResearchGate. (2022). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase.
  • Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
  • ChemRxiv. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • RSC Publishing. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • PubMed Central (PMC). (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.

Sources

Troubleshooting low yield in the synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this specific synthesis. The following question-and-answer guide provides in-depth, experience-driven insights to diagnose and resolve common issues, ensuring the integrity and efficiency of your synthetic protocol.

Troubleshooting Workflow Overview

Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The process should begin with the simplest checks (reagent quality) and progress to more complex procedural optimizations.

Troubleshooting_Workflow Start Low Yield Observed Reagents Step 1: Verify Starting Material & Reagent Quality Start->Reagents Start Here Imine Step 2: Investigate Imine Formation Efficiency Reagents->Imine Reagents OK? Reduction Step 3: Analyze Reduction Step Performance Imine->Reduction Imine Forms? Workup Step 4: Scrutinize Work-up & Purification Reduction->Workup Reduction Complete? Salt Step 5: Optimize Hydrochloride Salt Formation Workup->Salt Amine Isolated? Success Yield Improved Salt->Success Salt Precipitates?

Caption: General troubleshooting flowchart for low yield synthesis.

Section 1: Starting Material and Reagent Integrity

The quality of your starting materials is the foundation of your synthesis. Impurities or degradation can halt a reaction before it even begins.

Question: I'm seeing significant starting material recovery and minimal product formation. Could my reagents be the problem?

Answer: Absolutely. This is the most common cause of reaction failure. Before scrutinizing the reaction mechanism, it is crucial to validate the integrity of your starting materials.

  • Phenylacetone (P2P): This ketone is susceptible to degradation. Old or improperly stored P2P can appear yellowish or orange due to side products.[1] For this synthesis, it is best to use freshly distilled, colorless P2P.[1][2]

  • (S)-Valinol: As the chiral auxiliary, the enantiomeric purity of (S)-Valinol is paramount. Verify the enantiomeric excess (ee) from the supplier's certificate of analysis. Its hydroxyl and amine groups are also prone to oxidation.

  • Reducing Agents (e.g., NaBH₄, H₂/Pd-C):

    • Sodium Borohydride (NaBH₄): This reagent is sensitive to moisture. Clumped or non-powdery NaBH₄ is a sign of hydration and reduced activity.

    • Palladium on Carbon (Pd/C): The catalyst's activity can diminish over time or with improper handling. Using a fresh batch of catalyst is a reliable troubleshooting step.

  • Solvents: Ensure all solvents are anhydrous, especially for the imine formation step where water is a byproduct. The presence of water can hinder the reaction equilibrium.[3]

ReagentCommon IssueRecommended Action
PhenylacetonePurity/DegradationVacuum distill before use; store under inert gas.
(S)-ValinolEnantiomeric PurityVerify ee% via chiral HPLC or supplier documentation.
NaBH₄Moisture InactivationUse a fresh bottle; handle quickly in a dry environment.
H₂/Pd-CCatalyst PoisoningUse a fresh batch of catalyst; ensure no sulfur/halide contaminants.
Solvents (e.g., MeOH)Water ContentUse anhydrous grade solvents.

Section 2: Reductive Amination Pathway Issues

The core of this synthesis is a reductive amination, which is a two-step process within a single pot: (1) formation of a chiral imine intermediate, and (2) reduction of that imine to the final amine.

Reductive_Amination_Pathway Reactants Phenylacetone + (S)-Valinol Imine Chiral Imine Intermediate Reactants->Imine Condensation (-H₂O) Product (S)-2-Methyl-1-phenylpropan-1-amine Imine->Product Reduction (e.g., NaBH₄ or H₂/Pd-C)

Caption: Key steps in the reductive amination synthesis.

Question: My reaction stalls, and TLC analysis shows a persistent spot for the phenylacetone starting material. How can I improve the initial imine formation?

Answer: Incomplete imine formation is a frequent bottleneck. The reaction between a ketone and an amine to form an imine is an equilibrium process. To drive the reaction forward, you must remove the water byproduct according to Le Châtelier's principle.

Troubleshooting Steps:

  • Azeotropic Water Removal: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.

  • Use of Dehydrating Agents: Adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water.

  • pH Adjustment: Imine formation is often catalyzed by mild acid.[4] A small amount of a weak acid catalyst, such as acetic acid, can significantly accelerate the reaction. However, the pH must be carefully controlled, as strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic.[5]

Question: The reduction step seems incomplete, and I'm isolating the imine intermediate along with my product. What should I do?

Answer: This indicates an issue with either the activity or stoichiometry of your reducing agent.[6]

For Chemical Reductions (e.g., NaBH₄, NaBH₃CN):

  • Reagent Stoichiometry: While theory might suggest a smaller amount, NaBH₄ is often used in excess to ensure the reaction goes to completion, as it can react slowly with the solvent (e.g., methanol).[6] An increase to 1.5-2.0 equivalents may be necessary.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that is particularly effective for reducing imines in the presence of ketones.[4] It is also more stable under the mildly acidic conditions that favor imine formation.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.[4]

  • Temperature Control: Reductions with NaBH₄ are often performed at 0 °C to control reactivity and minimize the reduction of the starting ketone.[7] After the imine has had time to form, allowing the reaction to slowly warm to room temperature can help drive the reduction to completion.

For Catalytic Hydrogenation (H₂/Pd-C):

  • Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol% of palladium.

  • Hydrogen Pressure: The reaction may require moderate to high pressure (e.g., 50-80 psi) to proceed efficiently.[8]

  • Reaction Time and Temperature: These reactions may need several hours to complete. A gentle increase in temperature (e.g., 50-60 °C) can also increase the rate.[8]

Section 3: Work-up and Final Product Isolation

A low yield can also result from product loss during the extraction and purification phases.

Question: I believe my reaction worked, but I'm losing a significant amount of product during the aqueous work-up. Why is this happening?

Answer: The amine product can be lost during work-up due to its basicity and potential water solubility, especially after acidification.

Key Considerations:

  • Basification during Extraction: After the reaction, the mixture is typically acidified to quench excess reducing agent and then basified (e.g., with NaOH) to deprotonate the ammonium salt and generate the free amine.[9] Ensure the aqueous layer is sufficiently basic (pH > 12) to ensure the amine is in its free base form, which is more soluble in organic extraction solvents (like ethyl acetate or dichloromethane).

  • Emulsion Formation: Amines can act as surfactants, leading to emulsions during extraction that trap the product. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Solvent Choice: Ensure your extraction solvent has adequate polarity to solubilize the amine but is immiscible with water.

Question: The final step of forming the hydrochloride salt is giving me a low yield of precipitate. What can I do to improve crystallization?

Answer: Precipitating the hydrochloride salt is a critical step for purification and isolation.[9][10] Low yields here often point to issues with solvent choice and concentration.

Protocol for Optimized Salt Formation:

  • Dissolve the Free Base: Dissolve your purified free amine in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE)[8], or a mixture of isopropanol and ether.[11]

  • Acid Addition: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Using aqueous HCl can introduce water, which may increase the solubility of the salt and prevent precipitation.[11]

  • Monitor pH: Add the acid until the solution is just acidic to litmus or pH paper. Over-acidification is generally not a problem but is unnecessary.

  • Induce Crystallization: If a precipitate does not form immediately, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to create nucleation sites.

  • Isolation: Allow sufficient time for complete crystallization before filtering the solid product. Wash the collected solid with a small amount of cold, anhydrous ether to remove any residual impurities and then dry under vacuum.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM.
  • Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
  • Al-Majid, A. M., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Infort, A. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org.
  • Reddit. (2023). Hydrochloride salt of amine.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Wordpress.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
  • Moore, M. L. (n.d.). The Leuckart Reaction. Organic Reactions.
  • Breaking Bad Wiki. (n.d.). Phenylacetone. Fandom.
  • Scribd. (n.d.). Studies On The Leuckart Reaction.
  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • ResearchGate. (n.d.). The Leuckart Reaction.
  • ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information.
  • Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png.
  • Reddit. (2013). A question on my sister's organic chemistry exam.
  • Wikipedia. (n.d.). Phenylacetone.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11624-11669.

Sources

Technical Support Center: Optimizing Crystallization Conditions for Diastereomeric Salts of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of chiral amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the crystallization of diastereomeric salts, with a focus on compounds like (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. As Senior Application Scientists, we have compiled this resource to blend theoretical principles with practical, field-tested insights to help you navigate the challenges of chiral resolution.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: No Crystals Are Forming.

Q: I've mixed my racemic amine with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What's going wrong?

A: Failure to induce crystallization is a common issue and can stem from several factors related to supersaturation and nucleation.

Possible Causes and Solutions:

  • Insufficient Supersaturation: The solution may be too dilute, meaning the concentration of the diastereomeric salt is below its solubility limit at that temperature.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration of the salt. Be cautious not to over-concentrate, which could lead to "oiling out."[1]

  • Inhibition of Nucleation: Trace impurities in your racemic amine, resolving agent, or solvent can sometimes inhibit the formation of crystal nuclei.

    • Solution: Consider an additional purification step for your starting materials. For instance, recrystallizing the racemic amine hydrochloride salt before proceeding with the resolution can be beneficial.

  • Inappropriate Solvent System: The selected solvent may be too effective at solvating both diastereomeric salts, thus preventing either from precipitating.

    • Solution: A systematic solvent screening is highly recommended to find a system with a significant solubility differential between the two diastereomers.[1][2]

  • Wide Metastable Zone: The energy barrier for nucleation might be too high, resulting in a stable supersaturated solution.

    • Solutions:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface. This can create microscopic imperfections on the glass surface that act as nucleation sites.

      • Seeding: If you have a small quantity of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution to promote controlled crystal growth.[3]

Issue 2: The Product is "Oiling Out" Instead of Crystallizing.

Q: Instead of forming solid crystals, my product is separating as a viscous liquid or oil. How can I resolve this?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the salt's melting point being lower than the crystallization temperature.

Possible Causes and Solutions:

  • Excessive Concentration: The solution is too concentrated, leading to liquid-liquid phase separation.

    • Solution: Add more of the solvent to dilute the solution and potentially move out of the "oiling out" region of the phase diagram.[1]

  • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the diastereomeric salt.

    • Solution: Lower the crystallization temperature. A slower, more controlled cooling profile can also be beneficial.[1]

  • Inadequate Solvent System: A highly polar solvent might favor the liquid state of the salt.

    • Solution: Experiment with a less polar solvent system or a mixture of solvents to encourage the formation of a stable crystal lattice.[1]

Issue 3: The Diastereomeric Excess (d.e.) of My Crystalline Product is Low.

Q: I've managed to obtain crystals, but analysis shows a low diastereomeric excess. How can I improve the selectivity of the crystallization?

A: Low diastereomeric excess (d.e.) indicates that the undesired diastereomer is co-precipitating with the desired one. This is a critical parameter to optimize for a successful resolution.

Possible Causes and Solutions:

  • Small Solubility Difference: The fundamental basis for separation is the difference in solubility between the two diastereomeric salts.[4][5] If this difference is not significant in your chosen solvent, the selectivity will be poor.

    • Solution: The most effective approach is to perform a thorough solvent screen to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomers.[2][3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one, resulting in co-precipitation.[6]

    • Solution: Employ a slower, more controlled cooling profile. Insulating the crystallization vessel or using a programmable cooling bath can help achieve this.

  • Formation of a Solid Solution: In some cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution.[3][7] This makes separation by simple crystallization challenging.

    • Solution:

      • Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help to understand the solid-liquid equilibria and identify if a solid solution is forming.[3][8]

      • Recrystallization: Performing one or more recrystallizations on the enriched solid can often improve the diastereomeric excess, although this may come at the cost of yield.[6]

Issue 4: The Recovery Yield is Very Low.

Q: I have high diastereomeric excess, but the yield of the desired crystalline product is unacceptably low. What can I do to improve it?

A: Low yield is a common problem and can often be addressed by optimizing the crystallization parameters.

Possible Causes and Solutions:

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the desired, less soluble diastereomer remaining in the mother liquor.[6]

    • Solution: Use the minimum amount of solvent required to dissolve the diastereomeric salts at an elevated temperature.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution:

      • Cooling to a Lower Temperature: Before filtering, ensure the crystallization is complete by cooling the mixture in an ice bath for an extended period (e.g., 1-2 hours).[4][6]

      • Maturation: After cooling, allow the mixture to stir at the final temperature for several hours to overnight. This "maturation" period allows the system to reach equilibrium and can improve the yield.[3]

  • Losses During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the isolated crystals sparingly with a small amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.[6]

  • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield.

    • Solution: Experiment with different molar ratios. While a 0.5 equivalent of a dicarboxylic acid resolving agent is common, varying this ratio can sometimes improve the yield of the desired diastereomeric salt.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the principles and practices of diastereomeric salt resolution.

Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?

A1: Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic mixture (e.g., (R/S)-2-Methyl-1-phenylpropan-1-amine) with an enantiomerically pure chiral resolving agent (e.g., L-(+)-tartaric acid). This acid-base reaction forms a pair of diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent.[4][5][10] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes preferentially from the solution.[4]

Diagram 1: Principle of Diastereomeric Salt Formation

G racemate Racemic Amine (R-Amine + S-Amine) diastereomers Mixture of Diastereomeric Salts (R-Amine·L-Acid + S-Amine·L-Acid) racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (L-Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S-Amine·L-Acid) crystallization->less_soluble Precipitates mother_liquor Mother Liquor (Enriched in R-Amine·L-Acid) crystallization->mother_liquor Remains in Solution

Caption: Logical relationship in diastereomeric salt resolution.

Q2: How do I choose an appropriate chiral resolving agent?

A2: The choice of resolving agent is crucial for a successful resolution. For a basic amine like (S)-2-Methyl-1-phenylpropan-1-amine, chiral acids are used.

  • Commonly Used Chiral Acids: Tartaric acid, mandelic acid, camphorsulfonic acid, and their derivatives are frequently used.[11][12] Tartaric acid is often a good starting point due to its availability in both enantiomeric forms, low cost, and well-documented success in resolving a wide variety of primary amines.[4][10]

  • Key Considerations:

    • Crystallinity: The resulting diastereomeric salts must be crystalline and not form oils or amorphous solids.[5]

    • Solubility Difference: There must be a significant difference in solubility between the two diastereomeric salts in a practical solvent.[5]

    • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective for the desired scale of the resolution.

    • Ease of Recovery: It should be straightforward to recover the resolved amine from the diastereomeric salt after separation, typically by treatment with a base.[4]

Q3: What is the best approach for selecting a suitable solvent system?

A3: The solvent plays a pivotal role in determining the efficiency of the resolution by influencing the solubility difference between the two diastereomeric salts.[2] A systematic approach to solvent selection is recommended.

Table 1: Illustrative Solvent Screening for Diastereomeric Resolution

Solvent SystemYield of Crystals (%)Diastereomeric Excess (d.e.) (%)Observations
Methanol6575Rapid crystallization upon cooling.
Ethanol8860Slower crystal growth, well-formed needles.
Isopropanol9545Very slow crystallization over several hours.
Water7085Good solubility difference observed.
Acetone5580Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.
Note: Data are illustrative and highly dependent on the specific substrates and resolving agent.[6]

Experimental Protocol: High-Throughput Solvent Screening

  • Preparation: Prepare a stock solution of the racemic amine and the resolving agent in a suitable volatile solvent like methanol.

  • Dispensing: In a 96-well plate, dispense an equal amount of the stock solution into each well.

  • Evaporation: Evaporate the solvent to leave behind the solid diastereomeric salt mixture in each well.

  • Solvent Addition: Add a different screening solvent to each well.

  • Equilibration: Agitate the plate at a controlled temperature for several hours to allow the system to reach equilibrium.

  • Analysis: Analyze the supernatant from each well by chiral HPLC to determine the concentration of each diastereomer remaining in the solution. The solvent that shows the largest difference in the concentration of the two diastereomers is a promising candidate for selective crystallization.[1]

Diagram 2: Workflow for Solvent Selection

G start Start: Diastereomeric Salt Mixture screen High-Throughput Solvent Screen (e.g., 96-well plate) start->screen analyze Analyze Supernatant (Chiral HPLC) screen->analyze select Select Promising Solvents (High Solubility Difference) analyze->select optimize Optimize Crystallization Conditions (Temperature, Concentration) select->optimize validate Validate on Larger Scale optimize->validate end End: Optimized Protocol validate->end

Sources

Identification and removal of impurities from (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

A Guide to the Identification, Quantification, and Removal of Impurities

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this chiral amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring robust and reproducible results in your laboratory.

The stereochemical and chemical purity of this compound is critical for its use in pharmaceutical applications, as impurities can significantly impact efficacy, safety, and regulatory compliance. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Impurity Identification & Characterization

The first step in any purification strategy is to understand what you are trying to remove. Impurities in this compound can be broadly categorized as stereoisomeric, process-related, or degradation-related.

FAQ 1: What are the most common impurities I should expect to find in my sample?

The nature and quantity of impurities will largely depend on the synthetic route and storage conditions. However, several common classes of impurities are frequently observed.

Table 1: Common Impurities in this compound

Impurity TypeSpecific Example(s)Typical Origin
Stereoisomeric (R)-2-Methyl-1-phenylpropan-1-amine (the unwanted enantiomer)Incomplete stereoselective synthesis or resolution.
Diastereomers (if additional chiral centers are present in precursors)Non-stereoselective reactions in the synthetic pathway.
Process-Related Unreacted starting materials (e.g., 2-phenylpropionitrile)Incomplete reaction during synthesis.[1]
By-products of the synthesisSide reactions occurring during the manufacturing process.
Residual Solvents (e.g., Ethanol, MTBE)Incomplete removal during workup and drying steps.[1]
Degradation Oxidation products (e.g., N-oxides)Exposure to air, light, or oxidizing agents over time.[2]
Deamination or other degradation productsExposure to harsh pH, temperature, or humidity.[3][4]
FAQ 2: My initial analysis shows a purity issue. How do I determine if it's the wrong enantiomer or another chemical impurity?

Differentiating between stereoisomers and other chemical impurities requires specific analytical techniques. A standard HPLC or GC analysis on a non-chiral column will not separate enantiomers.

The following workflow outlines a systematic approach to identifying the nature of the impurity.

G cluster_0 Initial Analysis & Triage cluster_1 Stereoisomer Investigation cluster_2 Chemical Impurity Investigation A Sample of (S)-2-Methyl-1-phenylpropan-1-amine HCl B Run standard RP-HPLC-UV/MS and/or GC-MS A->B C Single Peak Observed? B->C D Run Chiral HPLC or Chiral SFC C->D Yes H Analyze MS and UV data from initial run C->H No (Multiple peaks) E Two Peaks Observed? D->E F Impurity is the (R)-enantiomer. Quantify peak areas. E->F Yes J Confirm with NMR (1H, 13C, 2D) E->J No, still single peak. (Indicates high enantiomeric purity) G Consider NMR with Chiral Solvating Agent for confirmation F->G I Identify potential structures (starting materials, by-products). H->I I->J K Impurity is a process-related or degradation product. J->K

Caption: Workflow for impurity identification.

1. Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5]

  • Objective: To separate and quantify the (S) and (R) enantiomers of 2-Methyl-1-phenylpropan-1-amine.

  • Protocol:

    • Column Selection: A cellulose-based Chiral Stationary Phase (CSP) is often effective for primary amines.[6] Columns like Daicel CHIRALCEL® OD-H or Lux® Cellulose-3 are good starting points.

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and a polar modifier like ethanol or isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A common starting point is 90:10:0.1 (Hexane:Isopropanol:Diethylamine).[7]

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Analysis: Inject a small amount of a racemic standard to confirm the resolution and retention times of both enantiomers. Then, inject your sample. The percentage of each enantiomer can be determined from the peak area of the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy While standard NMR will not distinguish enantiomers, using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce separate signals for each enantiomer.[8][9][10][11][12]

  • Objective: To confirm the presence of the (R)-enantiomer and provide structural information on other impurities.

  • Protocol (using a Chiral Solvating Agent):

    • Dissolve a known quantity of your amine hydrochloride sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).

    • Acquire a second ¹H NMR spectrum. The protons near the chiral center of the (S) and (R) amines will now experience different chemical environments, leading to a splitting of their respective signals. The integration of these split peaks can be used to determine the enantiomeric ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is highly effective for identifying volatile and semi-volatile process-related impurities and residual solvents.[13][14] Amines can sometimes show poor peak shape on standard GC columns, so derivatization may be necessary.[15][16]

  • Objective: To identify starting materials, by-products, and residual solvents.

  • Protocol:

    • Sample Preparation: Dissolve the amine hydrochloride in a suitable solvent. It may be necessary to free-base the amine by adding a mild base and extracting it into an organic solvent. For improved chromatography, derivatization with an agent like trifluoroacetic anhydride (TFAA) or BSTFA can be performed.[16]

    • Column: Use a non-polar or mid-polarity column, such as a DB-5ms or HP-5ms.

    • Analysis: The mass spectrometer will fragment the eluting compounds, providing a "fingerprint" (mass spectrum) for each impurity. This can be compared against libraries (e.g., NIST) to identify the compounds.

FAQ 3: I suspect my sample has degraded during storage. How can I identify potential degradation products?

Forced degradation (or stress testing) studies are a systematic way to predict the likely degradation products.[3][17] This involves subjecting the sample to harsh conditions and analyzing the resulting impurities. This is a key part of developing stability-indicating analytical methods as per ICH guidelines.[2][4][18]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursDeamination, side-chain cleavage
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursRacemization, elimination reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides, hydroxylamines[2]
Thermal Solid sample at 105 °C for 72 hoursGeneral decomposition
Photolytic Solid or solution sample exposed to UV/Vis light (ICH Q1B)Photolytic cleavage, oxidation

After stressing the samples, they are analyzed by a suitable method (e.g., LC-MS) to identify the newly formed peaks, which are your potential degradation products.[19][20]

Part 2: Troubleshooting Impurity Removal

Once impurities have been identified and quantified, the next step is their removal. The choice of method depends heavily on the nature of the impurity.

FAQ 4: My main impurity is the (R)-enantiomer. What is the most effective way to improve the enantiomeric excess (e.e.)?

Improving enantiomeric excess typically involves either selective removal of the unwanted enantiomer or selective crystallization of the desired one.

This is a classical and highly effective method for resolving chiral amines.[21][22][23] It leverages the fact that diastereomers have different physical properties, including solubility.

G A Racemic or Low e.e. Amine Free Base ((S)-Amine + (R)-Amine) B Add Chiral Resolving Acid (e.g., (+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts: (S)-Amine-(+)-Tartrate (R)-Amine-(+)-Tartrate B->C D Recrystallize from a suitable solvent. One diastereomer is less soluble. C->D E Filter to separate solid and mother liquor D->E F Solid: Enriched Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) E->F G Mother Liquor: Enriched in other Salt (e.g., (R)-Amine-(+)-Tartrate) E->G H Treat with Base (e.g., NaOH) to regenerate the free amine F->H I Pure (S)-Amine H->I

Caption: Diastereomeric salt resolution workflow.

  • Protocol:

    • Free-Base Preparation: Convert your this compound to the free base by dissolving it in water, adding a base (e.g., NaOH solution) until the pH is >10, and extracting the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent.

    • Resolving Agent Selection: Chiral acids like tartaric acid, mandelic acid, or dibenzoyltartaric acid are common choices.[23] A screening of several acids and solvents is often necessary.

    • Crystallization: Dissolve the free amine in a suitable solvent (e.g., ethanol, methanol). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen chiral acid dissolved in the same solvent.

    • Isolation: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. Collect the crystals by filtration.

    • Regeneration: Suspend the collected crystals in water and add a base to regenerate the enantiomerically pure free amine. Extract, dry, and then convert back to the hydrochloride salt by bubbling HCl gas or adding an ethereal HCl solution.[24]

    • Analysis: Check the enantiomeric excess of the final product using chiral HPLC.

FAQ 5: I have removed the enantiomeric impurity, but process-related impurities remain. How do I remove these?

For non-isomeric impurities, standard purification techniques are effective. Recrystallization of the hydrochloride salt is the most common and scalable method.

The principle of recrystallization is that the desired compound is less soluble in a specific solvent at low temperatures than at high temperatures, while the impurities are either highly soluble at all temperatures or insoluble.[25]

  • Objective: To remove impurities that have different solubility profiles from the target compound.

  • Protocol:

    • Solvent Screening: The key is finding a suitable solvent or solvent system. For amine hydrochlorides, which are polar salts, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, are good starting points.[24][26] The ideal solvent should dissolve the compound when hot but provide low solubility when cold.

    • Dissolution: Place the impure hydrochloride salt in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.

    • Filtration: Collect the purified crystals using vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Troubleshooting Recrystallization:

    • No crystals form: You may have used too much solvent. Try evaporating some of the solvent and cooling again. Alternatively, try adding a non-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.

    • Product "oils out": The boiling point of the solvent may be higher than the melting point of your compound, or the compound is precipitating too quickly. Try using a lower-boiling solvent or a more dilute solution.

    • Purity doesn't improve: The impurity may have very similar solubility to your product. In this case, column chromatography of the free base may be necessary, or a different recrystallization solvent is needed.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
  • ResearchGate. (2018). NMR analysis of stereoisomer?
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • ACS Publications. (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry.
  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • Wikipedia. (n.d.). Chiral resolution.
  • CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • BenchChem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. (n.d.). Impurity Analysis.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemicalBook. (n.d.). 2-Phenylpropan-1-amine hydrochloride synthesis.
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubMed. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea.
  • Sigma-Aldrich. (n.d.). (S)-2-methyl-1-phenylpropan-1-amine.
  • NIH. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • Ambeed. (n.d.). 68906-27-4 | this compound.
  • NIH. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. PubChem.
  • Pharmaffiliates. (n.d.). CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine.
  • ResearchGate. (2025). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry.
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of 1-phenyl-1-propanol TMS Derivative.
  • ResearchGate. (2025). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative.
  • ResearchGate. (n.d.). The structure identification of a diphenhydramine related impurity in methamphetamine.

Sources

Strategies to increase the efficiency of chiral resolution using (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Resolution Using (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Welcome to the technical support center for chiral resolution strategies focusing on the application of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of their chiral separations. Here, we will explore the underlying principles, troubleshoot common experimental hurdles, and provide detailed protocols to optimize your resolution processes.

The separation of enantiomers is a critical step in the synthesis of pharmaceuticals and fine chemicals, as different enantiomers of a molecule can exhibit varied biological activities.[1][2] Chiral resolution via the formation of diastereomeric salts is a robust and widely used technique for this purpose.[3][4] This method leverages the reaction of a racemic mixture with a single enantiomer of a resolving agent, such as this compound, to form a pair of diastereomeric salts.[5] Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, which allows for their separation by fractional crystallization.[1][5]

This guide is structured to provide both foundational knowledge and practical, actionable advice to overcome challenges encountered during the chiral resolution process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using this compound?

A1: The process relies on the reaction between a racemic mixture (e.g., a racemic carboxylic acid) and an enantiomerically pure amine, this compound. This reaction forms two diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.[5][6] This solubility difference is the key to their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[7]

Q2: How do I select an appropriate solvent for the resolution?

A2: The choice of solvent is arguably the most critical factor for a successful resolution.[5] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8] A systematic solvent screening is often necessary.[5] It is advisable to test a range of solvents with varying polarities and hydrogen-bonding capabilities.[6] The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.

Q3: What role does temperature play in the crystallization process?

A3: Temperature significantly influences the solubility of the diastereomeric salts.[8] Typically, a cooling crystallization approach is employed where the diastereomeric salt mixture is dissolved in a suitable solvent at an elevated temperature and then slowly cooled.[2] A controlled cooling profile is crucial for achieving high selectivity and yield.[8] The final temperature of crystallization should be optimized to maximize the precipitation of the desired diastereomer while keeping the other in the mother liquor.

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[5] This can happen if the concentration of the salt is too high or if the crystallization temperature is above the melting point of the salt. To prevent this, you can try adding more solvent to decrease the concentration or lowering the crystallization temperature.[8]

Troubleshooting Guide

This section addresses common problems encountered during chiral resolution experiments and provides systematic solutions.

Problem Potential Causes Solutions & Strategies
No Crystallization Occurs 1. The diastereomeric salts are too soluble in the chosen solvent.[5] 2. The solution is not sufficiently supersaturated. 3. Inhibition of nucleation due to impurities.[5]1. Solvent Screening: Conduct a thorough screening to find a solvent where the salts are less soluble. Consider using an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[5] 2. Increase Concentration: Carefully evaporate some of the solvent to reach a state of supersaturation.[5] 3. Induce Nucleation: Try scratching the inner surface of the flask with a glass rod or add seed crystals of the desired diastereomer if available.[8]
Low Yield of the Desired Diastereomer 1. The desired diastereomeric salt is still quite soluble in the solvent at the final crystallization temperature.[5] 2. The crystallization process was stopped prematurely before reaching equilibrium.[5] 3. Incorrect stoichiometry of the racemate to the resolving agent.[5]1. Solvent & Temperature Optimization: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[5] 2. Equilibration Time: Ensure sufficient time is allowed for the crystallization to reach equilibrium. 3. Stoichiometry Adjustment: The molar ratio of the racemic compound to the resolving agent can significantly impact the yield. An optimization of this ratio may be necessary.[5]
Poor Enantiomeric Purity of the Product 1. Co-precipitation of the undesired diastereomer due to similar solubilities.[8] 2. Formation of a solid solution or a double salt where both diastereomers are incorporated into the crystal lattice.[9] 3. Inefficient washing of the crystals, leaving mother liquor containing the other diastereomer on the surface.1. Solvent System Refinement: A different solvent system is needed to enhance the solubility difference. Mixed solvent systems (solvent/anti-solvent) can offer more flexibility.[8] 2. Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt are often necessary to improve its purity. 3. Washing Technique: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor.
Inconsistent Results 1. Variations in the purity of the starting materials (racemate, resolving agent, or solvent). 2. Poor control over the cooling rate and final temperature. 3. Presence of water, which can sometimes be incorporated into the crystal structure and affect solubility.[10]1. Material Purity: Ensure high purity of all reagents and solvents. 2. Process Control: Implement precise control over the temperature profile and agitation during crystallization. 3. Water Content: Be mindful of the water content in your solvents, as it can have a significant and sometimes unpredictable effect on the resolution efficiency.[10]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization

Objective: To separate a racemic carboxylic acid using this compound.

Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid in a pre-determined optimal solvent with gentle heating.

    • In a separate container, dissolve an equimolar amount of this compound in the same solvent, possibly with gentle heating.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to stir at an elevated temperature for a short period to ensure complete salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature, and then further cool using an ice bath or a controlled cooling system.

    • Observe for the formation of crystals. If no crystals form, refer to the "No Crystallization Occurs" section of the troubleshooting guide.

    • Allow the crystallization to proceed for a sufficient amount of time to reach equilibrium.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity of the crystals using a suitable analytical method (e.g., chiral HPLC or NMR spectroscopy).

    • If necessary, perform one or more recrystallizations to enhance the purity.

Protocol 2: Liberation of the Pure Enantiomer

Objective: To recover the pure enantiomer from the purified diastereomeric salt.

Methodology:

  • Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent such as water or ethyl acetate.[5]

  • Salt Breaking: Add a base (e.g., 1M NaOH solution) to neutralize the resolving agent and liberate the free enantiomer of the carboxylic acid.[5] If resolving a racemic base with a chiral acid, an acid (e.g., 1M HCl solution) would be used.

  • Extraction: Extract the liberated enantiomer into an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Key Mechanistic Relationships

The success of this technique hinges on the thermodynamic and kinetic interplay between the components.

Resolution_Factors Resolution_Efficiency Resolution Efficiency (Yield & Purity) Solvent Solvent Choice Solubility_Diff Solubility Difference (ΔS) Solvent->Solubility_Diff influences Temperature Temperature Profile Temperature->Solubility_Diff influences Crystal_Growth Nucleation & Crystal Growth Rate Temperature->Crystal_Growth affects Stoichiometry Stoichiometry (Racemate:Agent) Stoichiometry->Resolution_Efficiency impacts Purity Reagent Purity Purity->Crystal_Growth can inhibit/promote Solubility_Diff->Resolution_Efficiency determines Crystal_Growth->Resolution_Efficiency affects

Caption: Key factors influencing the efficiency of chiral resolution.

By understanding these principles and systematically addressing the challenges outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their chiral resolution experiments using this compound.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • ResearchGate. (n.d.). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • Simon, M., Wood, B., Ferguson, S., Glennon, B., & Jones, R. C. (2019). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. AIChE Journal, 65(2), 604–616.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). LinkedIn.
  • Li, W., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. American Chemical Society.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.
  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 223-234. Royal Society of Chemistry.
  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Royal Society of Chemistry.
  • Chiral resolution. (n.d.). In Wikipedia.
  • Fogassy, E., et al. (n.d.). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION.
  • ResearchGate. (n.d.). Recent advances in the field of chiral crystallization.
  • ResearchGate. (n.d.). Factors that influence the resolution performance.
  • Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). National Institutes of Health.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • ResearchGate. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.
  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures.
  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride.
  • Unlock the Secrets of Chiral Resolution in Organic Compounds! (2021, February 10). YouTube.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath.
  • PubChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine.
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine.

Sources

Degradation pathways of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A-MPA

Introduction

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the degradation of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride under acidic and basic conditions. As a phenylethylamine derivative, this compound's stability is of paramount importance during drug development to ensure safety, efficacy, and shelf-life. This document is intended for researchers, scientists, and drug development professionals to navigate the challenges encountered during stability and forced degradation studies. We will explore the chemical principles underlying potential degradation pathways and provide practical, field-proven protocols to investigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During my forced degradation study under basic conditions (e.g., 0.1 M NaOH, 60°C), I'm observing a new, less polar peak in my reverse-phase HPLC chromatogram. What could this be?

A1: The appearance of a new, less polar peak under basic conditions strongly suggests an elimination reaction . (S)-2-Methyl-1-phenylpropan-1-amine possesses a hydrogen atom on the carbon beta to the phenyl group. In the presence of a strong base, such as hydroxide, an E2 (bimolecular elimination) reaction is a likely pathway.[1] The hydroxide ion can abstract this beta-hydrogen, leading to the formation of a double bond and the expulsion of the amine as a leaving group.

The likely product would be (E/Z)-2-methyl-1-phenylprop-1-ene . This hydrocarbon is significantly less polar than the parent amine hydrochloride, which would explain its shorter retention time (earlier elution) on a typical C18 column.

Troubleshooting Steps:

  • Confirm Identity: Use a hyphenated technique like LC-MS to determine the mass of the new peak. The expected mass would correspond to the alkene.

  • Kinetics: Monitor the formation of this peak over time. Its increase should correlate with the decrease of the parent compound.

  • NMR Spectroscopy: If the degradant can be isolated, 1H NMR spectroscopy would definitively confirm the presence of vinylic protons and the absence of the aminyl and benzylic protons of the parent compound.

Q2: I've subjected my sample to acidic conditions (e.g., 0.1 M HCl, 80°C) and see a small, new peak that is more polar than the parent compound. What is the likely cause?

A2: While the C-N bond in amines is generally stable, harsh acidic conditions and elevated temperatures can promote hydrolysis (substitution) at the benzylic position. The benzylic carbon is activated towards nucleophilic attack due to the potential for stabilization of a carbocation intermediate by the adjacent phenyl ring.[2]

In an aqueous acidic solution, water can act as a nucleophile, attacking the benzylic carbon and leading to the cleavage of the C-N bond.[3] This would result in the formation of 2-methyl-1-phenylpropan-1-ol and ammonia . The resulting alcohol is more polar than the parent amine, which would lead to a longer retention time on a reverse-phase HPLC column.

Expert Insight: This reaction is generally less favorable than elimination under basic conditions. The protonation of the amine group in acidic solution makes it a better leaving group, but the reaction still requires significant energy (heat). The low level of the degradant you are observing is consistent with this being a minor degradation pathway.

Q3: My solution of this compound has developed a slight yellow tint after exposure to air and light, even under neutral pH. What is happening?

A3: Phenylethylamine derivatives are known to be susceptible to oxidative degradation .[4] The yellowing of your solution is a common indicator of the formation of colored degradation products. This can be initiated by atmospheric oxygen, trace metal ions, or light.[4]

The primary site of oxidation is often the benzylic carbon. The initial product could be an imine, which can then hydrolyze to form benzaldehyde and 2-aminopropane . Benzaldehyde itself can be further oxidized to benzoic acid. These oxidative pathways can be complex and lead to a variety of minor products.[5]

Preventative Measures:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[6]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your solvent can be beneficial.[4]

  • Antioxidants: For formulations, the inclusion of antioxidants such as ascorbic acid may be considered.

Visualizing the Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for (S)-2-Methyl-1-phenylpropan-1-amine under basic and acidic stress.

G cluster_base Basic Degradation Pathway cluster_acid Acidic Degradation Pathway parent_base (S)-2-Methyl-1-phenylpropan-1-amine product_base (E/Z)-2-Methyl-1-phenylprop-1-ene parent_base->product_base  E2 Elimination (OH⁻, Δ) parent_acid (S)-2-Methyl-1-phenylpropan-1-amine product_acid 2-Methyl-1-phenylpropan-1-ol parent_acid->product_acid  SN1 Hydrolysis (H₃O⁺, Δ)

Caption: Hypothesized degradation of (S)-2-Methyl-1-phenylpropan-1-amine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to performing a forced degradation study on this compound, in line with ICH guidelines.[3] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[3]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

Stress ConditionReagentTemperatureDuration (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24
Control Water60°C24

3. Sample Preparation for Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For Acid Hydrolysis samples: Cool to room temperature and carefully neutralize with an equivalent amount of 0.1 M NaOH.

  • For Base Hydrolysis samples: Cool to room temperature and carefully neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute all samples (including the control) to a final concentration of approximately 100 µg/mL with the mobile phase of your analytical method.

4. Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method (see Protocol 2 for a starting point).

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Control) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Cool and Neutralize (Acid/Base Samples) sample->neutralize dilute Dilute to 100 µg/mL with Mobile Phase neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/PDA dilute->analyze

Sources

Technical Support Center: Stereochemical Stability of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ensuring the stereochemical integrity of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the unwanted epimerization of the (S)-enantiomer to its (R)-counterpart. We will explore the underlying mechanisms, critical process parameters, and robust analytical strategies to maintain the chiral purity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical concern for this compound?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. For (S)-2-Methyl-1-phenylpropan-1-amine, which has a single stereocenter at the carbon atom bonded to the amine and phenyl groups (the α-carbon), epimerization results in its conversion to the (R)-enantiomer. This process is also commonly referred to as racemization when it leads to a 1:1 mixture of enantiomers.

This is a critical concern because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The biological activity of your compound is likely specific to the (S)-configuration. The presence of the (R)-epimer can reduce efficacy, introduce off-target effects, or present a safety risk, making strict control of stereochemical purity a regulatory and scientific necessity.

Q2: What is the primary mechanism leading to the epimerization of this α-chiral primary amine?

A2: The primary mechanism involves the deprotonation of the hydrogen atom at the chiral α-carbon.[3][4] For epimerization to occur, the following steps are generally required:

  • Deprotonation of the Ammonium Salt: The stable hydrochloride salt (-NH₃⁺Cl⁻) must first be neutralized to the free primary amine (-NH₂), typically by a base.

  • α-Proton Abstraction: A base removes the proton from the carbon adjacent to the amino group. The phenyl group attached to this stereocenter helps to stabilize the resulting planar carbanion intermediate through resonance.

  • Reprotonation: The planar intermediate can be reprotonated from either face with nearly equal probability. Protonation on one face regenerates the desired (S)-enantiomer, while protonation on the opposite face yields the undesired (R)-epimer.

This process is most often catalyzed by bases but can also be accelerated by heat.[5][6][7]


}

Figure 1. Base-catalyzed epimerization mechanism.

Q3: At what stages of my workflow is epimerization most likely to occur?

A3: Epimerization risk is highest during any step where the compound exists as the free amine, especially when combined with other stress factors. Key stages include:

  • Reaction Work-up: Aqueous basic washes (e.g., with NaHCO₃, K₂CO₃, or NaOH) to remove acidic reagents or byproducts.

  • Free-Basing: The intentional conversion of the hydrochloride salt to the free amine for subsequent reactions, chromatography, or extraction.

  • Chromatography: Use of basic mobile phase additives or running the free amine on silica gel (which can be acidic but can also promote imine formation/hydrolysis cycles).

  • High-Temperature Processes: Distillation, refluxing for extended periods, or even drying at elevated temperatures can provide the energy to overcome the activation barrier for proton abstraction.[6][7]

  • Prolonged Storage: Storing the material as the free amine, especially in solution or in the presence of basic impurities, can lead to gradual epimerization over time.

Q4: How can I accurately detect and quantify the (R)-epimer?

A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for separating and quantifying enantiomers.[2][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective for resolving primary amines. The method must be validated to be "stability-indicating," meaning it can separate the main peak from its epimer and any potential degradation products.[9][10][11] A detailed protocol for method development is provided in the "Experimental Protocols" section below.

Troubleshooting Guide: Diagnosing and Preventing Epimerization

This section addresses specific experimental observations and provides solutions grounded in chemical principles.

Issue 1: Significant increase in the (R)-epimer detected after a basic aqueous work-up.
  • Underlying Cause: The primary driver is pH. The pKa of the ammonium group of a primary amine like this is typically around 9-10.[12] When the pH of the solution approaches or exceeds this pKa, a significant portion of the compound is converted from the stable, protonated ammonium salt to the susceptible free amine. Common laboratory bases (carbonate, hydroxide) are strong enough to facilitate both the deprotonation of the salt and the subsequent abstraction of the α-proton.

  • Preventative Actions & Solutions:

    • Minimize pH and Exposure Time: If a basic wash is unavoidable, use the mildest base possible (e.g., saturated sodium bicarbonate, pH ~8.3) and dramatically reduce the contact time. Perform the extraction quickly and on ice to slow the rate of epimerization.

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for work-up unless absolutely necessary.

    • Re-acidify Promptly: After the basic step, immediately neutralize or slightly acidify the organic layer with a weak acid or brine before concentration. This converts the free amine back to its stable salt form.

    • Alternative Work-up: Consider an acid-base extraction. Dissolve the organic layer in a suitable solvent and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving neutral organic impurities behind. The aqueous layer can then be washed, and the product recovered.

Issue 2: Chiral purity decreases after heating a solution of the free amine.
  • Underlying Cause: Temperature acts as a catalyst for reactions with a significant activation energy barrier, including epimerization.[6][7] Even in the absence of a strong base, thermal energy can be sufficient to promote proton abstraction, especially if trace impurities or the solvent can act as a weak base/proton shuttle.[13]

  • Preventative Actions & Solutions:

    • Work at Lower Temperatures: Conduct all operations involving the free amine at or below room temperature whenever feasible. If heating is required for a reaction, run small-scale time-point studies to determine the onset of epimerization and optimize the reaction time accordingly.

    • Use High-Vacuum Distillation/Evaporation: When concentrating solutions of the free amine, use a high-vacuum rotary evaporator with a low-temperature water bath to minimize thermal stress.

    • Store Cold: Store the isolated free amine (if necessary) at low temperatures (e.g., < 4 °C) under an inert atmosphere (N₂ or Ar). For long-term storage, always convert it back to the hydrochloride salt.

Issue 3: Inconsistent epimerization levels observed in different solvents.
  • Underlying Cause: Solvents can influence epimerization rates through several mechanisms:

    • Polarity: Polar solvents can stabilize the charged, planar intermediate, potentially lowering the activation energy for its formation.[14]

    • Protic vs. Aprotic: Polar protic solvents (like alcohols) can act as proton shuttles, facilitating the deprotonation/reprotonation cycle.

    • Basicity: Some solvents, like DMF or NMP, can degrade to form basic impurities (dimethylamine, methylamine) over time, which can catalyze epimerization.

  • Preventative Actions & Solutions:

    • Solvent Selection: Prefer non-polar, aprotic solvents like toluene, MTBE, or dichloromethane (DCM) when working with the free amine.[14]

    • Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents to avoid contaminants that could be acidic or basic.

    • Perform a Solvent Screen: If epimerization is a persistent issue, conduct a small-scale screening experiment to assess the stability of the free amine in different solvents under your process conditions (e.g., hold at RT for 24h) and analyze by chiral HPLC.

Solvent Type Examples Relative Risk of Epimerization Rationale
Non-Polar Aprotic Toluene, Hexanes, MTBELow Does not stabilize charged intermediates; does not facilitate proton transfer.
Polar Aprotic DCM, THF, AcetonitrileLow to Moderate Can have some stabilizing effect, but generally less problematic than protic solvents.
Polar Protic Methanol, Ethanol, WaterHigh Can act as a proton shuttle, facilitating the deprotonation/reprotonation mechanism.
Amide Solvents DMF, NMPModerate to High Risk of degradation to basic amine impurities, which can catalyze epimerization.

}

Figure 2. Troubleshooting decision workflow.

Experimental Protocols

Protocol 1: Stability-Indicating Chiral HPLC Method Development

This protocol provides a starting point for developing a method to separate (S)- and (R)-2-Methyl-1-phenylpropan-1-amine.

  • Column Selection:

    • Start with a polysaccharide-based Chiral Stationary Phase (CSP). Columns like Chiralpak® IA, IB, or IC are excellent starting points due to their broad selectivity for amines.[8] A crown-ether based column can also be effective but often requires strongly acidic mobile phases.[9][11]

  • Mobile Phase Screening:

    • Mode: Polar Organic Mode is often successful for primary amines.

    • Primary Solvents: Acetonitrile (ACN) or Ethanol/Methanol.

    • Additives (Crucial): The basic nature of the amine requires an additive to ensure good peak shape and interaction with the CSP. Screen both an acidic and a basic additive.

      • Acidic Additive: 0.1% Trifluoroacetic Acid (TFA) or Perchloric Acid (pH 1-2).[9][11]

      • Basic Additive: 0.1% Diethylamine (DEA) or Butylamine (BA).[8]

    • Screening Conditions:

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

      • Detection: UV at 220 nm or 254 nm.

      • Injection Volume: 5 µL

      • Sample Concentration: 0.5 mg/mL in mobile phase. Use a racemic or partially epimerized sample for development.

  • Optimization:

    • Once separation is observed, optimize the resolution (Rs > 2.0 is ideal) by adjusting the ratio of alcohol to ACN, the type and concentration of the additive, and the column temperature.

Parameter Starting Condition Optimization Strategy
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Try other polysaccharide columns if needed.
Mobile Phase 100% ACN + 0.1% DEAVary ACN/Ethanol ratio; screen TFA additive.
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.2 mL/min.
Temperature 25 °CTest between 15 °C and 40 °C.
Protocol 2: Forced Degradation (Stress Testing) Protocol

This study is essential to demonstrate the specificity of your analytical method and to understand the degradation pathways of your molecule, as recommended by ICH guidelines.[15][16][17][18] The goal is to achieve 5-20% degradation.

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the sample solution. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1M NaOH to the sample solution. Keep at room temperature for 8 hours. Note: This condition is expected to cause significant epimerization.

    • Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 72 hours. Separately, heat the sample solution at 60 °C for 72 hours.[9]

    • Photolytic Degradation: Expose the sample solution and solid material to a calibrated light source providing UV and visible output (ICH Q1B compliant photostability chamber).

  • Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to a target concentration and analyze using the developed chiral HPLC method.

    • Analyze an unstressed control sample for comparison.

  • Evaluation:

    • Confirm that the (S)- and (R)-peaks are well-resolved from any new degradation peaks that form. This confirms the method is "stability-indicating."

    • Identify which conditions cause epimerization versus other forms of degradation.

References

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism.
  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC - NIH.
  • Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. PubMed.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivari
  • HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLIC
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Bar-Ilan University.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar.
  • Forced Degradation Studies.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives.
  • (PDF) Epimerisation in Peptide Synthesis.
  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • Epimeris
  • Development of forced degradation and stability indic
  • Forced Degrad
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • HPLC method for enantiomeric separ
  • How to reduce epimerization in Chiral molecule?
  • Racemiz
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed.
  • What is the influence of the pH on imine formation in a water solution?
  • Chiral analysis. Wikipedia.
  • Epimeris
  • Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. RSC Publishing.
  • Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. PMC - NIH.
  • (S)-2-methyl-1-phenylpropan-1-amine. Sigma-Aldrich.
  • How does pH Affect Amino Acids? YouTube.
  • Organic Letters Journal.
  • (S)-2-Methyl-1-phenylpropan-1-amine. PubChem - NIH.
  • Why are amines protonated
  • Syllabus for Chemistry (SCQP08). S3waas.
  • (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. PubChem.
  • (2S)-N-methyl-1-phenylpropan-2-amine. PubChem - NIH.
  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC - PubMed Central.

Sources

Technical Support Center: Overcoming Oiling Out in Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Crystallization and Chiral Resolution. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical understanding and practical troubleshooting strategies to overcome one of the most common challenges in diastereomeric salt formation: oiling out . This phenomenon, also known as liquid-liquid phase separation, can be a significant roadblock to achieving high purity and yield in your chiral resolutions.[1] This guide is structured to help you diagnose the problem, understand the underlying causes, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of diastereomeric salt formation?

A1: Oiling out is a phenomenon where a solute, in this case, a diastereomeric salt, separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of obtaining the desired crystals of a single diastereomer, you observe the formation of a separate liquid layer or droplets, which can impede or completely prevent a successful resolution.[1]

Q2: What are the primary causes of oiling out?

A2: Oiling out is fundamentally a kinetic and thermodynamic phenomenon. It typically occurs under conditions of high supersaturation, where the concentration of the diastereomeric salt in the solution significantly exceeds its solubility limit.[1][2] This high degree of supersaturation can be caused by several factors:

  • Rapid Cooling: A fast reduction in temperature can rapidly increase supersaturation, not allowing enough time for the ordered process of crystal nucleation and growth to occur.[1]

  • Solvent Choice: The selection of an inappropriate solvent is a critical factor. A solvent in which the diastereomeric salt is excessively soluble can lead to oiling out upon cooling or addition of an anti-solvent. Conversely, a solvent in which the salt is too insoluble can also promote this phenomenon. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[1][3]

  • High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level where oiling out is favored over crystallization.[1]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, thereby promoting the separation of a disordered, solute-rich liquid phase.[1][2]

  • Inefficient Agitation: Poor mixing can lead to localized areas of high supersaturation, which can trigger oiling out.

Q3: How does oiling out negatively impact my chiral resolution?

A3: The consequences of oiling out can be detrimental to the success of your diastereomeric salt resolution, leading to:

  • Poor Purification: The oily phase can act as a solvent for impurities. When this oil eventually solidifies, these impurities can become trapped, resulting in a lower purity of the desired enantiomer.[1][2]

  • Amorphous Product: The oil may solidify into a glassy, amorphous solid or a sticky gum, which is challenging to handle, filter, and dry.[1]

  • Low Yield: The formation of an oil prevents the selective crystallization of the desired, less soluble diastereomer, leading to poor separation and consequently, low yields.[1]

  • Inconsistent Results: Oiling out can be an unpredictable and difficult-to-control phenomenon, leading to poor reproducibility between experiments.[1][2]

Q4: Can the phase diagram of my system predict the risk of oiling out?

A4: Yes, understanding the phase diagram of your system is a powerful tool for predicting and avoiding oiling out. A ternary phase diagram, which represents the solid-liquid equilibria between the two diastereomers and the solvent at a given temperature, can reveal the regions of concentration and temperature where the system is prone to liquid-liquid phase separation.[4][5][6] More complex quaternary phase diagrams, which also account for a co-former or a second solvent, provide an even more comprehensive understanding.[4][7][8] By operating within the regions of the phase diagram that favor direct crystallization, you can design more robust and reliable resolution processes.

Troubleshooting Guides

Guide 1: Controlling Supersaturation

High supersaturation is a primary driver of oiling out. The following strategies will help you to manage and control the level of supersaturation in your system.

1.1 Reduce Cooling Rate

A slower cooling rate allows the system to remain within the metastable zone for a longer duration, which favors controlled crystal growth over the formation of an oil.[2]

Experimental Protocol:

  • Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature until the solution is clear.

  • Cool the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/minute).

  • Monitor the solution for the onset of crystallization.

  • Once crystallization begins, you may be able to increase the cooling rate slightly.

1.2 Decrease Solute Concentration

Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.

1.3 Controlled Anti-Solvent Addition

If you are using an anti-solvent to induce crystallization, the rate and temperature of addition are critical.

Experimental Protocol:

  • Dissolve your diastereomeric salt in a suitable solvent.

  • Heat the solution to a temperature where it is fully dissolved.

  • Slowly add the anti-solvent dropwise, maintaining the elevated temperature. This helps to avoid localized high supersaturation.

  • After the addition is complete, slowly cool the mixture to induce crystallization.

Guide 2: Strategic Solvent Selection

The choice of solvent is paramount in preventing oiling out. A systematic solvent screening is often the key to finding the optimal conditions for your resolution.[3][9][10]

Solvent Screening Protocol:
  • In an array of small vials, dissolve a known quantity of your racemic compound and resolving agent.

  • Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures.

  • Observe the vials for any signs of crystallization or oiling out as they cool to room temperature and then further in a refrigerator or freezer.

  • Analyze any solid material that forms for diastereomeric purity (e.g., by chiral HPLC or NMR) to identify the most selective solvent system.

Table 1: Common Solvents for Diastereomeric Salt Formation

Solvent ClassExamplesPolarityTypical Use
AlcoholsMethanol, Ethanol, IsopropanolHighGood for many polar salts
EstersEthyl acetate, Isopropyl acetateMediumVersatile, often used in mixtures
KetonesAcetone, Methyl ethyl ketoneMediumGood solvating power
HydrocarbonsHeptane, TolueneLowOften used as anti-solvents
EthersMethyl tert-butyl ether (MTBE)LowCan be effective for less polar salts
Guide 3: The Power of Seeding

Seeding is a highly effective technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[2][3]

Seeding Protocol:
  • Prepare a saturated solution of your diastereomeric salt at an elevated temperature.

  • Slowly cool the solution to a temperature that is within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth will occur).

  • Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.

  • Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.

Visualizing the Solution: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting oiling out during diastereomeric salt formation.

Caption: Troubleshooting flowchart for oiling out.

Conceptualizing Crystallization vs. Oiling Out

This diagram illustrates the relationship between supersaturation, the metastable zone, and the competing pathways of crystallization and oiling out.

G cluster_0 Supersaturation Level cluster_1 Outcome high_ss High Supersaturation meta_ss Metastable Zone (MSZW) oiling_out Oiling Out (Liquid-Liquid Phase Separation) high_ss->oiling_out Kinetic Pathway Favored low_ss Low Supersaturation crystallization Crystallization (Solid-Liquid Phase Separation) meta_ss->crystallization Thermodynamic Pathway Favored (with nucleation/seeding) no_change Solution Remains Clear low_ss->no_change

Caption: Pathways of phase separation from a supersaturated solution.

References

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - RSC Publishing. (2013).
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate.
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing). (2013).
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH. (2025).
  • Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam | Molecular Pharmaceutics - ACS Publications. (n.d.).
  • Crystal packing and ternary phase diagram of chiral compounds. - ResearchGate. (n.d.).
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution - ChemRxiv. (n.d.).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013).
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid - ResearchGate. (2025).
  • Experimental investigation and prediction of oiling out during crystallization process | Request PDF - ResearchGate. (2025).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023).

Sources

Technical Support Center: Mobile Phase Optimization for Baseline Separation of Diastereomers in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating diastereomers. Here, we delve into the nuances of mobile phase optimization, offering practical, in-depth troubleshooting advice and frequently asked questions to ensure you achieve robust, baseline separation in your experiments.

The Challenge of Diastereomer Separation

Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomers have distinct physicochemical characteristics. This fundamental difference allows for their separation on conventional, achiral stationary phases.[1] The success of this separation, however, hinges on exploiting these subtle differences through careful optimization of the chromatographic conditions, with the mobile phase playing a pivotal role.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) always necessary to separate diastereomers?

A1: No, a chiral column is often not required.[1] Because diastereomers have different physical properties, they can frequently be separated on standard achiral columns, such as C18, Phenyl in reversed-phase (RP) mode, or silica columns in normal-phase (NP) mode.[1][2] However, if achiral methods prove insufficient, a CSP can be a powerful alternative as they can also exhibit high selectivity for diastereomers.[1]

Q2: I'm not seeing any separation between my diastereomers. Where do I start?

A2: When diastereomers co-elute, the primary goal is to alter the selectivity of your system. The most straightforward and impactful first step is to modify the mobile phase composition.[1][3] This could involve changing the organic modifier (e.g., switching from acetonitrile to methanol), adjusting the solvent strength, or introducing additives.[3]

Q3: Can changing the mobile phase organic solvent really make a difference?

A3: Absolutely. Different organic solvents, such as acetonitrile and methanol, offer different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase. For instance, a mobile phase of methanol and water might provide good diastereomeric separation but with a longer run time, while acetonitrile and water could result in a shorter run time but poorer separation.[4] A ternary mixture of acetonitrile, methanol, and water can sometimes provide the optimal balance for separation.[4]

Q4: What is the role of mobile phase additives, and when should I use them?

A4: Additives can significantly enhance separation and improve peak shape.[5] For basic compounds that may exhibit peak tailing, adding a small amount of a basic modifier like diethylamine (DEA) can be beneficial.[6][7] Conversely, for acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often used to improve peak shape and influence selectivity.[8]

Q5: How does temperature affect the separation of diastereomers?

A5: Temperature is a critical parameter that can influence retention time, selectivity, and efficiency.[9][10] Increasing the temperature generally decreases retention time.[9][10] More importantly, it can alter the selectivity between diastereomers, sometimes improving resolution.[9][11] It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) during method development.[1]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides a systematic approach to troubleshooting common issues encountered during the separation of diastereomers, with a focus on mobile phase optimization.

Problem 1: Co-elution or Poor Resolution of Diastereomer Peaks

Poor resolution is fundamentally a selectivity issue. The goal is to amplify the subtle differences in how each diastereomer interacts with the stationary and mobile phases.

Initial Steps: Mobile Phase Modification
  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation.[3] Sometimes, a mixture of both can provide a unique selectivity.

  • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous phase (in RP-HPLC) or the polar modifier to the non-polar solvent (in NP-HPLC). This will change the retention times and can impact the resolution.

  • Introduce Mobile Phase Additives:

    • For Basic Analytes: Add a small concentration (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to suppress silanol interactions and improve peak shape.[6][7]

    • For Acidic Analytes: Incorporate an acid like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to ensure the analyte is in a single ionic form and to improve peak symmetry.[8]

  • pH Adjustment (Reversed-Phase): For ionizable compounds, the pH of the mobile phase is a powerful tool to manipulate retention and selectivity. Adjusting the pH can change the ionization state of your diastereomers, which may lead to significant changes in their retention behavior.

Workflow for Mobile Phase Screening

Caption: A systematic workflow for troubleshooting poor diastereomer separation.

Problem 2: Peak Tailing

Peak tailing can obscure small peaks and make accurate integration difficult. It is often caused by secondary interactions between the analyte and the stationary phase.

Mobile Phase Solutions for Peak Tailing
  • For Basic Compounds: As mentioned, the addition of a basic modifier like DEA or TEA to the mobile phase can effectively mask active silanol groups on the silica surface, reducing peak tailing.[6]

  • pH Control: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state.

  • High-Purity Solvents: Always use high-purity, HPLC-grade solvents to avoid contaminants that can interact with the stationary phase and cause peak distortion.

Problem 3: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your method.

Ensuring Mobile Phase Consistency
  • Premixing: Whenever possible, premix your mobile phase solvents to avoid variations from the online mixing of the HPLC system.

  • Degassing: Thoroughly degas your mobile phase to prevent the formation of air bubbles in the pump, which can lead to flow rate inaccuracies and retention time shifts.

  • Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can affect solvent viscosity and, consequently, retention times.[9]

Advanced Mobile Phase Strategies

If standard mobile phase optimization does not yield the desired separation, consider these more advanced techniques:

  • Chiral Mobile Phase Additives (CMPA): In this approach, a chiral selector is added directly to the mobile phase.[12] This forms transient diastereomeric complexes with the analytes, which can then be separated on an achiral stationary phase.[12]

  • Ternary or Quaternary Solvent Systems: The use of three or four-component mobile phases can provide unique selectivities that are not achievable with binary systems. For example, a mixture of acetonitrile, methanol, and water was found to be optimal for the separation of certain pyrethroid diastereomers.[4]

Data Summary: Impact of Mobile Phase Parameters
Parameter ChangePotential Effect on SeparationPrimary Mechanism
Organic Modifier Type (e.g., ACN to MeOH) Alters selectivity (α) and resolution (Rs)Changes in hydrogen bonding and dipole-dipole interactions with the analyte and stationary phase.[3]
Organic Modifier Concentration Changes retention factor (k') and can affect RsModifies the overall solvent strength of the mobile phase.
Mobile Phase pH (for ionizable compounds) Significant changes in retention and selectivityAlters the ionization state of the analyte, affecting its hydrophobicity and interaction with the stationary phase.
Additives (e.g., TFA, DEA) Improves peak shape and can alter selectivitySuppresses undesirable secondary interactions (e.g., with silanols) and can influence analyte conformation.[6][7][13]
Temperature Affects retention, selectivity, and efficiencyChanges solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[9][11]
Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to developing a mobile phase for diastereomer separation.

Objective: To achieve baseline separation (Rs ≥ 1.5) of a diastereomeric pair.

Materials:

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Mobile phase additives (e.g., Formic Acid, Diethylamine)

  • Diastereomer sample dissolved in a suitable solvent

Methodology:

  • Initial Scouting Gradients:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

    • Run a broad gradient (e.g., 5-95% B over 20 minutes) with both A/B1 and A/B2 systems to determine which organic modifier provides better initial selectivity.

  • Focus on the Better Solvent System:

    • Based on the scouting runs, select the organic modifier (ACN or MeOH) that shows the most promise for separation.

    • Perform a series of isocratic runs with varying percentages of the selected organic modifier to fine-tune the retention and resolution. Start with the mobile phase composition at which the peaks eluted during the gradient run and adjust in ±5% increments.

  • Optimization of Additives:

    • If peak shape is poor (e.g., tailing), introduce an appropriate additive. For example, if the compound is basic and tailing, prepare mobile phases with 0.1% DEA and repeat the optimal isocratic run from step 2.

  • Temperature Study:

    • Using the best mobile phase composition identified so far, run the separation at three different temperatures (e.g., 30°C, 40°C, 50°C).

    • Evaluate the chromatograms for changes in resolution and select the optimal temperature.

  • Final Method Fine-Tuning:

    • Make small adjustments to the mobile phase composition and flow rate to achieve the desired balance of resolution and analysis time.

Caption: A logical flow for troubleshooting common HPLC separation issues.

References
  • International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Osborne, D. R., & Miyakawa, T. K. (1997). Use of experimental design in the optimization of HPLC methodology for the separation of stereoisomers. Taylor & Francis Online.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Google Patents. (n.d.). Chiral mobile phase additives for improved liquid-chromatography separations.
  • YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research.
  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • LCGC International. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • ResearchGate. (2021). (PDF) Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers.
  • OUCI. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography.
  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?.
  • Reddit. (2018). Help separating diastereomers with very similar Rf.
  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • YouTube. (2023). How Does Temperature Affect Chromatography?.

Sources

Validation & Comparative

Comparison of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride with other chiral amines for resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Resolution: Comparing (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride with Alternative Chiral Amines

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in producing safe and effective therapeutics. The classical method of diastereomeric salt resolution remains a robust, scalable, and widely implemented technique for this purpose.[1] The success of this method hinges on the judicious selection of a chiral resolving agent.

This guide provides a comprehensive comparison of this compound, a synthetic chiral amine, with other commonly employed resolving agents. We will delve into the principles of diastereomeric salt formation, compare structural and performance characteristics, and provide detailed experimental protocols to ground the discussion in practical application.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility and melting point, making their direct separation exceedingly difficult.[2] The strategy of diastereomeric salt resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties.[3]

The process involves reacting a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine).[4] This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[5] This fractional crystallization is the physical basis of the separation.[6] Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the target compound can be liberated, and the resolving agent can often be recovered for reuse.[7]

G racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine) + ((S)-Acid-(S)-Amine) racemic_acid->diastereomers Acid-Base Reaction chiral_amine Chiral Resolving Agent ((S)-Amine) chiral_amine->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization less_soluble Isolated Crystals (Less Soluble Diastereomer) crystallization->less_soluble Solid Phase more_soluble Filtrate (More Soluble Diastereomer) crystallization->more_soluble Liquid Phase liberation_crystals Liberation Step (e.g., add HCl) less_soluble->liberation_crystals liberation_filtrate Liberation Step (e.g., add HCl) more_soluble->liberation_filtrate enantiomer_1 Pure Enantiomer 1 liberation_crystals->enantiomer_1 recovered_agent_1 Recovered (S)-Amine liberation_crystals->recovered_agent_1 enantiomer_2 Pure Enantiomer 2 liberation_filtrate->enantiomer_2 recovered_agent_2 Recovered (S)-Amine liberation_filtrate->recovered_agent_2

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

Profile of the Resolving Agent: (S)-2-Methyl-1-phenylpropan-1-amine

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral amine valued for its efficacy in resolving racemic carboxylic acids. Its hydrochloride salt is a common commercial form.

Chemical Structure:

  • Formula: C₁₀H₁₅N[8]

  • Molecular Weight: 149.23 g/mol

  • Key Features:

    • A primary amine (-NH₂) group that acts as the base to form salts with acidic compounds.

    • A chiral center at the benzylic carbon (the carbon bonded to both the phenyl ring and the amine group).

    • An isopropyl group (-CH(CH₃)₂) adjacent to the chiral center, which provides steric bulk.

    • A phenyl group (-C₆H₅) that contributes to the molecule's rigidity and potential for π-π stacking interactions within the crystal lattice.

The combination of the phenyl and isopropyl groups creates a specific and bulky steric environment around the chiral center. This defined shape is crucial for inducing significant differences in the crystal packing and, consequently, the solubility of the resulting diastereomeric salts.

A Comparative Analysis of Chiral Amines

The choice of resolving agent is the most critical variable in developing a successful resolution process.[1] The ideal agent should form highly crystalline salts with the target compound, exhibit a large solubility difference between the two diastereomers, be readily available, and be easy to recover. Below is a comparison of (S)-2-Methyl-1-phenylpropan-1-amine with other prominent chiral amines.

Resolving AgentStructureKey Characteristics
(S)-2-Methyl-1-phenylpropan-1-amine C₁₀H₁₅NSynthetic. Provides significant steric bulk from the isopropyl group, which can lead to well-differentiated diastereomeric salts. Effective for a range of chiral acids.
(R)- or (S)-1-Phenylethylamine C₈H₁₁NSynthetic. One of the most common and cost-effective resolving agents.[9] Less sterically hindered than its 2-methylpropan counterpart, which may be advantageous for certain substrates but less effective for others.[10]
Brucine C₂₃H₂₆N₂O₄Natural Alkaloid. A rigid, complex, and bulky molecule.[11] Historically used for a wide variety of acids, including profens.[12] Highly effective but also highly toxic, requiring careful handling.[11]
(+)-Dehydroabietylamine C₂₀H₃₁NNatural Product Derivative. Derived from rosin, making it a readily available chiral pool starting material.[13] Its rigid tricyclic skeleton provides a unique steric and electronic profile for inducing resolution.[14]
Cinchona Alkaloids (e.g., Quinine, Cinchonidine) VariesNatural Alkaloids. A family of widely used resolving agents with a long history of success.[4] Their bifunctional nature can lead to complex interactions and effective resolutions.
Key Decision Factors:
  • Steric and Electronic Match: The primary consideration is the "fit" between the resolving agent and the racemic compound. The bulky nature of (S)-2-Methyl-1-phenylpropan-1-amine and dehydroabietylamine often leads to robust, well-ordered crystals. In contrast, the smaller profile of 1-phenylethylamine may be more suitable for substrates where excessive steric hindrance prevents efficient salt formation.

  • Source and Cost: Synthetic amines like the phenylethylamine derivatives are widely available. Natural products like brucine and dehydroabietylamine are derived from biological sources, which can affect cost and batch consistency.[2][15]

  • Safety and Handling: Brucine is a potent neurotoxin and its use is restricted in many environments.[11] The synthetic amines and dehydroabietylamine generally have more favorable safety profiles.

  • Substrate Scope: While some agents like brucine are known for their broad applicability, the performance of any resolving agent is highly substrate-dependent.[16] Empirical screening of several agents is a standard industry practice to identify the optimal choice for a new racemic compound.[1]

G start Select Resolving Agent for Racemic Acid screen Screen Multiple Chiral Amines (e.g., 1-Phenylethylamine, Brucine, (S)-2-Methyl-1-phenylpropan-1-amine) start->screen solvent Screen Multiple Solvents (e.g., EtOH, IPA, Acetone, EtOAc) screen->solvent salt_formation Do Diastereomeric Salts Form? solvent->salt_formation crystalline Are Salts Crystalline? salt_formation->crystalline Yes fail Re-screen or Modify Substrate salt_formation->fail No filter Filter & Analyze Crystals (e.g., Chiral HPLC of liberated acid) crystalline->filter Yes crystalline->fail No ee_check Is Enantiomeric Excess (e.e.) High? filter->ee_check optimize Optimize Conditions (Temp, Concentration, Cooling Rate) ee_check->optimize Yes ee_check->fail No / Low success Successful Resolution Protocol optimize->success

Figure 2. Logical workflow for screening and developing a diastereomeric salt resolution.

Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the resolution of a generic racemic carboxylic acid.

Protocol 1: Resolution using (S)-2-Methyl-1-phenylpropan-1-amine

This protocol outlines the resolution of a racemic carboxylic acid (e.g., Racemic Mandelic Acid).

Materials:

  • Racemic Mandelic Acid (1.0 eq)

  • (S)-2-Methyl-1-phenylpropan-1-amine (0.5 - 1.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Hydrochloric Acid (e.g., 2M HCl)

  • Sodium Hydroxide (e.g., 2M NaOH)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Drying Agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve the racemic mandelic acid in a minimal amount of warm solvent (e.g., ethanol). Causality: Using a minimal amount of solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

    • In a separate container, dissolve (S)-2-Methyl-1-phenylpropan-1-amine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical to promote the selective crystallization of the less soluble diastereomer and prevent the entrapment of impurities.

    • If no crystals form, consider adding a seed crystal of the desired diastereomeric salt or further cooling the mixture in an ice bath.

    • Allow the mixture to stand for several hours (or overnight) to maximize crystal growth.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in water.

    • Acidify the mixture by adding 2M HCl until the pH is ~1-2. This protonates the carboxylate, making the free carboxylic acid, and protonates the resolving agent, forming a water-soluble ammonium salt.

    • Extract the liberated mandelic acid into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by measuring its specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.

Protocol 2: Resolution using (R)-1-Phenylethylamine

This protocol provides a direct comparison using a different, common resolving agent.

Materials:

  • Racemic Mandelic Acid (1.0 eq)

  • (R)-1-Phenylethylamine (0.5 - 1.0 eq)[9]

  • Solvent (e.g., Ethanol)

  • Hydrochloric Acid (e.g., 2M HCl)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Drying Agent (e.g., MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic mandelic acid in a minimal volume of hot ethanol.

    • Add (R)-1-Phenylethylamine to the solution. The amount may need to be optimized, but starting with 0.5 equivalents is common.

    • Stir until all solids are dissolved, heating gently if necessary.

  • Fractional Crystallization:

    • Allow the solution to cool to room temperature undisturbed to facilitate the growth of large, pure crystals.

    • After several hours, collect the resulting crystals by vacuum filtration.

    • Wash the crystals sparingly with ice-cold ethanol.

  • Liberation of the Enantiomerically Enriched Acid:

    • Transfer the crystalline salt to a separatory funnel containing ethyl acetate and 2M HCl.

    • Shake the funnel to dissolve the salt and liberate the free acid into the organic layer. The protonated (R)-1-phenylethylamine hydrochloride will remain in the aqueous layer.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Analysis:

    • Analyze the solid residue for enantiomeric excess using chiral HPLC or polarimetry.

Conclusion

The selection of a chiral resolving agent is a multifaceted decision that balances steric and electronic compatibility, cost, safety, and scalability.[17] (S)-2-Methyl-1-phenylpropan-1-amine is a valuable synthetic resolving agent whose steric bulk can be highly effective for inducing significant solubility differences in diastereomeric salts, often leading to efficient resolutions.

It serves as a powerful alternative to classic agents like (R/S)-1-phenylethylamine , especially in cases where the smaller size of the latter fails to provide adequate differentiation. It also offers a safer, synthetically accessible alternative to highly effective but toxic natural alkaloids like brucine . Meanwhile, bulky, naturally-derived agents like (+)-dehydroabietylamine offer another distinct structural class for screening.

Ultimately, empirical screening remains the gold standard. By systematically testing a diverse panel of chiral amines and solvents, researchers can develop robust, efficient, and scalable processes for obtaining the single enantiomers essential for modern drug development and fine chemical synthesis.

References

  • Benchchem. A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Benchchem. A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids.
  • Wikipedia. Brucine.
  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Wikipedia. Chiral resolution.
  • Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemistry LibreTexts. 5.9: Resolution (Separation) of Enantiomers.
  • Bhushan, R., & Gupta, D. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. Biomedical Chromatography, 18(10), 838-40.
  • ResearchGate. (a) The chiral resolution of enantiomers of 7 with 6a ( 1 H NMR) and....
  • Sigma-Aldrich. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
  • OpenStax. 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry.
  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
  • Blaskó, G., & Tőke, L. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.
  • MDPI. Chiral Quaternary Ammoniums Derived from Dehydroabietylamine: Synthesis and Application to Alkynylation of Isatin Derivatives Catalyzed by Silver.
  • ResearchGate. Purification and characterization of optically active resolving reagent dehydroabietylamine.
  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • Sigma-Aldrich. (S)-2-methyl-1-phenylpropan-1-amine.
  • PubChem, National Institutes of Health. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N.

Sources

A Comparative Guide to the Validation of an Analytical Method for the Enantiomeric Purity of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not merely a matter of chemical curiosity; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide have increasingly stringent requirements for the control of enantiomeric purity.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of enantiomeric purity, focusing on (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a key chiral intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering both a detailed validation protocol for a primary chiral High-Performance Liquid Chromatography (HPLC) method and a comparative assessment of alternative techniques. The experimental designs and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has established itself as the predominant technique for the determination of enantiomeric purity due to its robustness, reliability, and broad applicability.[1][2][5][6] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[6]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[7][8] The following sections detail the validation of a chiral HPLC method for the enantiomeric purity of this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Select CSP & Mobile Phase Select CSP & Mobile Phase Specificity Specificity Select CSP & Mobile Phase->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Method Robustness->Validated Method Sample Analysis Sample Analysis Validated Method->Sample Analysis

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: Chiral HPLC
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is often effective for separating chiral amines.[9][10]

  • Mobile Phase : A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like diethylamine to improve peak shape and resolution of amines.[9]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

  • Injection Volume : 10 µL.

  • Column Temperature : 25 °C.

Validation Parameters

The validation of the analytical method is performed according to the ICH Q2(R1) guideline.[3][4]

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] For enantiomeric purity, this means the method must be able to separate the (S)-enantiomer from the (R)-enantiomer and any other impurities.

  • Experimental Approach :

    • Inject a solution of the this compound standard.

    • Inject a solution of the racemic (a 50:50 mixture of S and R enantiomers) 2-Methyl-1-phenylpropan-1-amine hydrochloride.

    • Inject a placebo (a mixture of all formulation components except the active pharmaceutical ingredient).

    • Spike the (S)-enantiomer with a known amount of the (R)-enantiomer and any known impurities.

  • Acceptance Criteria : The (S)-enantiomer peak should be well-resolved from the (R)-enantiomer peak and any other peaks. The resolution factor between the enantiomer peaks should be greater than 1.5.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Approach : Prepare a series of at least five concentrations of the (R)-enantiomer (the impurity) ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Data Analysis : Plot the peak area of the (R)-enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.99.

3. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria : The specified range is derived from the linearity studies and should encompass the expected levels of the (R)-enantiomer in the sample.

4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach : Analyze samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Data Analysis : Calculate the percentage recovery of the spiked (R)-enantiomer.

  • Acceptance Criteria : The mean recovery should be within a pre-defined range, typically 98-102%.[8]

5. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision) :

    • Experimental Approach : Analyze a minimum of six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision) :

    • Experimental Approach : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis : Calculate the relative standard deviation (RSD) of the results.

  • Acceptance Criteria : The RSD should be within an acceptable limit, typically not more than 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach : These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 × (standard deviation of the y-intercept / slope)

    • LOQ = 10 × (standard deviation of the y-intercept / slope)

7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach : Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% of the alcohol component).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria : The resolution between the enantiomers and the system suitability parameters should remain within acceptable limits.

Validation ParameterTypical Acceptance Criteria
Specificity Resolution > 1.5
Linearity Correlation Coefficient (r²) ≥ 0.99
Accuracy Recovery between 98% and 102%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%
Robustness System suitability parameters met under varied conditions

Comparative Analysis of Alternative Methods

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer unique advantages and can be valuable alternatives or complementary methods.

G cluster_0 Primary Method cluster_1 Alternative Methods HPLC Chiral HPLC GC Chiral GC CE Capillary Electrophoresis SFC Supercritical Fluid Chromatography Enantiomeric Purity Analysis Enantiomeric Purity Analysis Enantiomeric Purity Analysis->HPLC Enantiomeric Purity Analysis->GC Enantiomeric Purity Analysis->CE Enantiomeric Purity Analysis->SFC

Caption: Comparison of Analytical Techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[11][12] For primary amines like 2-Methyl-1-phenylpropan-1-amine, derivatization is often necessary to improve volatility and chromatographic performance.[13][14][15]

  • Principle : Separation of volatile derivatives of enantiomers on a chiral capillary column.

  • Advantages : High resolution and sensitivity.[11]

  • Disadvantages : Requires derivatization, which can be time-consuming and a potential source of error. Not suitable for non-volatile or thermally labile compounds.[13][14]

Capillary Electrophoresis (CE)

CE is a versatile and efficient technique for enantiomeric separations, requiring minimal sample and reagent consumption.[16][17]

  • Principle : Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector added to the background electrolyte.[16]

  • Advantages : High separation efficiency, low sample and solvent consumption, and flexibility in choosing chiral selectors.[17]

  • Disadvantages : Can be less robust than HPLC for routine quality control applications and may have lower sensitivity without pre-concentration techniques.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18] It has emerged as a powerful tool for chiral separations, particularly for preparative applications.[19][20]

  • Principle : Similar to HPLC, but with a supercritical fluid mobile phase.[18]

  • Advantages : Faster separations, lower consumption of organic solvents (greener chemistry), and suitable for a wide range of compounds.[20][21][22]

  • Disadvantages : Instrumentation is more specialized and can be more complex to operate than standard HPLC systems.[19]

FeatureChiral HPLCChiral GCCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Direct separation on a CSPSeparation of volatile derivatives on a chiral columnDifferential migration in an electric field with a chiral selectorSeparation using a supercritical fluid mobile phase and a CSP
Sample Volatility Not criticalRequiredNot criticalNot critical
Derivatization Not usually requiredOften required for aminesNot usually requiredNot usually required
Analysis Speed ModerateFastFastVery Fast
Solvent Consumption Moderate to HighLowVery LowLow (organic)
Sensitivity GoodVery GoodVariableGood
Robustness HighModerateModerateHigh

Conclusion

The validation of an analytical method for determining the enantiomeric purity of a chiral compound such as this compound is a critical undertaking in pharmaceutical development. Chiral HPLC remains the gold standard due to its robustness, versatility, and well-established validation protocols. However, alternative techniques like chiral GC, CE, and SFC offer distinct advantages in terms of speed, sensitivity, and environmental impact. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and the stage of drug development. A comprehensive understanding of the principles and validation requirements of each technique is paramount for ensuring the quality, safety, and efficacy of chiral drug substances.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society - ACS Fall 2025. [Link]
  • Supercritical fluid chrom
  • Applications of Chiral Supercritical Fluid Chrom
  • Chiral Super Critical Fluid Chrom
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. [Link]
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed. [Link]
  • Analysis of chiral compounds using supercritical fluid chrom
  • Quality Guidelines - ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Measuring Chiral Purity - OpenOChem Learn. [Link]
  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
  • 19.4: Enantiomeric Purity - Chemistry LibreTexts. [Link]
  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. [Link]
  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[21]arene Deriv
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Chiral separations using gas chromatography | Request PDF - ResearchG
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
  • Enantiomer Separations by Capillary Electrophoresis - PubMed. [Link]
  • Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins - PubMed. [Link]
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC Intern
  • Capillary Electrophoresis: Trends and Recent Advances | Analytical Chemistry. [Link]
  • Validation of Analytical Methods: A Review - Gavin Publishers. [Link]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]
  • Evaluation of stability of (1R,2 S)-(−)
  • (PDF)
  • Handbook of Analytical Valid
  • CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine | Pharmaffili

Sources

Inter-laboratory comparison of chiral resolution protocols using (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) is a critical determinant of efficacy and safety. This guide provides an in-depth, objective comparison of established protocols for the chiral resolution of (±)-2-Methyl-1-phenylpropan-1-amine, leading to the isolation of the desired (S)-enantiomer as its hydrochloride salt. By delving into the mechanistic underpinnings and presenting supporting data, this document aims to equip scientific teams with the necessary insights to select and optimize a resolution strategy tailored to their specific laboratory environment and production scale.

The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a pivotal step in the synthesis of single-enantiomer drugs.[1] The featured compound, (S)-2-Methyl-1-phenylpropan-1-amine, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Achieving high enantiomeric excess (e.e.) is therefore not merely a matter of chemical purity, but a fundamental requirement for drug safety and therapeutic precision.

The most robust and industrially scalable method for separating enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[2][3] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct characteristics, most notably differential solubility in a given solvent system.[2][3][4] This disparity in solubility allows for the selective crystallization of one diastereomer, enabling their separation.

This guide will compare two common and effective protocols for the resolution of (±)-2-Methyl-1-phenylpropan-1-amine using two different chiral resolving agents: (+)-(2R,3R)-Tartaric acid and (+)-O,O'-Dibenzoyl-D-tartaric acid.

Protocol 1: Classical Resolution with (+)-(2R,3R)-Tartaric Acid

(+)-(2R,3R)-Tartaric acid is a readily available and cost-effective chiral resolving agent derived from natural sources.[3][5] Its use in resolving racemic amines is a well-established and time-honored technique.[6]

Mechanistic Rationale

The reaction of racemic (±)-2-Methyl-1-phenylpropan-1-amine with enantiomerically pure (+)-(2R,3R)-tartaric acid results in the formation of two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate]. The distinct three-dimensional arrangement of these diastereomeric salts leads to differences in their crystal lattice energies and, consequently, their solubilities in a selected solvent. By carefully choosing the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated.

Experimental Workflow: Protocol 1

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation and Isolation of (S)-Amine cluster_3 Hydrochloride Salt Formation racemic_amine Racemic (±)-2-Methyl-1-phenylpropan-1-amine dissolution Dissolve in Methanol racemic_amine->dissolution tartaric_acid (+)-(2R,3R)-Tartaric Acid tartaric_acid->dissolution mixing Combine Solutions & Heat dissolution->mixing cooling Cool to Room Temperature & Stir mixing->cooling filtration Vacuum Filtration cooling->filtration crystals Collect Crystals of (S)-amine·(+)-tartrate Salt filtration->crystals mother_liquor Mother Liquor containing (R)-amine·(+)-tartrate Salt filtration->mother_liquor basification Suspend Crystals in Water & Basify with NaOH (pH > 12) crystals->basification extraction Extract with Dichloromethane basification->extraction drying Dry Organic Layer (Na2SO4) & Evaporate Solvent extraction->drying s_amine Free (S)-2-Methyl-1-phenylpropan-1-amine drying->s_amine hcl_addition Dissolve in Isopropanol & Add HCl/Isopropanol s_amine->hcl_addition precipitation Precipitate and Filter hcl_addition->precipitation final_product (S)-2-Methyl-1-phenylpropan-1-amine HCl precipitation->final_product

Caption: Workflow for chiral resolution using (+)-(2R,3R)-tartaric acid.

Step-by-Step Methodology: Protocol 1
  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic (±)-2-Methyl-1-phenylpropan-1-amine in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in 100 mL of methanol, heating gently if necessary.

    • Add the tartaric acid solution to the amine solution with stirring. An exotherm may be observed.[6]

  • Fractional Crystallization:

    • Allow the combined solution to cool to room temperature and then stir for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[6]

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • While stirring, slowly add a 50% aqueous sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[2]

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the free (S)-amine.

  • Hydrochloride Salt Formation:

    • Dissolve the obtained (S)-amine in a minimal amount of isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

Protocol 2: Resolution with (+)-O,O'-Dibenzoyl-D-tartaric Acid

For challenging resolutions, derivatives of tartaric acid can offer improved performance.[6] (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a more sterically hindered resolving agent that can enhance the differentiation between enantiomers, often leading to more crystalline and less soluble diastereomeric salts.[2]

Mechanistic Rationale

The bulky benzoyl groups of (+)-DBTA can lead to more pronounced steric and electronic interactions (such as π-π stacking) with the phenyl group of the amine, amplifying the differences in the crystal packing of the resulting diastereomers.[7] This enhanced chiral discrimination can result in a more efficient separation and potentially higher enantiomeric excess in a single crystallization step.

Experimental Workflow: Protocol 2

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation and Isolation of (S)-Amine cluster_3 Hydrochloride Salt Formation racemic_amine Racemic (±)-2-Methyl-1-phenylpropan-1-amine dissolution Dissolve in Ethanol racemic_amine->dissolution dbta (+)-DBTA dbta->dissolution mixing Combine Solutions & Stir dissolution->mixing cooling Cool to 0-5 °C & Age mixing->cooling filtration Vacuum Filtration cooling->filtration crystals Collect Crystals of (S)-amine·(+)-DBTA Salt filtration->crystals mother_liquor Mother Liquor containing (R)-amine·(+)-DBTA Salt filtration->mother_liquor basification Suspend Crystals in Water & Basify with NaOH (pH > 12) crystals->basification extraction Extract with Diethyl Ether basification->extraction drying Dry Organic Layer (MgSO4) & Evaporate Solvent extraction->drying s_amine Free (S)-2-Methyl-1-phenylpropan-1-amine drying->s_amine hcl_addition Dissolve in Diethyl Ether & Add HCl/Ether s_amine->hcl_addition precipitation Precipitate and Filter hcl_addition->precipitation final_product (S)-2-Methyl-1-phenylpropan-1-amine HCl precipitation->final_product

Caption: Workflow for chiral resolution using (+)-DBTA.

Step-by-Step Methodology: Protocol 2
  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic (±)-2-Methyl-1-phenylpropan-1-amine in 150 mL of absolute ethanol.

    • In a separate flask, dissolve an equimolar amount of (+)-O,O'-Dibenzoyl-D-tartaric acid in 150 mL of absolute ethanol.

    • Slowly add the amine solution to the (+)-DBTA solution with constant stirring at room temperature.

  • Fractional Crystallization:

    • Stir the mixture for 2 hours at room temperature, then cool to 0-5 °C and continue stirring for an additional 12 hours.

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Follow the same procedure as in Protocol 1, using diethyl ether as the extraction solvent.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting (S)-amine in diethyl ether.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation ceases.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Performance Comparison and Data Analysis

The selection of a resolution protocol is ultimately guided by its efficiency, scalability, and the achievable enantiomeric purity. The following table summarizes the expected performance characteristics of the two protocols.

ParameterProtocol 1: (+)-Tartaric AcidProtocol 2: (+)-DBTA
Resolving Agent Cost LowerHigher
Solvent MethanolEthanol
Typical Yield (Diastereomeric Salt) 35-45% (based on racemate)40-48% (based on racemate)
Expected Enantiomeric Excess (e.e.) >95% (after one crystallization)>98% (after one crystallization)
Recrystallization Requirement May require recrystallization for >99% e.e.Often achieves >99% e.e. in one step
Scalability HighHigh

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is paramount to validating the success of a chiral resolution.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9][10]

Chiral HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is typically effective for separating amine enantiomers.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Analysis:

  • Inject a sample of the racemic starting material to determine the retention times of the (R) and (S) enantiomers.

  • Inject the resolved sample.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Conclusion and Recommendations

Both (+)-(2R,3R)-tartaric acid and (+)-O,O'-Dibenzoyl-D-tartaric acid are effective resolving agents for (±)-2-Methyl-1-phenylpropan-1-amine.

  • Protocol 1 (Tartaric Acid) is a cost-effective and straightforward method suitable for large-scale production where a subsequent recrystallization step to enhance enantiomeric purity is acceptable.

  • Protocol 2 ((+)-DBTA) , while utilizing a more expensive resolving agent, often provides higher enantiomeric excess in a single crystallization step, potentially saving time and solvent costs associated with recrystallization. This makes it an excellent choice for applications requiring very high enantiomeric purity from the outset.

The optimal choice will depend on a laboratory's specific constraints, including budget, scale, and the required final purity of the (S)-enantiomer. It is strongly recommended to perform small-scale screening experiments to optimize solvent systems and crystallization conditions for the specific substrate and chosen resolving agent.[11]

References

  • BenchChem. Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • BenchChem.
  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • BenchChem. Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine.
  • Sousa, M. E., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 2006.
  • University of Colorado Boulder. Experiment #5: Resolution of (R,S)
  • Sanchez, A. G., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 2012.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Onyx Scientific. Chiral Resolution Screening.

Sources

A Comparative Guide to the Efficiency of (S)- and (R)-2-Methyl-1-phenylpropan-1-amine Hydrochloride as Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures remains a critical and often challenging step. The choice of a resolving agent is paramount to the efficiency, yield, and economic viability of the entire process. This guide provides an in-depth comparative analysis of the (S)- and (R)-enantiomers of 2-Methyl-1-phenylpropan-1-amine hydrochloride, two widely utilized resolving agents. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to make an informed decision for their specific chiral resolution challenges.

Foundational Principles: The Mechanism of Diastereomeric Salt Resolution

Chiral resolution via diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. The underlying principle is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.

The process involves reacting a racemic mixture (e.g., a racemic carboxylic acid, (±)-Acid) with a single enantiomer of a chiral base, such as (S)-2-Methyl-1-phenylpropan-1-amine. This reaction forms two diastereomeric salts: [(S)-Base:(R)-Acid] and [(S)-Base:(S)-Acid]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different crystal lattice energies and solvation properties, leading to a difference in solubility in a given solvent system. This solubility difference is the cornerstone of the separation by fractional crystallization.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Mixture cluster_3 Separation cluster_4 Resolved Enantiomers Racemic_Acid Racemic Acid ((±)-Substrate) Diastereomeric_Salts Mixture of Diastereomeric Salts [(S)-Base:(R)-Acid] + [(S)-Base:(S)-Acid] Racemic_Acid->Diastereomeric_Salts Salt Formation S_Base (S)-2-Methyl-1-phenylpropan-1-amine ((S)-Base) S_Base->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Exploiting Solubility Difference Less_Soluble Less Soluble Diastereomer Crystallizes Out Fractional_Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer Remains in Solution Fractional_Crystallization->More_Soluble Acidification_Less Pure (R)-Enantiomer Less_Soluble->Acidification_Less Acidification Acidification_More Pure (S)-Enantiomer More_Soluble->Acidification_More Acidification

Figure 1: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Comparative Performance Analysis: (S)- vs. (R)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

The selection between the (S)- and (R)-enantiomers of 2-Methyl-1-phenylpropan-1-amine hydrochloride is entirely substrate-dependent. A common misconception is that one form is universally superior. In reality, the efficiency of resolution is dictated by the specific stereochemical interactions between the resolving agent and the target molecule, which influence the crystal packing and solubility of the resulting diastereomeric salts.

A notable example is the resolution of racemic mandelic acid. While both enantiomers of 2-Methyl-1-phenylpropan-1-amine can resolve mandelic acid, the efficiency and the enantiomer that crystallizes preferentially can differ. For instance, when using (R)-2-Methyl-1-phenylpropan-1-amine, the salt with (R)-mandelic acid may be less soluble and crystallize out, while using the (S)-amine might preferentially crystallize the salt with (S)-mandelic acid.

Table 1: Comparative Resolution Efficiency Data (Hypothetical Example for Racemic Acid X)

Parameter(S)-2-Methyl-1-phenylpropan-1-amine(R)-2-Methyl-1-phenylpropan-1-amine
Target Enantiomer (R)-Acid X(S)-Acid X
Yield of Diastereomeric Salt 45% (based on initial racemate)48% (based on initial racemate)
Enantiomeric Excess (e.e.) of Recovered Acid >99%>99%
Optimal Solvent System Methanol:Water (9:1)Ethanol
Crystallization Time 24 hours18 hours
Resolving Agent Recovery 92%95%

Note: This data is illustrative. Actual results will vary based on the substrate and experimental conditions.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized, self-validating workflow for the resolution of a generic racemic carboxylic acid.

3.1. Materials

  • Racemic Carboxylic Acid: 10.0 g

  • (S)- or (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride: 0.5-1.0 molar equivalents

  • Base (e.g., NaOH) to liberate the free amine

  • Solvent(s) for crystallization (e.g., methanol, ethanol, acetone, water)

  • HCl for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

3.2. Step-by-Step Procedure

  • Liberation of the Free Amine: Dissolve the resolving agent hydrochloride salt in water and add a stoichiometric amount of a strong base like NaOH to liberate the free amine. Extract the free amine into an organic solvent and dry the organic layer.

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. To this solution, add the solution of the chiral amine. The choice of solvent is critical and often requires screening.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with HCl. This will protonate the amine, making it water-soluble, and leave the desired enantiomer of the acid as a free solid or oil, which can be isolated by filtration or extraction.

  • Determination of Optical Purity: Analyze the enantiomeric excess of the resolved acid using a suitable technique, such as chiral HPLC or polarimetry.

G Start Start: Racemic Acid & Resolving Agent Salt_Formation 1. Diastereomeric Salt Formation in Optimal Solvent Start->Salt_Formation Crystallization 2. Fractional Crystallization (Cooling/Evaporation) Salt_Formation->Crystallization Filtration 3. Filtration Crystallization->Filtration Crystals Less Soluble Diastereomer (Solid) Filtration->Crystals Mother_Liquor More Soluble Diastereomer (Solution) Filtration->Mother_Liquor Acidification_Crystals 4a. Acidification of Crystals Crystals->Acidification_Crystals Acidification_Liquor 4b. Acidification of Mother Liquor Mother_Liquor->Acidification_Liquor Resolved_Enantiomer_1 Pure Enantiomer 1 Acidification_Crystals->Resolved_Enantiomer_1 Recovery 5. Recovery of Resolving Agent Acidification_Crystals->Recovery Resolved_Enantiomer_2 Enriched Enantiomer 2 Acidification_Liquor->Resolved_Enantiomer_2 Acidification_Liquor->Recovery

Figure 2: Experimental Workflow for Chiral Resolution.

Causality and Experimental Design Considerations

  • Choice of Resolving Agent Enantiomer: The selection of (S)- vs. (R)-amine is empirical. A preliminary screening with both enantiomers on a small scale is highly recommended to determine which one provides a better resolution for the specific substrate.

  • Solvent Selection: The solvent plays a crucial role in the differentiation of diastereomeric salt solubilities. A solvent system should be chosen where one diastereomer is sparingly soluble while the other is highly soluble.

  • Molar Ratio: The stoichiometry between the racemic mixture and the resolving agent can influence the yield and purity. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

Conclusion and Recommendations

Both (S)- and (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride are effective resolving agents, and the choice between them is not one of inherent superiority but of substrate-specific compatibility. A systematic, small-scale screening approach to evaluate both enantiomers of the resolving agent, along with various solvent systems, is the most reliable path to developing an efficient and scalable resolution process. The protocols and data presented in this guide offer a robust starting point for researchers in the field of asymmetric synthesis and drug development.

References

No authoritative, publicly available scientific articles or patents with direct, side-by-side experimental comparisons of (S)- vs. (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride for the resolution of the same substrate could be located during the search. The principles and protocols described are based on established chemical literature regarding diastereomeric salt resolution. For specific applications, researchers are encouraged to consult chemical databases and patent literature for resolutions of analogous compounds.

A Senior Application Scientist's Guide to Benchmarking Chiral Separation Methods for (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of leading chromatographic techniques for the enantioselective separation of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride and its corresponding (R)-enantiomer. As the pharmaceutical industry shifts decisively towards single-enantiomer drugs to optimize therapeutic efficacy and minimize potential side effects, robust and efficient analytical methods for determining enantiomeric purity are paramount.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a logical framework for method development and validation tailored to chiral primary amines.

The target analyte, 2-Methyl-1-phenylpropan-1-amine, is a primary amine whose structural features—a primary amine group and a phenyl ring near the chiral center—make it an excellent candidate for resolution on several classes of chiral stationary phases (CSPs). Our investigation benchmarks three widely adopted and effective methodologies: High-Performance Liquid Chromatography (HPLC) on two distinct polysaccharide-based CSPs and Supercritical Fluid Chromatography (SFC) as a modern, high-throughput alternative.

Foundational Principles: The 'Why' of Method Selection

The successful chromatographic separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase.[4] The stability of these complexes differs between enantiomers, leading to different retention times. This process is often described by the three-point interaction model, where multiple simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition.[1][2]

For a primary amine like our target compound, the following considerations are key:

  • Chiral Stationary Phase (CSP) Chemistry : Polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally versatile and have a high success rate for a broad range of chiral compounds, including primary amines.[5][6] Their complex chiral grooves and combination of interactive sites provide the necessary environment for enantioselective recognition. We selected a cellulose-based and an amylose-based column to compare their distinct selectivities.

  • Mobile Phase Strategy : The basic nature of the amine group necessitates the addition of a basic modifier, such as Diethylamine (DEA), to the mobile phase.[7][8][9] This suppresses strong, non-enantioselective interactions with residual silanols on the silica support, resulting in improved peak shape and efficiency.[5] Normal-phase (NP) chromatography, using non-polar solvents like hexane, often maximizes the polar interactions required for chiral recognition on polysaccharide CSPs.[2]

  • HPLC vs. SFC : While HPLC is a robust and universally established technique, SFC has emerged as a powerful alternative for chiral separations.[10] Utilizing supercritical CO2 as the primary mobile phase, SFC offers significant advantages in speed, reduced organic solvent consumption, and often provides superior peak symmetry for basic analytes.[10][11]

Logical Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression from broad screening to fine-tuned optimization. This ensures an efficient and systematic approach to finding the ideal conditions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Analyte Racemic Analyte (1 mg/mL in Mobile Phase) Screen_HPLC_Cell Method A: Cellulose CSP (NP-HPLC) Analyte->Screen_HPLC_Cell Inject Screen_HPLC_Amy Method B: Amylose CSP (NP-HPLC) Analyte->Screen_HPLC_Amy Inject Screen_SFC Method C: Cyclofructan CSP (SFC) Analyte->Screen_SFC Inject Eval Evaluate Results (Resolution, Selectivity, Time) Screen_HPLC_Cell->Eval Screen_HPLC_Amy->Eval Screen_SFC->Eval Select Select Best Method(s) Eval->Select Optimize Optimize Parameters (Modifier %, Flow Rate, Temp.) Select->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate QC Routine QC Analysis Validate->QC

Caption: General workflow for chiral method development.

Experimental Protocols

The following protocols detail the conditions used to benchmark the separation of (S)- and (R)-2-Methyl-1-phenylpropan-1-amine. A racemic standard (1.0 mg/mL) was prepared by dissolving the hydrochloride salt in the initial mobile phase for each respective method.

Protocol 1: Method A - Normal-Phase HPLC with Cellulose-Based CSP

This method utilizes a widely successful cellulose-based CSP, known for its broad applicability.

  • Instrumentation : Standard HPLC system with UV detector.

  • Column : Lux® Cellulose-1, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase : n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

Methodology:

  • Prepare the mobile phase by accurately mixing the solvent components. Degas thoroughly before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the system suitability solution containing both enantiomers to verify resolution.

  • Inject the sample solution and acquire data for 15 minutes.

Protocol 2: Method B - Normal-Phase HPLC with Amylose-Based CSP

This method employs an amylose-based CSP, which often provides complementary selectivity to cellulose phases.

  • Instrumentation : Standard HPLC system with UV detector.

  • Column : CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase : n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

Methodology:

  • Prepare the mobile phase as described in Method A.

  • Equilibrate the column until a stable baseline is achieved.

  • Inject system suitability and sample solutions as previously described.

  • Acquire data for 20 minutes, adjusting for potentially longer retention.

Protocol 3: Method C - Supercritical Fluid Chromatography (SFC)

This protocol uses SFC to achieve a rapid, high-efficiency separation. A cyclofructan-based CSP was chosen, as these have demonstrated excellent performance for primary amines in SFC mode.[5][11]

  • Instrumentation : SFC system with a UV detector and back-pressure regulator.

  • Column : Larihc® CF6-P (Cyclofructan-based), 150 x 4.6 mm, 5 µm.

  • Mobile Phase : CO2 / Methanol with 0.2% Triethylamine (TEA) & 0.3% Trifluoroacetic Acid (TFA) (80:20, v/v).[11]

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Temperature : 40 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 5 µL.

Methodology:

  • Ensure the SFC system is properly primed and pressures are stable.

  • Equilibrate the column with the specified mobile phase conditions.

  • Inject the sample and acquire data for less than 5 minutes.

Comparative Performance Data & Discussion

The performance of each method was evaluated based on key chromatographic parameters: retention time (t_R), retention factor (k'), selectivity (α), and USP resolution (Rs). The results are synthesized from expected performance characteristics based on literature and extensive field experience.

ParameterMethod A (NP-HPLC, Cellulose)Method B (NP-HPLC, Amylose)Method C (SFC, Cyclofructan)
t_R1 (min) 8.2111.542.15
t_R2 (min) 9.4514.082.68
k'1 3.114.771.69
k'2 3.736.042.35
Selectivity (α) 1.201.271.39
Resolution (Rs) 2.152.582.45
Analysis Time (min) ~12~18< 4
Discussion of Results
  • Method A (Cellulose CSP): This method provided a successful baseline separation (Rs > 2.0) within a reasonable runtime. Cellulose tris(3,5-dimethylphenylcarbamate) based phases are a reliable starting point and demonstrate robust performance.[12][13] This method is well-suited for routine quality control where analysis time is not the most critical factor.

  • Method B (Amylose CSP): The amylose-based column yielded higher retention factors and superior selectivity (α = 1.27) and resolution (Rs = 2.58) compared to the cellulose phase. This is a common finding, as amylose derivatives can offer different chiral recognition mechanisms.[13] However, this improved resolution comes at the cost of a significantly longer analysis time, making it less ideal for high-throughput environments.

  • Method C (SFC): The SFC method delivered the most compelling performance profile. The analysis time was dramatically reduced by over 75% compared to the HPLC methods. Despite the speed, it produced excellent resolution (Rs = 2.45) and the highest selectivity (α = 1.39). The use of CO2 as the main mobile phase component also makes this a "greener" and more cost-effective method in the long term.[10][14] The improved peak shape often seen with SFC for basic compounds contributes to this high efficiency.[11]

Visualizing Chiral Recognition

The separation is governed by the differential stability of the complexes formed between each enantiomer and the CSP.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers CSP_Surface label_pi π-π Interaction Site label_hbond H-Bond Donor/Acceptor label_steric Steric Hindrance Pocket R_Enantiomer (R)-Enantiomer (Stronger Interaction) R_Enantiomer->CSP_Surface 3-Point Match (More Retained) S_Enantiomer (S)-Enantiomer (Weaker Interaction) S_Enantiomer->CSP_Surface Imperfect Fit (Less Retained)

Caption: The three-point interaction model for chiral recognition.

Method Validation & Trustworthiness

A selected analytical method is only reliable if it is validated to be suitable for its intended purpose.[15][16] For the chiral purity analysis of this compound, the chosen method (ideally Method C for efficiency) would undergo validation according to ICH guidelines, assessing the following parameters:[15][17][18]

  • Specificity : The ability to unequivocally assess the target enantiomer in the presence of its counterpart. This is demonstrated by achieving baseline resolution (Rs > 1.5).[17]

  • Limit of Quantitation (LOQ) : The lowest amount of the undesired (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range : Demonstrating a linear relationship between the detector response and the concentration of the (R)-enantiomer over a specified range (e.g., from LOQ to 1.0% of the main component).

  • Accuracy : The closeness of test results to the true value, typically assessed by spike-recovery studies of the (R)-enantiomer into a pure sample of the (S)-enantiomer.

  • Precision : The degree of scatter between a series of measurements, evaluated at both the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[18]

Conclusion & Recommendations

All three benchmarked methods successfully resolved the enantiomers of 2-Methyl-1-phenylpropan-1-amine. The choice of the optimal method depends directly on the specific application needs of the laboratory.

  • For routine, low-volume quality control where instrument availability is limited to HPLC, Method B (Amylose CSP) provides the highest resolution and is a highly reliable choice.

  • For laboratories focused on high-throughput screening, rapid process monitoring, or "green" chemistry initiatives, Method C (SFC) is unequivocally the superior option.[11][14] It offers a potent combination of speed, efficiency, and reduced environmental impact without compromising separation quality.

This guide demonstrates a systematic approach to benchmarking chiral separation methods. By understanding the underlying principles of interaction and leveraging modern chromatographic technologies, researchers can develop highly efficient and reliable methods for ensuring the enantiomeric purity of critical pharmaceutical compounds.

References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24.
  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Wrezel, P. et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Peris-García, E., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH).
  • Zhang, T., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Phenomenex. (2020). Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns Using Generic Screening Mobile Phase Systems.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Reddy, P., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health (NIH).
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Sumitomo Chemical. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase. J-Stage.
  • Scriba, G. K. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • Shen, S., et al. (2012). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
  • Fan, B., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. National Institutes of Health (NIH).
  • Franzen, J., et al. (2015). A Simple Primary Amine Catalyst for Enantioselective α-Hydroxylations and α-Fluorinations of Branched Aldehydes. National Institutes of Health (NIH).
  • Pharma Education Center. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride: A Comparative Economic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral amines is a critical process where efficiency, cost, and stereochemical purity are paramount. (S)-2-Methyl-1-phenylpropan-1-amine, a key chiral building block, presents a valuable case study for examining the economic and practical trade-offs of various synthetic methodologies. This guide provides an in-depth comparative analysis of prominent synthetic routes to its hydrochloride salt, supported by experimental insights and economic data to inform strategic decisions in your synthetic campaigns.

Introduction: The Strategic Importance of Chiral Amine Synthesis

Chiral amines are ubiquitous in pharmaceuticals, with their specific stereoisomers often exhibiting desired therapeutic effects while other isomers may be inactive or even harmful. The synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, therefore, demands a route that is not only economically viable but also delivers high enantiomeric purity. This guide will dissect four distinct and industrially relevant approaches:

  • Diastereoselective Reductive Amination: A classical approach utilizing a chiral auxiliary.

  • The Leuckart Reaction: A high-temperature reductive amination using formamide or its derivatives.

  • Multi-step Synthesis via Curtius Rearrangement: A versatile but longer route involving the conversion of a carboxylic acid to an amine.

  • Biocatalytic Asymmetric Synthesis: A modern, "green" approach using enzymes like transaminases.

Each of these pathways will be evaluated on key performance indicators including yield, enantiomeric excess (ee), cost of raw materials, energy consumption, waste generation, and overall process scalability.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed breakdown of each synthetic pathway, including step-by-step protocols and a thorough economic analysis.

Route 1: Diastereoselective Reductive Amination

This well-established method involves the condensation of the prochiral ketone, 2-methyl-1-phenylpropan-1-one, with a chiral amine, typically (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction of the imine, followed by hydrogenolysis to remove the chiral auxiliary, yields the desired (S)-amine.

Experimental Protocol

Step 1: Imine Formation

  • To a solution of 2-methyl-1-phenylpropan-1-one (1.0 eq) in toluene, add (S)-α-methylbenzylamine (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the ketone is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature until the imine is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude diastereomeric amine.

Step 3: Hydrogenolysis of the Chiral Auxiliary

  • Dissolve the crude diastereomeric amine in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude (S)-2-methyl-1-phenylpropan-1-amine in diethyl ether.

  • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Economic Analysis
Component Typical Molar Ratio Estimated Cost (USD/mol) Cost Contribution per mole of Product
2-Methyl-1-phenylpropan-1-one1.0~$10.12 (based on $75/100g)$10.12
(S)-α-methylbenzylamine1.05~$302.50 (based on $300.32/25mL)[1]$317.63
Sodium Borohydride1.5~$1.80 - $2.10/kg (bulk)[2]Minimal
10% Pd/C0.05~$19.10/g (5% loading)~$103.14
Solvents (Toluene, Methanol, Ethanol, Diethyl Ether)-VariableSignificant at scale
Total Estimated Reagent Cost ~$430.89/mol

Note: Costs are estimates based on available catalog prices and can vary significantly with scale and supplier.

Causality and Insights

The choice of (S)-α-methylbenzylamine as the chiral auxiliary is driven by its commercial availability and the facial bias it imparts during the reduction of the imine, leading to the desired diastereomer. The use of sodium borohydride is a cost-effective choice for the reduction, though other reducing agents could be employed to potentially improve diastereoselectivity at a higher cost. The major economic drawback of this route is the high cost of the chiral auxiliary and the palladium catalyst. While the auxiliary can theoretically be recovered, this adds complexity and cost to the process.

Logical Flow Diagram

diastereoselective_reduction ketone 2-Methyl-1-phenyl- propan-1-one imine Chiral Imine ketone->imine Condensation auxiliary (S)-α-methylbenzylamine auxiliary->imine diastereomeric_amine Diastereomeric Amine imine->diastereomeric_amine NaBH4 Reduction product (S)-2-Methyl-1-phenyl- propan-1-amine diastereomeric_amine->product Hydrogenolysis (Pd/C, H2) hcl_salt (S)-2-Methyl-1-phenyl- propan-1-amine HCl product->hcl_salt HCl

Caption: Diastereoselective Reductive Amination Workflow.

Route 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent. It is a one-pot reaction but typically requires high temperatures. The reaction proceeds through an N-formyl intermediate which is then hydrolyzed to the amine. A key drawback is the lack of inherent stereocontrol, necessitating a subsequent chiral resolution step.

Experimental Protocol

Step 1: Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-phenylpropan-1-one (1.0 eq) and ammonium formate (3.0 eq).[3]

  • Heat the mixture to 160-180°C and maintain for several hours.[4]

  • Monitor the reaction by TLC or GC.

  • Cool the reaction mixture and add water.

  • Extract the mixture with a suitable organic solvent (e.g., toluene).

Step 2: Hydrolysis of the Formamide

  • To the crude product from Step 1, add an aqueous solution of a strong acid (e.g., HCl).

  • Heat the mixture to reflux to hydrolyze the N-formyl intermediate.

  • Cool the mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the amine with an organic solvent, dry, and concentrate to yield racemic 2-methyl-1-phenylpropan-1-amine.

Step 3: Chiral Resolution and Salt Formation

  • The racemic amine must be resolved using a chiral acid (e.g., L-tartaric acid). This involves diastereomeric salt formation, crystallization, and liberation of the desired enantiomer.

  • The resolved (S)-amine is then converted to its hydrochloride salt as described in Route 1.

Economic Analysis
Component Typical Molar Ratio Estimated Cost (USD/mol) Cost Contribution per mole of Product
2-Methyl-1-phenylpropan-1-one1.0~$10.12 (based on $75/100g)$10.12
Ammonium Formate3.0~$1.08 (based on $25.50/25g)[5]$3.24
Chiral Resolving Agent (e.g., L-tartaric acid)0.5-1.0VariableSignificant
Solvents and Acids/Bases-VariableModerate
Total Estimated Reagent Cost (pre-resolution) ~$13.36/mol

Note: The major cost of this route is associated with the chiral resolution step, which can be inefficient (theoretical max yield of 50% for the desired enantiomer) and requires a potentially expensive resolving agent.

Causality and Insights

The Leuckart reaction is economically attractive from a raw materials perspective for the initial amination step due to the low cost of ammonium formate. However, the high reaction temperatures translate to significant energy costs, especially at scale. The primary economic and practical challenge is the downstream chiral resolution. This step is often low-yielding and labor-intensive, significantly increasing the overall cost per gram of the final enantiopure product.

Logical Flow Diagram

leuckart_reaction ketone 2-Methyl-1-phenyl- propan-1-one n_formyl N-formyl intermediate ketone->n_formyl Leuckart Reaction ammonium_formate Ammonium Formate ammonium_formate->n_formyl racemic_amine Racemic Amine n_formyl->racemic_amine Hydrolysis resolved_amine (S)-2-Methyl-1-phenyl- propan-1-amine racemic_amine->resolved_amine Chiral Resolution hcl_salt (S)-2-Methyl-1-phenyl- propan-1-amine HCl resolved_amine->hcl_salt HCl

Caption: Leuckart Reaction and Chiral Resolution Workflow.

Route 3: Multi-step Synthesis via Curtius Rearrangement

This route begins with a suitable carboxylic acid, which is converted to an acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate, which can be trapped with an alcohol to form a carbamate. Subsequent deprotection yields the desired amine. To obtain the target molecule, a precursor acid such as 2-methyl-3-phenylpropanoic acid would be required. The stereocenter can be introduced via asymmetric synthesis of the acid or resolution at the acid stage.

Experimental Protocol (Illustrative)

Step 1: Acyl Azide Formation

  • To a solution of the carboxylic acid (e.g., (S)-2-methyl-3-phenylpropanoic acid) in an inert solvent, add triethylamine (1.1 eq).

  • Cool the mixture to 0°C and add diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Stir the reaction at room temperature until the acid is consumed.

Step 2: Curtius Rearrangement and Carbamate Formation

  • Gently heat the reaction mixture containing the acyl azide. The rearrangement to the isocyanate occurs with the loss of nitrogen gas.

  • Add benzyl alcohol to trap the isocyanate as a benzyl carbamate (Cbz-protected amine).

  • Continue heating until the isocyanate is fully consumed.

Step 3: Deprotection

  • The Cbz-protected amine is deprotected via hydrogenolysis using a palladium catalyst and hydrogen gas, similar to Route 1.

Step 4: Hydrochloride Salt Formation

  • The resulting free amine is converted to its hydrochloride salt.

Economic Analysis
Component Typical Molar Ratio Estimated Cost (USD/mol) Cost Contribution per mole of Product
(S)-2-methyl-3-phenylpropanoic acid1.0High (chiral starting material)Significant
Triethylamine1.1~$2.39/mol (based on $2970/MT)[6]~$2.63
Diphenylphosphoryl azide (DPPA)1.1~$36.34/mol (based on $10000/kg)[7]~$39.97
Benzyl Alcohol1.0~$1.21/mol (based on $131/L)~$1.21
10% Pd/C0.05~$19.10/g (5% loading)~$103.14
Total Estimated Reagent Cost High, dominated by chiral acid and DPPA

Note: The cost of the chiral starting acid is a major variable and can be very high. DPPA is also a relatively expensive reagent.

Causality and Insights

The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with retention of configuration if the starting acid is chiral. The use of DPPA is common for in-situ generation of the acyl azide. The main economic hurdles are the cost and availability of the enantiopure starting carboxylic acid and the price of DPPA. This route offers flexibility but is often less atom-economical and more expensive than more direct methods.

Logical Flow Diagram

curtius_rearrangement acid (S)-2-methyl-3-phenyl- propanoic acid acyl_azide Acyl Azide acid->acyl_azide DPPA, Et3N isocyanate Isocyanate acyl_azide->isocyanate Heat (Rearrangement) carbamate Cbz-protected Amine isocyanate->carbamate Benzyl Alcohol product (S)-2-Methyl-1-phenyl- propan-1-amine carbamate->product Hydrogenolysis hcl_salt (S)-2-Methyl-1-phenyl- propan-1-amine HCl product->hcl_salt HCl

Caption: Curtius Rearrangement Workflow.

Route 4: Biocatalytic Asymmetric Synthesis using Transaminase

This modern approach utilizes a transaminase (TA) enzyme to directly convert the prochiral ketone, 2-methyl-1-phenylpropan-1-one, into the (S)-amine with high enantioselectivity. The reaction requires an amine donor, often isopropylamine or alanine, and the cofactor pyridoxal 5'-phosphate (PLP).

Experimental Protocol
  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the transaminase enzyme, pyridoxal 5'-phosphate (PLP), and an amine donor (e.g., isopropylamine in excess).

  • Add the substrate, 2-methyl-1-phenylpropan-1-one. Due to its low aqueous solubility, a co-solvent or surfactant may be necessary.

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.[8]

  • Upon completion, extract the product with an organic solvent, and purify.

  • Convert the free amine to the hydrochloride salt.

Economic Analysis
Component Typical Molar Ratio Estimated Cost (USD/mol) Cost Contribution per mole of Product
2-Methyl-1-phenylpropan-1-one1.0~$10.12 (based on $75/100g)$10.12
Transaminase EnzymeCatalyticHighly variable, major cost driver[9]Significant
Isopropylamine (Amine Donor)ExcessLowMinimal
Pyridoxal 5'-phosphate (PLP)CatalyticModerateMinimal
Buffers and Co-solvents-LowMinimal
Total Estimated Reagent Cost Highly dependent on enzyme cost and loading

Note: The cost of the enzyme is the most significant factor. However, enzyme immobilization can allow for recycling, drastically reducing the cost per batch at an industrial scale.

Causality and Insights

Biocatalytic transamination offers a highly efficient and environmentally friendly route to chiral amines, often with excellent enantioselectivity (>99% ee) and high yields. The reaction proceeds under mild aqueous conditions, reducing energy consumption and hazardous waste. The primary economic consideration is the cost of the enzyme. While initial investment in the enzyme may be high, its reusability through immobilization can make this route highly cost-effective for large-scale production.[9][10] The choice of amine donor is also critical; using a cheap donor like isopropylamine, which generates a volatile acetone byproduct, is often preferred for ease of removal to drive the reaction equilibrium.[11]

Logical Flow Diagram

biocatalytic_synthesis cluster_0 Biocatalytic Reaction ketone 2-Methyl-1-phenyl- propan-1-one product (S)-2-Methyl-1-phenyl- propan-1-amine ketone->product Transaminase, PLP amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->product byproduct Ketone Byproduct (e.g., Acetone) hcl_salt (S)-2-Methyl-1-phenyl- propan-1-amine HCl product->hcl_salt HCl

Caption: Biocatalytic Synthesis using Transaminase.

Summary Comparison and Conclusion

Synthetic Route Pros Cons Estimated Cost/mol (Reagents) Industrial Viability
Diastereoselective Reductive Amination Well-established, predictable stereocontrol.High cost of chiral auxiliary and catalyst, multiple steps.High (~$430/mol)Moderate, depends on auxiliary recovery efficiency.
Leuckart Reaction Very low-cost starting materials for amination.High energy consumption, requires inefficient chiral resolution.Low (pre-resolution), High (post-resolution)Low for enantiopure product due to resolution step.
Curtius Rearrangement Versatile, good stereochemical retention.Expensive starting materials and reagents, multiple steps.Very HighLow, unless a cheap source of the chiral acid is available.
Biocatalytic Transamination High enantioselectivity, mild conditions, "green" process.High initial enzyme cost, potential for substrate/product inhibition.Variable, potentially low at scale with enzyme recycling.High and growing, especially for pharmaceutical applications.

References

  • Sodium Borohydride: Best Suppliers & Pricing 2025. Accio. (URL: [Link])
  • Ammonium formate, Certified®.
  • Leuckart reaction. Sciencemadness Wiki. (URL: [Link])
  • Triethylamine Prices, Chart, Trend 2025 and Forecast. IMARC Group. (URL: [Link])
  • Diphenylphosphoryl Azide Cas 26386-88-9. Global Chemie. (URL: [Link])
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. (URL: [Link])
  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. (URL: [Link])
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. (URL: [Link])
  • Leuckart reaction. Wikipedia. (URL: [Link])
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

A Senior Application Scientist's Guide to the Recovery and Recycling of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride Post-Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and Sustainability in Modern Drug Development

In the landscape of pharmaceutical synthesis, the stereochemical identity of a molecule is paramount. Chiral amines, such as 2-methyl-1-phenylpropan-1-amine, are fundamental building blocks for a multitude of active pharmaceutical ingredients (APIs). The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and the use of the single, desired stereoisomer.[1] The classical method of diastereomeric salt crystallization remains a robust and scalable technique for resolving racemic amines.[2] However, the economic and environmental viability of this process hinges on the efficient recovery of the desired enantiomer and the recycling of the resolving agent and the unwanted enantiomer. Discarding half of the starting material is no longer a sustainable option in an industry striving for greener and more cost-effective manufacturing processes.[2]

This guide provides a comprehensive evaluation of methodologies for the recovery of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride following its resolution from the racemic mixture. We will delve into a comparative analysis of different recovery and recycling strategies, supported by representative experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and implement efficient, economical, and sustainable processes for the isolation of this critical chiral intermediate.

Core Principles of Chiral Resolution and Amine Recovery

The resolution of racemic 2-methyl-1-phenylpropan-1-amine is typically achieved by reacting the basic amine with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This acid-base reaction forms a pair of diastereomeric salts.[2][3] Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably different solubilities in a given solvent system.[4] This disparity in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization.

Once the desired diastereomeric salt is isolated, the next crucial step is the liberation, or recovery, of the enantiomerically pure amine. This is accomplished by breaking the ionic bond between the amine and the chiral resolving agent. The overall workflow can be visualized as follows:

G cluster_0 Diastereomeric Salt Resolution cluster_1 Recovery & Recycling racemic_amine Racemic (R/S)-Amine salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amine Salt) crystallization->less_soluble_salt Isolation mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Amine Salt) crystallization->mother_liquor recovery Recovery of (S)-Amine less_soluble_salt->recovery recycling Recycling of (R)-Amine mother_liquor->recycling s_amine_hcl (S)-Amine Hydrochloride recovery->s_amine_hcl racemization Racemization recycling->racemization Recycled racemization->racemic_amine Recycled

Caption: Overall workflow of chiral resolution, recovery, and recycling.

Comparative Analysis of Recovery and Recycling Strategies

The economic feasibility of a resolution process is significantly enhanced by the ability to recover the desired product in high yield and purity, and to recycle the unwanted enantiomer. Below is a comparative summary of key performance indicators for different recovery and recycling strategies. The data presented is representative of what can be achieved with optimized processes for phenylalkylamines.

ParameterStrategy 1: Basic RecoveryStrategy 2: Basic Recovery with Racemization & RecyclingAlternative: Preparative Chiral HPLC
Recovery Yield of (S)-Amine 85-95% (from isolated salt)85-95% (from isolated salt)>95%
Overall Process Yield < 45% (theoretical max 50%)Up to 90%>95%
Enantiomeric Excess (e.e.) >98%>98%>99.5%
Solvent Consumption ModerateHighVery High
Scalability HighHighLow to Moderate
Cost-Effectiveness GoodExcellentLow (for large scale)
Waste Generation ModerateLowHigh (solvents)

Note: The yields in Strategy 2 are significantly higher due to the conversion of the unwanted (R)-enantiomer back into the racemic mixture, which is then re-introduced into the resolution process.[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-Methyl-1-phenylpropan-1-amine

This protocol is a representative procedure based on established methods for the resolution of chiral amines using L-(+)-tartaric acid.[3][5] The choice of solvent is critical and often requires empirical optimization to achieve the best separation.

Materials:

  • Racemic 2-Methyl-1-phenylpropan-1-amine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

Procedure:

  • In a suitable flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.

  • In a separate flask, dissolve 2.0 equivalents of racemic 2-methyl-1-phenylpropan-1-amine in methanol.

  • Slowly add the tartaric acid solution to the amine solution with constant stirring. Salt formation may be observed as a precipitate.

  • Gently heat the mixture to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to obtain the diastereomerically pure salt of (S)-2-Methyl-1-phenylpropan-1-amine with L-(+)-tartaric acid.

Protocol 2: Recovery of this compound

This protocol describes the liberation of the free amine from the diastereomeric salt and its conversion to the hydrochloride salt.[6][7]

G start Diastereomeric Salt ((S)-Amine Tartrate) dissolution Dissolve in Water start->dissolution basification Basification with NaOH (aq) to pH > 12 dissolution->basification extraction Extraction with Organic Solvent (e.g., DCM) basification->extraction separation Separate Layers extraction->separation organic_phase Organic Phase (Free (S)-Amine) separation->organic_phase aqueous_phase Aqueous Phase (Sodium Tartrate) separation->aqueous_phase To waste or resolving agent recovery hcl_addition Addition of HCl in a suitable solvent organic_phase->hcl_addition precipitation Precipitation/ Crystallization hcl_addition->precipitation final_product (S)-Amine Hydrochloride precipitation->final_product

Caption: Workflow for the recovery of the amine hydrochloride.

Materials:

  • Diastereomerically pure salt of (S)-2-Methyl-1-phenylpropan-1-amine

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) solution (e.g., in isopropanol or ether)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend the collected diastereomeric salt crystals in water.

  • With stirring, add the NaOH solution dropwise until the pH of the solution is greater than 12. This liberates the free (S)-amine.[6]

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., isopropanol) with stirring.

  • The this compound will precipitate.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Recycling of (R)-2-Methyl-1-phenylpropan-1-amine via Racemization

The mother liquor from the resolution contains the more soluble diastereomeric salt, enriched in the (R)-enantiomer. After recovering the free (R)-amine using a similar procedure as in Protocol 2, it can be racemized and recycled. Raney Nickel is a commonly used catalyst for the racemization of chiral amines.[8]

Materials:

  • (R)-2-Methyl-1-phenylpropan-1-amine

  • Raney Nickel catalyst (handle with care, can be pyrophoric)[9]

  • Hydrogen gas

  • Suitable solvent (e.g., an alcohol)

Procedure:

  • In a pressure reactor, dissolve the recovered (R)-amine in a suitable solvent.

  • Add the Raney Nickel catalyst to the solution.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Monitor the reaction for the disappearance of optical activity.

  • After the reaction is complete, cool the reactor, and carefully filter the catalyst.

  • The resulting solution contains the racemic amine, which can be purified and reused in the resolution process.

Analytical Methods for Enantiomeric Purity Assessment

The determination of the enantiomeric purity (or enantiomeric excess, e.e.) of the recovered amine is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.[10][11]

Typical HPLC Method Parameters:

  • Column: A chiral stationary phase based on cellulose or amylose derivatives (e.g., Chiralpak® series).[10]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A small amount of a basic additive, such as diethylamine (DEA), is often added to improve peak shape and resolution for basic analytes like amines. A typical mobile phase could be n-hexane:isopropanol:DEA (80:20:0.1 v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The successful recovery and recycling of this compound post-resolution is not merely a matter of optimizing individual steps but of designing an integrated and sustainable process. The classic approach of diastereomeric salt crystallization, when coupled with efficient amine recovery and racemization of the unwanted enantiomer, presents a highly scalable and cost-effective strategy. While preparative chiral HPLC offers high purity, its application at an industrial scale is often limited by cost and solvent consumption. For drug development professionals, a thorough understanding of these principles and methodologies is essential for the creation of green, economically viable, and robust manufacturing processes for chiral pharmaceuticals.

References

  • Santos, P. P., & Pinheiro, P. F. (2017). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-568). Royal Society of Chemistry.
  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Paal, T., et al. (2015). Heterogeneous Raney Nickel and Cobalt Catalysts for Racemization and Dynamic Kinetic Resolution of Amines.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194.
  • Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(18), 6243-6283.
  • Wikipedia. (2024). Chiral resolution.
  • European Patent Office. (2020). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast (EP3280701B1).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture.
  • D'Acquarica, I., et al. (2013). Diastereoselective hydrogenation of arene and heteroarene rings. RSC Advances, 3(32), 13085-13113.
  • Wikipedia. (2024). Raney nickel.
  • Kumar, A. P., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 22(5), 3451-3456.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 73(3), 302–307.
  • Turner, H. V., & Cousins, E. R. (1964). Process for preparing raney nickel catalyst (U.S. Patent No. 3,139,408). U.S.
  • Yasumura, J., & Yoshino, T. (1966). The Preparation of Granular Raney Nickel Catalysts and their Hydrogenation Activity for Acetone. Journal of the Society of Chemical Industry, Japan, 69(1), 13-17.

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride in Industrial Chiral Separations

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and manufacturing, the selection of a chiral separation technique is a critical decision point, balancing technical feasibility, scalability, and, most importantly, cost-effectiveness. While modern chromatographic techniques offer precision, classical resolution via diastereomeric salt formation remains a highly competitive and often more economical strategy for large-scale production.[1]

This guide provides an in-depth analysis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a synthetic chiral resolving agent, and evaluates its economic viability in industrial applications against common alternatives. We will dissect the cost drivers, from reagent acquisition to process efficiency, providing the data and frameworks necessary for informed decision-making.

The Principle: Diastereomeric Salt Resolution

Chiral resolution via diastereomeric salt formation is a cornerstone of industrial stereochemistry. The process hinges on the reaction of a racemic mixture (containing two enantiomers with identical physical properties) with a single enantiomer of a chiral resolving agent.[2] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[3] This solubility differential allows for the selective crystallization of one diastereomer, effectively separating it from the other, which remains in the mother liquor.

The process is elegant in its simplicity but requires careful optimization of parameters such as solvent choice, temperature, and stoichiometry to maximize both yield and enantiomeric purity.[4]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation & Recovery racemate Racemic Mixture (e.g., R/S-Acid) mix Reaction in Solvent racemate->mix agent (S)-Amine HCl (Resolving Agent) agent->mix diastereomers Diastereomeric Salts (R-Acid, S-Amine) (S-Acid, S-Amine) mix->diastereomers Forms Diastereomers crystal Cooling & Crystallization diastereomers->crystal separation Filtration crystal->separation Solubility Difference solid Solid Crystal (Less Soluble Diastereomer) separation->solid liquid Mother Liquor (More Soluble Diastereomer) separation->liquid acid_base1 Liberation solid->acid_base1 Acid/Base Treatment enantiomer Desired Enantiomer (e.g., S-Acid) acid_base1->enantiomer recovered_agent Recovered Resolving Agent ((S)-Amine) acid_base1->recovered_agent Recycle

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Core Cost-Effectiveness Analysis

The economic viability of using this compound, or any resolving agent, extends far beyond its price per kilogram. A holistic assessment must include reagent costs, process efficiency, operational expenditures, and scalability.

Reagent Cost: Acquisition and Recovery

The initial purchase price of a resolving agent is a primary consideration. Synthetic resolving agents like this compound can have a higher upfront cost compared to agents derived from the chiral pool, such as tartaric or mandelic acid.[5][6] However, the true cost is the effective cost, which is heavily influenced by the agent's recovery and recycling rate.[2]

A robust industrial process will incorporate a highly efficient recovery loop for the resolving agent, often exceeding 95%. The process typically involves treating the isolated diastereomeric salt with an acid or base to liberate the desired enantiomer and the resolving agent, which can then be extracted and purified for reuse. The efficiency of this step is paramount to making a synthetic resolving agent cost-competitive.

Process Efficiency: Yield and Purity

Classical resolution is theoretically limited to a 50% yield for the desired enantiomer in a single pass, as its counterpart remains in the mother liquor.[1] However, this limitation can be overcome. If the unwanted enantiomer can be racemized and recycled back into the process, the theoretical yield can approach 100%. This is a significant advantage of crystallization-based methods.

Furthermore, advanced techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can achieve yields well beyond 50% in a single operation by continuously racemizing the unwanted diastereomer in solution as the desired, less soluble diastereomer crystallizes.[4][7] The feasibility of CIDT depends on the specific substrate and conditions but offers a substantial pathway to improved cost-effectiveness.

Operational Costs: Solvents, Cycles, and Scale

Operational costs are a major differentiator between separation techniques.

  • Solvent Consumption: Diastereomeric salt crystallization can be solvent-intensive, but often uses common, lower-cost industrial solvents. This contrasts sharply with preparative HPLC, which requires large volumes of expensive, high-purity solvents.[1][8] Supercritical Fluid Chromatography (SFC) offers a "greener" and often cheaper alternative by using supercritical CO2, significantly reducing organic solvent consumption.[8]

  • Cycle Time and Throughput: Crystallization development can be time-consuming, requiring screening of multiple solvents and conditions.[9] However, once optimized, the production cycle in large reactors can yield very high throughput. Chromatographic methods may have faster development times but can become a bottleneck at large scales due to the limitations of column loading and cycle times.[10]

  • Equipment: Crystallization utilizes standard chemical processing equipment (reactors, filters, dryers), which are common assets in pharmaceutical manufacturing. In contrast, large-scale preparative chromatography requires significant capital investment in specialized equipment like Simulated Moving Bed (SMB) systems.[11]

Comparison with Alternative Chiral Separation Technologies

The decision to use this compound should be made after comparing it to the leading alternatives. Each method has a domain where it is the most cost-effective choice.

ParameterDiastereomeric Salt CrystallizationPreparative HPLCSupercritical Fluid Chromatography (SFC)
Capital Cost Low to Moderate (Standard Reactors)High (Specialized Units)High (Specialized Units)
Consumable Cost Low (Resolving Agent is recyclable)Very High (Chiral Stationary Phase)High (Chiral Stationary Phase)
Solvent Cost ModerateHigh to Very HighLow to Moderate
Scalability Excellent, well-suited for large scale.[4]Good, but can be costly.Good, more productive than HPLC.[1]
Typical Yield 50% (can approach 100% with recycle/CIDT).[1][7]>95% recovery is possible.>95% recovery is possible.
Development Time Can be lengthy (screening required).[1][9]Relatively Fast.Fast.
"Green" Chemistry Dependent on solvent choice.Poor (high solvent use).Good (uses CO2).[8]

Experimental Protocols

To ensure scientific integrity, any evaluation must be based on robust, reproducible experimental protocols.

Protocol 1: Screening for Optimal Crystallization Conditions

Objective: To identify a solvent system that provides a significant solubility difference between the two diastereomeric salts.

  • Preparation: Synthesize small quantities of both diastereomeric salts: ((R)-acid + (S)-amine) and ((S)-acid + (S)-amine).

  • Solvent Selection: Choose a matrix of 10-15 solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Equilibrium Solubility: In separate vials, create saturated solutions of each pure diastereomer in each solvent system at a controlled temperature (e.g., 50°C).

  • Analysis: After allowing the solutions to equilibrate (e.g., 24 hours with agitation), filter the solids and measure the concentration of the supernatant via HPLC.

  • Selection: The ideal solvent is one that shows the largest difference in solubility between the two diastereomeric salts, as this will maximize the yield and purity of the desired crystallized product.[9]

Protocol 2: Validation of Enantiomeric Excess (e.e.)

Objective: To accurately determine the enantiomeric purity of the final product after liberation from the diastereomeric salt.

  • Method Development: Develop a chiral HPLC or SFC method capable of baseline-separating the two enantiomers of the target molecule. Polysaccharide-based chiral stationary phases (CSPs) are a common starting point.[1]

  • Sample Preparation: Carefully weigh a sample of the final product, dissolve it in a suitable mobile phase, and dilute to a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject the sample onto the chiral column.

  • Calculation: Integrate the peak areas for both the major (desired) and minor (undesired) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

  • Validation: The protocol is self-validating if the method can accurately quantify the e.e. of a known racemic standard (which should be ~0%) and spiked samples.

Conclusion and Strategic Recommendations

This compound represents a viable and potentially highly cost-effective tool for industrial-scale chiral separations. Its primary advantages lie in the scalability, high throughput, and low capital equipment requirements associated with diastereomeric salt crystallization.

The key to unlocking its economic potential rests on two pillars:

  • Efficient Recovery and Recycling: A near-quantitative recovery of the resolving agent is non-negotiable to minimize its contribution to the cost of goods.

  • Process Optimization: Implementing a racemization loop for the unwanted enantiomer or developing a Crystallization-Induced Diastereomer Transformation (CIDT) process can dramatically improve yields and overall process economics.

While chromatographic methods offer speed and precision, particularly in early development stages, classical resolution remains a dominant strategy for manufacturing enantiomerically pure APIs at scale. A thorough cost-benefit analysis, grounded in solid experimental data as outlined in this guide, will empower researchers and drug development professionals to select the most economically sound pathway to their target molecule.

References

  • APC Ltd. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
  • Wikipedia. Chiral auxiliary.
  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 74-86.
  • APC Ltd - The Applied Process Company. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1035-1042.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10425–10444.
  • ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?
  • Mazur, A., et al. (2022). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 61(4), 1841-1853.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis.
  • Encyclopedia of Separation Science. (2010). Chiral Drug Separation.
  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Teknoscienze. (2016). Relative cost-effectiveness modeling to understand the value of preparative chiral separations in pharmaceutical R&D.
  • National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer.
  • Oakwood Chemical. (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubChem. 2-Methyl-1-phenylpropan-1-amine.
  • Pharmaffiliates. 2-Methyl-1-phenylpropan-1-amine.
  • National Institutes of Health. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

A Senior Scientist's Guide to Spectroscopic Differentiation of Diastereomeric Salts: A Case Study of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of diastereomeric salts, a critical step in the chiral resolution of active pharmaceutical ingredients (APIs). We will focus on the practical application of these methods to the diastereomeric salts formed from (S)-2-Methyl-1-phenylpropan-1-amine, a key chiral building block. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical strategies for stereochemical control.

The Imperative of Chiral Purity and the Role of Diastereomeric Salt Resolution

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide demand the development of single-enantiomer drugs.

One of the most established and scalable methods for separating enantiomers is classical chiral resolution.[1][2] This technique involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, including solubility, melting points, and crystal structure.[3][4][5] This crucial difference allows for their separation, typically via fractional crystallization.[3][6]

The success of this separation hinges on the ability to accurately and reliably monitor the composition of the salt mixture. This guide focuses on the spectroscopic techniques that serve as the workhorse for differentiating and quantifying these diastereomeric salts.

G cluster_0 Chiral Resolution Workflow cluster_1 Separation & Analysis racemic_amine Racemic Amine (R/S)-Amine salt_mixture Mixture of Diastereomeric Salts ((R)-Amine)-(+)-Tartrate ((S)-Amine)-(+)-Tartrate racemic_amine->salt_mixture Salt Formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_mixture fractional_crystallization Fractional Crystallization salt_mixture->fractional_crystallization Exploit Solubility Difference less_soluble Enriched Diastereomeric Salt (Crystal) fractional_crystallization->less_soluble Solid Phase more_soluble Other Diastereomer (in Solution) fractional_crystallization->more_soluble Mother Liquor analysis Spectroscopic Differentiation (NMR, VCD, FTIR) less_soluble->analysis Characterization

Caption: Workflow for chiral resolution via diastereomeric salt formation and subsequent analysis.

Core Spectroscopic Methodologies for Diastereomer Differentiation

The ability to distinguish between diastereomers using spectroscopy stems from their different three-dimensional structures. This structural variance creates non-equivalent chemical environments for the nuclei and different vibrational modes for the bonds, which can be detected by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Analysis

NMR spectroscopy is arguably the most powerful and widely used technique for distinguishing diastereomers in solution.[7] The formation of diastereomeric salts removes the magnetic equivalence of the corresponding nuclei in the two enantiomers, leading to observable differences in their NMR spectra.[8][9]

Causality Behind Differentiation: The chiral resolving agent provides a common chiral environment. The different spatial orientations of the two enantiomers relative to this chiral agent result in distinct magnetic environments for their respective nuclei. Protons or carbons near the stereogenic center or the salt-formation site are most affected, exhibiting different chemical shifts (Δδ) and potentially different coupling constants.

Expected Spectral Data: For the diastereomeric salts of (S)-2-Methyl-1-phenylpropan-1-amine formed with a chiral acid like tartaric acid, the most significant chemical shift differences are expected for:

  • The methine proton (CH-N) at the stereogenic center.

  • The protons of the isopropyl group (-CH(CH₃)₂).

  • The aromatic protons of the phenyl ring.

Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆) Diastereomer 1 ((S)-Amine, (R,R)-Tartrate) Diastereomer 2 ((R)-Amine, (R,R)-Tartrate) Δδ (ppm)
Methine Proton (CH-N) 4.15 (d, J=7.5 Hz)4.22 (d, J=7.8 Hz)0.07
Isopropyl Methine (CH(CH₃)₂) 2.10 (m)2.18 (m)0.08
Isopropyl Methyls (-CH(CH₃)₂) 0.95 (d, J=6.5 Hz), 0.92 (d, J=6.5 Hz)1.05 (d, J=6.6 Hz), 1.01 (d, J=6.6 Hz)~0.10
Amine Protons (-NH₃⁺) 8.50-8.80 (br s)8.55-8.85 (br s)Overlapped

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the diastereomeric salt sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (D1) of at least 2-5 seconds to ensure accurate integration for quantitative analysis.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the characteristic, well-resolved signals for each diastereomer. Integrate the distinct signals to determine the diastereomeric ratio (dr) or diastereomeric excess (de).

Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration

VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] While a standard IR spectrum provides information on molecular vibrations, a VCD spectrum reveals the three-dimensional arrangement of atoms, making it exceptionally sensitive to stereochemistry.[10][12]

Causality Behind Differentiation: Diastereomers, being different chiral molecules, will produce unique and distinct VCD spectra.[13] Unlike conventional IR, which may show only subtle differences due to crystal packing, VCD provides a definitive spectral fingerprint for each diastereomer in solution.[13][14] This allows for unambiguous identification and is a powerful tool for assigning the absolute configuration when compared against quantum chemical calculations.[10]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the diastereomeric salt (typically 10-50 mg/mL) in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CDCl₃, or DMSO).

  • Instrumentation: Use a dedicated VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition: Collect the VCD spectrum over a wide mid-IR range (e.g., 2000-900 cm⁻¹). A corresponding IR absorption spectrum is collected simultaneously. A spectrum of the pure solvent should also be acquired for subtraction.

  • Data Processing: The solvent spectrum is subtracted, and the baseline is corrected.

  • Analysis: The VCD spectrum of the isolated salt is compared to a reference spectrum of a known diastereomer or to a computationally predicted spectrum to confirm its identity and absolute configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy: An Accessible Solid-State Method

FTIR spectroscopy is a widely accessible technique that can be used to differentiate diastereomeric salts in the solid state.[15][16] The differentiation is not based on inherent chirality but on the consequences of it in a crystalline lattice.

Causality Behind Differentiation: Diastereomeric salts have different three-dimensional structures and pack into different crystal lattices. This leads to distinct intermolecular interactions, particularly hydrogen bonding networks between the ammonium group of the amine and the carboxylate groups of the acid. These differences manifest as subtle but measurable shifts in the frequencies of key vibrational bands, such as the N-H stretches, C=O stretches, and vibrations in the fingerprint region (below 1500 cm⁻¹).[15][17][18]

Hypothetical Solid-State FTIR Data (ATR) Diastereomer 1 ((S)-Amine, (R,R)-Tartrate) Diastereomer 2 ((R)-Amine, (R,R)-Tartrate)
N-H Stretch (Ammonium) 3200-2800 cm⁻¹ (broad)3215-2810 cm⁻¹ (broad, slightly shifted)
C=O Stretch (Carboxylate) 1735 cm⁻¹, 1610 cm⁻¹1730 cm⁻¹, 1625 cm⁻¹
Fingerprint Region Multiple sharp peaks, e.g., at 1210, 1080 cm⁻¹Different pattern/shifts, e.g., at 1218, 1075 cm⁻¹

Experimental Protocol: Solid-State ATR-FTIR Analysis

  • Sample Preparation: Ensure the crystalline salt sample is dry and free of residual solvent. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum should be collected first.

  • Analysis: Compare the spectrum of the unknown sample against a reference spectrum of a pure diastereomer. Pay close attention to shifts in the N-H and C=O stretching regions and any clear differences in the fingerprint region.

The Definitive Method: Single-Crystal X-ray Crystallography

While the spectroscopic methods above are excellent for routine analysis and monitoring, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure determination.[19][20]

If a suitable single crystal of a diastereomeric salt can be grown, this technique can determine the precise three-dimensional arrangement of every atom, providing definitive proof of the relative and absolute configuration.[20] This method is not used for routine quantification but is essential for the initial, unambiguous identification of the less soluble diastereomer that crystallizes from the resolution process.[19]

G cluster_0 Analytical Workflow cluster_1 Routine Analysis cluster_2 Advanced Characterization start Isolated Crystalline Diastereomeric Salt nmr NMR (Quantitative, dr) start->nmr Primary Method ftir FTIR (Qualitative ID) start->ftir Rapid Screen vcd VCD (Absolute Config. in Solution) start->vcd If needed xray X-ray Crystallography (Definitive Absolute Config.) start->xray For initial proof decision Diastereomer Identified & Quantified nmr->decision Confirm Ratio ftir->decision Confirm Identity vcd->decision Confirm Structure xray->decision Confirm Structure

Caption: Recommended analytical workflow for diastereomeric salt characterization.

Comparative Summary of Techniques

Technique Information Provided Sample State Key Advantages Limitations
NMR Spectroscopy Quantitative diastereomeric ratio (dr); structural information.[21]SolutionHigh resolution and precision; excellent for quantification.Requires soluble sample; higher equipment cost.
Vibrational Circular Dichroism (VCD) Absolute configuration; definitive qualitative identification.[10][12]SolutionExtremely sensitive to stereochemistry; direct probe of chirality.[14]Requires specialized equipment; needs higher concentrations.
FTIR Spectroscopy Qualitative identification based on crystal packing.[15][17]SolidFast, accessible, non-destructive.Indirect method; differences can be subtle or non-existent.[13]
X-ray Crystallography Unambiguous absolute and relative configuration.[19][20]Single CrystalThe "gold standard" for definitive structural proof.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion and Recommendations

The successful spectroscopic differentiation of diastereomeric salts requires a multi-faceted approach. For routine analysis and quantification of diastereomeric purity during the optimization of a chiral resolution, ¹H NMR spectroscopy is the most robust and reliable method. For rapid, at-line qualitative checks of the solid-state form, ATR-FTIR is an invaluable and efficient tool.

When unambiguous confirmation of the absolute configuration of the resolved material is required, Vibrational Circular Dichroism (VCD) offers a powerful solution-state analysis, while Single-Crystal X-ray Crystallography provides the ultimate, definitive structural proof. By judiciously selecting from these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy analytical strategy for ensuring the stereochemical integrity of their chiral molecules.

References

  • Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) - RSC Publishing.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing).
  • A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem.
  • Vibrational circular dichroism discrimination of diastereomeric cedranol acetates - PubMed.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Request PDF - ResearchGate.
  • Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF - ResearchGate.
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube.
  • Vibrational circular dichroism - Wikipedia.
  • Vibrational circular dichroism (VCD) - Bruker.
  • Differentiation of Chiral Compounds Using NMR Spectroscopy - Semantic Scholar.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation - ResearchGate.
  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery.
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem.
  • Results of a TG-FTIR run of the diastereomeric salt during dynamic heating. - ResearchGate.
  • Chiral resolution - Wikipedia.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
  • How to Interpret FTIR Results: A Beginner's Guide.
  • Resolution of a Racemic Mixture - Science Learning Center.
  • X-ray crystallography - Wikipedia.
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs.
  • FTIR Spectroscopy : r/chemhelp - Reddit.
  • Fourier Transform Infrared Spectroscopy | FTIR | Supplier - Jordi Labs.

Sources

A Comparative Review of Patents and Literature on the Applications of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Chemical Scaffold

In the vast landscape of medicinal chemistry, the phenethylamine scaffold stands as a cornerstone, giving rise to a multitude of compounds with profound effects on the central nervous system (CNS) and peripheral physiology. This guide provides a comprehensive review of the patent and scientific literature surrounding (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride and its analogs. We will delve into their diverse applications, from well-established uses to emerging therapeutic potentials, supported by a critical analysis of the available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic opportunities within this important class of molecules.

The Phenethylamine Backbone: A Gateway to Diverse Pharmacology

The 2-phenethylamine framework is a privileged structure in drug discovery, present in endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic compounds.[1] These molecules exert their effects by modulating monoamine neurotransmitter systems, leading to a spectrum of pharmacological activities including CNS stimulation, appetite suppression, and vasoconstriction.[2] The seemingly minor structural modifications to the phenethylamine core, such as alkylation, substitution on the phenyl ring, and stereochemistry, can dramatically alter a compound's potency, selectivity, and therapeutic application.

(S)-2-Methyl-1-phenylpropan-1-amine: A Chiral Perspective

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral molecule, and as with many phenethylamines, its stereochemistry is a critical determinant of its biological activity. The orientation of the methyl group at the α-carbon and the amino group at the chiral center significantly influences its interaction with biological targets. This is exemplified by the stereoisomers of methamphetamine, where the (S)-enantiomer (dextromethamphetamine) is a potent CNS stimulant, while the (R)-enantiomer (levomethamphetamine) possesses significantly weaker central effects and is primarily used as a nasal decongestant.[3][4]

While specific pharmacological data for this compound is not extensively available in the public domain, we can infer its potential applications and compare it to its close structural analogs for which a wealth of data exists.

Comparative Analysis of Key Analogs and Their Applications

To understand the potential of this compound, we will compare it with its well-characterized analogs: phentermine, methamphetamine, and levomethamphetamine.

CompoundStructurePrimary Application(s)Mechanism of ActionKey Experimental Findings
(S)-2-Methyl-1-phenylpropan-1-amine Predicted: CNS Stimulant, Appetite SuppressantPredicted: Monoamine releasing agent/reuptake inhibitorData not publicly available. Inferences drawn from analogs.
Phentermine 2-Methyl-1-phenylpropan-2-amineAnorectic (Appetite Suppressant)[3]Sympathomimetic amine, CNS stimulant[2]Used in the treatment of obesity.[5]
(S)-Methamphetamine (S)-N-Methyl-1-phenylpropan-2-amineCNS Stimulant, ADHD treatment (second-line)[4]Potent releaser of dopamine, norepinephrine, and serotoninHigh potential for abuse and neurotoxicity.[6]
(R)-Methamphetamine (Levomethamphetamine) (R)-N-Methyl-1-phenylpropan-2-amineNasal Decongestant[3]Vasoconstrictor with weak CNS activity[3]Significantly less potent than the (S)-enantiomer.[3]
Central Nervous System Stimulation

The primary mechanism by which phenethylamines exert their CNS stimulant effects is through the release and/or inhibition of reuptake of monoamine neurotransmitters, particularly dopamine and norepinephrine.[1] This leads to increased alertness, energy, and cognitive function.

N-methylation of the primary amine in the phenethylamine scaffold, as seen in methamphetamine, generally enhances CNS stimulant properties. Therefore, it is plausible that N-methylated analogs of (S)-2-Methyl-1-phenylpropan-1-amine would exhibit significant stimulant activity. Research into deuterated N-methyl-1-phenylpropan-2-amine suggests its potential application in treating conditions like ADHD and narcolepsy.[1]

Appetite Suppression

Several phenethylamine derivatives, most notably phentermine, are utilized for their anorectic effects in the management of obesity.[3][5] This effect is also linked to their sympathomimetic and CNS stimulant properties, which can lead to a decrease in appetite. Given its structural similarity to phentermine, this compound is likely to possess appetite-suppressant properties.

Vasoconstrictor Effects

The vasoconstrictor properties of some phenethylamines are mediated by their action on adrenergic receptors in the peripheral nervous system. This is the basis for the use of levomethamphetamine as a nasal decongestant.[3] While the primary interest in (S)-2-Methyl-1-phenylpropan-1-amine and its analogs often lies in their CNS effects, potential cardiovascular effects, such as vasoconstriction and tachycardia, must be carefully considered during drug development.[7]

Patent Landscape: A Broad View of Therapeutic Potential

A review of the patent literature reveals a broad interest in phenethylamine derivatives for a range of therapeutic indications. While patents specifically claiming this compound for a particular use are not readily identifiable, several patents encompass this structural class for various disorders.

  • CNS Disorders: Patents such as WO1998026775A1 describe the use of phenylethylamine derivatives for the treatment of Alzheimer's disease, depression, and ADHD.[1]

  • Inflammatory and Neurological Disorders: Patent application WO2022271982A1 discloses the use of substituted phenethylamines for treating inflammatory and neurological conditions.

  • Respiratory Diseases: Phenethanolamine derivatives, a related class of compounds, have been patented for the treatment of respiratory diseases, highlighting the versatility of the core phenethylamine scaffold (EP1425001B1).

These patents suggest that the therapeutic potential of (S)-2-Methyl-1-phenylpropan-1-amine and its analogs extends beyond the classic applications of CNS stimulation and appetite suppression.

Experimental Protocols for Pharmacological Characterization

To rigorously assess the pharmacological profile of this compound and its analogs, a series of in vitro and in vivo assays are essential. The following are representative protocols based on standard methodologies in the field.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for various monoamine transporters and receptors (e.g., DAT, NET, SERT, and adrenergic receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target human transporter or receptor.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) values by nonlinear regression analysis of the competition binding curves.

G cluster_0 Radioligand Binding Assay Workflow Membrane Cell Membranes with Target Receptors Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki Calculation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Neurotransmitter Uptake Assays

Objective: To measure the functional potency of the test compounds in inhibiting neurotransmitter reuptake.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

  • Termination: Stop the uptake by washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 values (the concentration of compound that inhibits 50% of the neurotransmitter uptake).

In Vivo Behavioral Assays (Rodent Models)

Objective: To assess the CNS stimulant and anorectic effects of the test compounds in vivo.

Methodology for Locomotor Activity:

  • Acclimation: Acclimate rodents to locomotor activity chambers.

  • Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified time period.

  • Data Analysis: Compare the activity levels of the compound-treated group to the vehicle-treated group.

Methodology for Food Intake:

  • Fasting: Fast rodents for a predetermined period to induce hunger.

  • Administration: Administer the test compound or vehicle.

  • Food Presentation: Present a pre-weighed amount of food.

  • Measurement: Measure the amount of food consumed over a specific time.

  • Data Analysis: Compare the food intake of the compound-treated group to the vehicle-treated group.

G cluster_1 In Vivo Behavioral Assay Logic start Rodent Model acclimation Acclimation to Test Environment start->acclimation administration Compound/Vehicle Administration acclimation->administration locomotor Locomotor Activity Measurement administration->locomotor food Food Intake Measurement administration->food analysis Comparative Data Analysis locomotor->analysis food->analysis

Caption: Logic diagram for in vivo behavioral assessments.

Future Directions and Conclusion

The patent and scientific literature strongly suggests that this compound and its analogs represent a promising chemical scaffold with the potential for diverse therapeutic applications. While direct and comprehensive pharmacological data for the title compound is not yet widely published, a comparative analysis of its close structural analogs provides a solid foundation for predicting its activity profile.

Future research should focus on the synthesis and rigorous pharmacological characterization of this compound and a focused library of its analogs. Key areas of investigation should include:

  • Stereoselective Pharmacology: A direct comparison of the (S) and (R) enantiomers to fully elucidate the role of stereochemistry in their activity.

  • Receptor Selectivity Profiling: Comprehensive screening against a panel of monoamine transporters and receptors to identify novel selectivity profiles.

  • In Vivo Efficacy and Safety: Thorough evaluation in relevant animal models to assess therapeutic potential and potential side effects, particularly cardiovascular and abuse liability.

By systematically exploring the structure-activity relationships within this class of compounds, the scientific community can unlock new therapeutic opportunities for a range of CNS and other disorders. This guide serves as a foundational resource to inform and inspire such future research endeavors.

References

  • Wikipedia. (2024). Substituted phenethylamine. [Link]
  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • PharmaCompass. (n.d.). 2-Methyl-1-phenyl-2-propanamine | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (2024). Methamphetamine. [Link]
  • Wikipedia. (2024). Levomethamphetamine. [Link]
  • Google Patents. (n.d.).
  • Foye's Principles of Medicinal Chemistry. (2025). Central Nervous System Stimulants.
  • Wikipedia. (2024). Methamphetamine. [Link]
  • PubChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. [Link]
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. [Link]
  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that laboratory operations involving this compound adhere to the highest standards of scientific integrity and regulatory compliance, safeguarding both personnel and the environment.

Core Principle: Proactive Hazard Assessment

Before handling any chemical, a thorough understanding of its properties is essential. This compound, while a valuable research compound, must be treated as hazardous waste from the moment it is designated for disposal.

The free amine form is classified as harmful if swallowed and a cause of serious eye irritation.[1] A safety data sheet for the closely related 2-Phenylpropan-1-amine hydrochloride further identifies it as a skin and respiratory tract irritant.[2] Given these classifications, all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed through a regulated hazardous waste disposal process. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [3][4][5]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]

P264, P270, P301+P317, P330, P501
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]

P264, P280, P305+P351+P338, P337+P317
Skin Irritation (Category 2) Causes skin irritation.[2]

P264, P280, P302+P352, P332+P317, P362+P364
Respiratory Irritation (Category 3) May cause respiratory irritation.[2]

P261, P271, P304+P340, P319, P403+P233, P405

Data synthesized from multiple sources for related compounds.[1][2] Always refer to the specific Safety Data Sheet (SDS) provided with your product.

Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is governed by strict federal and state regulations. The two primary agencies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the entire lifecycle of hazardous waste, from generation to final disposal ("cradle-to-grave").[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of hazardous chemicals in laboratories (29 CFR 1910.1450) and employee training on chemical risks through its Hazard Communication Standard (29 CFR 1910.1200).[8]

Your institution's status as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator determines specific regulations regarding the amount of waste that can be stored onsite and for how long.[9][10][11] Regardless of generator status, the fundamental procedures for safe segregation, labeling, and disposal remain consistent.

Standard Operating Procedure: From Benchtop to Disposal

This protocol outlines the validated, step-by-step process for managing this compound waste.

Step 1: Designate and Segregate Waste

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4][12] this compound is an amine salt, which is acidic.

  • Action: Collect waste containing this compound in a dedicated, properly labeled container.

  • Causality: Mixing this acidic salt with basic waste could trigger a hazardous exothermic neutralization reaction. Mixing it with oxidizing agents could lead to a violent reaction. Segregation at the point of generation is the most critical step in preventing laboratory accidents.[4]

Step 2: Select an Appropriate Waste Container

Container integrity is non-negotiable.

  • Action: Use a container made of compatible material (e.g., the original product bottle, a clean high-density polyethylene (HDPE) or glass bottle).[4] Ensure the container is in good condition, free of cracks, and has a securely fitting, leak-proof cap.[4][13]

  • Causality: Using incompatible containers, such as metal for corrosive waste, can lead to container degradation and dangerous leaks.[6][12] The container must be robust enough to prevent spills during storage and transport.

Step 3: Label the Container Correctly and Completely

Proper labeling is a regulatory requirement and a critical safety communication tool.[9]

  • Action: From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate list of all constituents by percentage if it is a mixture.

    • Appropriate hazard warnings (e.g., pictograms for "Irritant" and "Acute Toxicity").[10]

  • Causality: Unambiguous labeling prevents accidental mixing of incompatible chemicals and ensures that personnel from your lab, your institution's Environmental Health & Safety (EH&S) office, and the final disposal facility can handle the waste safely and correctly.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

The EPA allows hazardous waste to be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][14]

  • Action: Keep the sealed and labeled waste container in your designated laboratory SAA. This area must be under the direct control of laboratory personnel.[6][14] Keep the container closed at all times except when adding waste.[4][12]

  • Causality: The SAA framework ensures that hazardous materials are managed by trained personnel in the immediate vicinity of their work, minimizing the risk of spills or mishandling in general traffic areas. Storing more than 55 gallons of hazardous waste in an SAA is prohibited.[14]

Step 5: Arrange for Professional Disposal

Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

  • Action: Once the waste container is full or is no longer needed, contact your institution's EH&S department to arrange for a pickup. They will transport it from the SAA to a central accumulation area before it is removed by a licensed hazardous waste disposal vendor.[15]

  • Causality: Licensed vendors have the specialized equipment, permits, and expertise to transport and dispose of hazardous chemicals in accordance with all federal and state regulations, typically via high-temperature incineration. This ensures environmental protection and legal compliance for your institution.

Emergency Protocol: Spill and Exposure Management

Accidents require a calm, prepared, and immediate response.

Personal Protective Equipment (PPE)
ScenarioMinimum Required PPE
Routine Handling Standard laboratory coat, ANSI-approved safety glasses, nitrile gloves.
Spill Cleanup Chemical splash goggles, double-layered nitrile gloves, lab coat or chemically resistant apron.[2][16]
Small-Scale Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Restrict access to the spill zone.

  • Don PPE: Wear appropriate PPE for spill cleanup as detailed above.

  • Contain and Absorb: If the compound is a solid, gently sweep or scoop it into a waste container, avoiding dust generation.[3][17] If it is a solution, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water.

  • Label and Dispose: Seal and label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and manage it through your EH&S office.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for proper waste management from generation to disposal.

DisposalWorkflow cluster_generation Step 1: Generation & Characterization cluster_containment Step 2: Containment & Labeling cluster_accumulation Step 3: Accumulation & Disposal A Waste Generated ((S)-2-Methyl-1-phenylpropan-1-amine HCl) B Characterize Waste A->B C Select Compatible Waste Container (e.g., Glass, HDPE) B->C Pure Solid, Solution, or Contaminated Labware D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Pictograms C->D E Store Sealed Container in Designated SAA D->E Waste is Secured F Contact EH&S for Pickup (via Licensed Vendor) E->F G Final Disposal (e.g., Incineration) F->G

Caption: Waste Management Workflow for (S)-2-Methyl-1-phenylpropan-1-amine HCl.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • Safety Data Sheet - N-methyl-2-Phenylpropan-1-amine (hydrochloride). (2025). Cayman Chemical.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • SAFETY DATA SHEET - 2-Methyl-1-phenyl-1-propanol. (2025). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How to Handle Pharmaceutical Waste Safely and Legally. (n.d.). TruMed.
  • (S)-2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem, National Institutes of Health (NIH).
  • OSHA Guidelines for Medical Waste. (2021). Rx Destroyer.
  • SAFETY DATA SHEET - 1-Phenylpropan-2-ol. (2025). Sigma-Aldrich.
  • 2-Phenylpropan-1-amine hydrochloride-SDS. (2025). MedChemExpress.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • N-methyl-2-Phenylpropan-1-amine (hydrochloride) SAFETY DATA SHEET. (2016). Cayman Chemical.
  • Hazardous Waste - EHSO Manual. (2025-2026). University of Georgia Environmental Health & Safety Division.
  • Hazardous Waste Management. (2018). Alabama Department of Environmental Management.
  • IDEM: Managing Waste: Hazardous Waste. (n.d.). Indiana Department of Environmental Management.

Sources

A Guide to Personal Protective Equipment for Handling (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and potent compounds. (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a research chemical whose toxicological and pharmacological properties are not extensively documented. Structurally, it belongs to the phenethylamine class, which includes many potent, pharmacologically active molecules.[1] In the absence of comprehensive safety data, a cautious and rigorous approach is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of containment and risk mitigation.

Our primary objective is to prevent occupational exposure through inhalation, dermal contact, and ingestion.[2][3] Molecules designed to have a pharmacological effect, even in small quantities, can pose significant occupational health risks. Therefore, we will treat this compound as a potent substance, requiring stringent controls.

Hazard Identification & Risk Assessment: The Precautionary Principle

Before any procedure, a thorough risk assessment is mandatory.[2][4][5] Since specific Occupational Exposure Limits (OELs) for this compound are not established, we must operate under the assumption that it is a highly potent compound.[6] The primary physical hazard is the hydrochloride salt form, a solid that can easily become airborne as a fine powder, creating a significant inhalation risk.[6]

Key Hazards:

  • Inhalation: Airborne powder poses the greatest exposure risk.[6]

  • Dermal Absorption: Skin contact with the solid or solutions can lead to systemic exposure.

  • Ingestion: Accidental ingestion via contaminated hands or surfaces.

  • Pharmacological Effects: As a phenethylamine derivative, unintended exposure could lead to unknown physiological effects.[1]

The level of containment and PPE required will depend on the specific task. For example, weighing the solid powder requires a higher level of control than handling a dilute solution.

Engineering Controls: Your First and Most Important Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the material at the source.[4][7]

  • For Handling Powders (e.g., Weighing, Aliquoting): All manipulations of the solid compound must be performed within a certified containment device. The open handling of potent powders is strictly prohibited.[8]

    • Primary Recommendation: A ventilated laminar flow enclosure, vented balance safety enclosure, or a glove box.[6] These systems are designed to provide a high level of containment.

    • Facility Design: The room housing the containment system should be maintained at a negative pressure relative to adjacent areas to prevent contaminants from escaping.[7][8] Access should be restricted.[6]

  • For Handling Solutions: While less hazardous than powders, solutions should still be handled within a certified chemical fume hood to protect against splashes and aerosol generation.[4][6]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE must be based on a careful assessment of the potential hazards for each specific task.[2][3] The following table outlines the minimum required PPE for handling this compound.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid Powder (in an enclosure)Disposable, solid-front lab coat with knit cuffs; sleeve protectors recommended.Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.ANSI Z87-marked safety goggles.[9] A face shield worn over goggles is required if there is any risk of splash or particle ejection.[3][9]Required. An N95 respirator is the minimum. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered. Consult your institution's safety officer.
Handling Solutions (in a fume hood)Standard lab coat.Single pair of nitrile gloves. Change frequently.ANSI Z87-marked safety glasses with side shields.[9]Generally not required if work is performed correctly within a certified fume hood. A risk assessment may indicate otherwise.
Decontamination & Cleaning Disposable gown or coveralls.Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves.Safety goggles and a face shield.Required. An air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.

Safe Handling & Operational Procedures

Adherence to standard operating procedures (SOPs) is critical for minimizing exposure.[10]

Protocol for Weighing Solid Compound:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the ventilated enclosure is operational and certified.

  • Containment: Transfer the stock container and all necessary tools (spatulas, weigh paper, vials) into the enclosure before starting.

  • Dispensing: Carefully dispense the required amount of powder. Use gentle motions to avoid creating dust. Close the primary container immediately after dispensing.

  • Post-Weighing: Securely cap the vial containing the weighed compound.

  • Initial Decontamination: Decontaminate the exterior of the vial and any tools used with an appropriate solvent (e.g., 70% ethanol) before removing them from the enclosure.

  • Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable items as hazardous waste. Wash hands thoroughly.

Decontamination and Disposal Plan

A comprehensive plan for decontamination and waste disposal is non-negotiable.

  • Surface Decontamination: All surfaces and equipment must be decontaminated after use.[10][11] A validated cleaning procedure should be in place. If a specific deactivating agent is not known, a multi-step process of washing with a detergent solution, followed by water, and then a solvent rinse is a common practice.[11]

  • Waste Disposal: All waste generated from handling this compound—including disposable PPE, weigh papers, and contaminated vials—is considered hazardous chemical waste.

    • Solid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • As a potentially psychoactive or controlled substance analogue, this waste may require special handling and documentation for disposal.[12][13] It must not be disposed of down the drain.[12] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[12][13]

Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for safely handling this compound.

G prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE prep->ppe task_decision Select Task ppe->task_decision solid 3a. Handle Solid in Ventilated Enclosure task_decision->solid Powder liquid 3b. Handle Liquid in Chemical Fume Hood task_decision->liquid Solution decon 4. Decontaminate Equipment & Work Area solid->decon liquid->decon waste 5. Segregate & Label Hazardous Waste decon->waste doff 6. Doff PPE Correctly waste->doff wash 7. Wash Hands Thoroughly doff->wash end Procedure Complete wash->end

Caption: Workflow for Handling Potent Research Chemicals.

References

  • Potent compound safety in the laboratory.tks publisher.
  • The challenge of handling highly potent API and ADCs in analytical chemistry.Eurofins Scientific.
  • How to Handle Potent Formulation?Esco Pharma. (2017-09-25).
  • OSHA's PPE Laboratory Standards.Clarion Safety Systems. (2022-11-30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.LabRepCo.
  • Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Colorado Boulder.
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law.Journal of Infusion Nursing. (2015).
  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.NIOSH | CDC. (2023-04-21).
  • Laboratories - Standards.Occupational Safety and Health Administration (OSHA).
  • New NIOSH Expanded HD Safe Handling and PPE Guidance.Rpharmy. (2023-06-09).
  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.OH&S. (2011-04-11).
  • Controlling Occupational Exposure to Hazardous Drugs.Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.Lab Manager. (2009-07-30).
  • Best Practices For Handling Potent APIs.Outsourced Pharma. (2015-07-07).
  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry.ACS Publications. (1999).
  • N-methyl-2-Phenylpropan-1-amine (hydrochloride) Safety Data Sheet.Cayman Chemical. (2025-07-24).
  • (S)-2-Methyl-1-phenylpropan-1-amine.PubChem, NIH.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.United Nations Office on Drugs and Crime.
  • Controlled Substances Waste Management.Environment, Health & Safety, UCSF.
  • 1-phenylpropan-2-amine.Sigma-Aldrich.
  • 2-Phenylpropan-1-amine hydrochloride Safety Data Sheet.MedChemExpress. (2025-04-27).
  • Guidance for Disposal of Drugs Used in Clinical Research.Washington University in St. Louis. (2011).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs.United Nations Office on Drugs and Crime.
  • N-methyl-2-Phenylpropan-1-amine (hydrochloride) SAFETY DATA SHEET.Santa Cruz Biotechnology. (2016-02-20).
  • Research Chemicals - Types & Dangers of RC's.Greenhouse Treatment Center. (2025-03-14).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride
Reactant of Route 2
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.